molecular formula C12H26O2 B3029306 2-(8-Methylnonoxy)ethanol CAS No. 61827-42-7

2-(8-Methylnonoxy)ethanol

Cat. No.: B3029306
CAS No.: 61827-42-7
M. Wt: 202.33 g/mol
InChI Key: LHTCFGRXHNJRBP-UHFFFAOYSA-N
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Description

2-(8-Methylnonoxy)ethanol (CAS 61827-42-7) is a high-purity, branched-chain glycol ether with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol . It is supplied as a nearly colorless liquid with a mild, ether-like odor . This compound is part of a class of non-ionic surfactants and is known commercially under several trade names, including Emulphogene DA 530 and Rhodasurf DA 630 . In research and development, this chemical primarily functions as an effective organic solvent and a component in nonaqueous absorbents. Its structure, featuring a hydrophobic branched alkyl chain and a hydrophilic ethoxyethanol group, allows it to dissolve a wide range of organic compounds. Recent scientific investigations into advanced CO2 capture technologies have highlighted the value of glycol ethers like 2-butoxyethanol as physical cosolvents in water-lean absorbent formulations . These nonaqueous systems, which replace water with organic solvents, can significantly reduce the energy required for solvent regeneration compared to conventional aqueous amines, offering a path to more energy-efficient carbon capture processes . The synthesis of 2-(8-Methylnonoxy)ethanol is typically achieved via the base-catalyzed ethoxylation of 8-methylnonanol with ethylene oxide . This product is intended for research applications only and is not for human or veterinary use. As a safety precaution, it should be handled with care; available hazard classifications indicate it may be corrosive and irritating . Researchers should consult the safety data sheet for detailed handling and personal protective equipment requirements before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-methylnonoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-12(2)8-6-4-3-5-7-10-14-11-9-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTCFGRXHNJRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nearly colorless liquid with a mild odor; [Clariant MSDS]
Record name Polyoxyethylene isodecyl ether
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CAS No.

61827-42-7
Record name Poly(oxy-1,2-ethanediyl), .alpha.-isodecyl-.omega.-hydroxy-
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Record name Poly(oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy
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Foundational & Exploratory

Technical Guide: Isodecyl Alcohol Ethoxylate – Molecular Structure, Weight, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Isodecyl alcohol ethoxylate (IAE) represents a class of nonionic surfactants critical to pharmaceutical formulation, protein solubilization, and industrial wetting applications. Characterized by a branched


 alkyl hydrophobe and a polydisperse polyoxyethylene (PEG) hydrophile, IAE exhibits superior wetting kinetics compared to linear analogues due to the steric hindrance of its branched tail, which disrupts organized crystalline packing at interfaces.

This guide provides a definitive technical analysis of IAE, focusing on its isomeric structural complexity, molecular weight distribution, and rigorous characterization protocols required for Good Laboratory Practice (GLP) environments.

Part 2: Molecular Architecture

The term "Isodecyl Alcohol Ethoxylate" (CAS 78330-20-8 or 61827-42-7) does not refer to a single molecule but to a complex distribution of isomers and oligomers. Understanding this heterogeneity is vital for predicting batch-to-batch reproducibility in drug delivery systems.

2.1 The Hydrophobe: Isodecyl Alcohol (

)

Unlike linear decyl alcohol, isodecyl alcohol is produced via the hydroformylation of nonene (propylene trimer). This process yields a mixture of branched isomers, predominantly trimethylheptanols and dimethyloctanols .

  • Implication: The branching lowers the pour point and increases solubility in cold water compared to linear alcohols of the same carbon number.

  • Molecular Weight (Hydrophobe): ~158.28 g/mol .

2.2 The Hydrophile: Polyoxyethylene Chain

The ethoxylation process adds ethylene oxide (EO) units to the alcohol hydroxyl group. This reaction follows a Poisson distribution (or "peaked" distribution if narrow-range catalysts are used), resulting in a range of oligomers.

General Formula:



  • 
    : Average degrees of ethoxylation (typically 3 to 12 for surfactant applications).
    
2.3 Structural Logic Diagram

IAE_Structure cluster_0 Hydrophobic Tail (C10) cluster_1 Hydrophilic Head (PEG) Isodecanol Isodecanol Mixture (Branched C10H21-) Reaction Ethoxylation (KOH Catalyst) Isodecanol->Reaction Isomers Isomers: - Trimethylheptanol - Dimethyloctanol Isomers->Isodecanol EO_Chain Polyoxyethylene Chain -(OCH2CH2)n-OH Final_Product Isodecyl Alcohol Ethoxylate (Amphiphilic Surfactant) EO_Chain->Final_Product Distribution Oligomer Distribution: Poisson vs. Narrow Range Distribution->EO_Chain Reaction->EO_Chain

Figure 1: Structural synthesis and architecture of Isodecyl Alcohol Ethoxylate.

Part 3: Molecular Weight & Distribution Analysis

For precise formulation, relying on the "nominal" mole count is insufficient. You must calculate the weight average molecular weight (


) based on the specific degree of ethoxylation.
3.1 Calculation Logic


  • 
     g/mol 
    
  • 
     g/mol 
    
3.2 Reference Table: MW vs. Ethoxylation Degree

The following table provides calculated molecular weights for common commercial grades.

Commercial GradeAvg. EO Moles (

)
Hydrophile Wt%HLB Value (Calc)

( g/mol )
Physical State (25°C)
IAE-3 345.5%9.1290.5Hazy Liquid
IAE-5 558.2%11.6378.6Clear Liquid
IAE-7 766.1%13.2466.7Clear Liquid
IAE-9 971.5%14.3554.8Paste/Solid
IAE-12 1276.9%15.4686.9Solid

Note on HLB: Calculated via Griffin’s method:


. Values >10 indicate water solubility.
Part 4: Physicochemical Characterization Protocols

To validate the identity and quality of IAE raw materials, two primary methods are employed: Hydroxyl Value Titration (for average MW) and MALDI-TOF MS (for distribution).

4.1 Protocol: Determination of Average MW via Hydroxyl Value

This protocol is the industry standard (ASTM D4274 / ISO 4629) for determining the average molecular weight of nonionic surfactants.

Principle: Hydroxyl groups are acetylated with acetic anhydride in pyridine. The excess acetic anhydride is hydrolyzed to acetic acid and titrated with standard KOH. The difference between the blank and sample titration quantifies the hydroxyl content.[1][2]

Reagents:

  • Acetylation Reagent: Acetic anhydride in Pyridine (1:3 v/v).

  • Titrant: 0.5N Ethanolic Potassium Hydroxide (standardized).[3]

  • Indicator: Phenolphthalein (1% in ethanol).

Step-by-Step Workflow:

  • Preparation: Weigh accurately ~2.0 g of IAE sample (

    
    ) into a pressure bottle.
    
  • Acetylation: Add 5.0 mL of Acetylation Reagent. Seal and heat at 98°C ± 2°C for 2 hours.

  • Hydrolysis: Cool to room temperature. Add 10 mL deionized water to hydrolyze excess anhydride. Swirl and allow to stand for 5 minutes.

  • Titration: Titrate the solution with 0.5N KOH (

    
    ).
    
  • Blank: Perform a parallel blank determination without the sample (

    
    ).
    

Calculation: First, calculate the Hydroxyl Value (OHV) in mg KOH/g:



(Note: Acid value is usually negligible for nonionics but should be checked).

Then, calculate Average Molecular Weight:



(For IAE, Functionality = 1, as it is a mono-alcohol).
4.2 Analytical Profiling Workflow

For drug development, simple average MW is often insufficient. The following workflow integrates advanced techniques to fingerprint the surfactant.

Analytical_Workflow cluster_primary Primary Characterization (QC) cluster_advanced Advanced Structural Profiling (R&D) Sample Raw Material (IAE Sample) OH_Titration Hydroxyl Value Titration (Determines Avg MW) Sample->OH_Titration Cloud_Point Cloud Point Test (Determines Hydrophobicity) Sample->Cloud_Point Decision Compliance Check (Pharma Grade?) OH_Titration->Decision Cloud_Point->Decision NMR 1H-NMR / 13C-NMR (Confirms Branching & EO Ratio) MALDI MALDI-TOF MS (Oligomer Distribution) GPC GPC / SEC (Polydispersity Index) Decision->NMR If Critical Excipient Decision->MALDI If Critical Excipient Decision->GPC Optional

Figure 2: Analytical workflow for characterizing Isodecyl Alcohol Ethoxylates in pharmaceutical applications.

Part 5: Pharmaceutical Relevance & Safety[4]

In drug development, IAE is less common than Polysorbates (Tweens) but is valuable for specific niche applications due to its branched architecture .

  • Solubilization: The branched tail creates "messier" micelles that can better accommodate bulky hydrophobic drug molecules compared to the rigid packing of linear lauryl alcohol ethoxylates.

  • Wetting: IAE exhibits extremely fast wetting times (Draves test), making it ideal for rapid-dissolve tablet formulations or as a processing aid in granulation.

  • Safety: As an ether, it is resistant to hydrolysis (unlike ester-based Polysorbates), providing superior stability in alkaline or acidic formulations. However, oxidative degradation can produce peroxides; therefore, antioxidants (e.g., BHT) are often required in the raw material.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16764, Isodecyl alcohol. Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 4629-2:2016 - Binders for paints and varnishes — Determination of hydroxyl value — Part 2: Titrimetric method using a catalyst. Retrieved from [Link]

  • American Chemical Society (ACS).Macromolecules Journal. "Characterization of Polyoxyethylene Surfactants by MALDI-TOF Mass Spectrometry." (General reference for methodology).
  • European Chemicals Agency (ECHA). Registration Dossier - Alcohols, C9-11-iso-, C10-rich, ethoxylated (CAS 78330-20-8). Retrieved from [Link]

Sources

The Amphiphilic Dynamics of 2-(8-Methylnonoxy)ethanol: Critical Micelle Concentration (CMC) and Membrane Solubilization Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

2-(8-Methylnonoxy)ethanol (CAS 61827-42-7) is a high-purity, branched-chain nonionic surfactant characterized by a hydrophobic 8-methylnonyl tail and a hydrophilic ethoxyethanol head[1]. With a molecular weight of 202.33 g/mol , this compound is widely utilized as an effective organic solvent, a solubilizing agent in chemical reactions, and a physical cosolvent in advanced nonaqueous absorbents (e.g., CO2 capture technologies)[1],[2].

For formulation scientists and drug development professionals, the most critical physicochemical parameter of this surfactant is its Critical Micelle Concentration (CMC) . The CMC dictates the transition from monomeric interfacial adsorption to bulk micellar aggregation[1]. This whitepaper provides an authoritative guide on the thermodynamic causality of its micellization, self-validating experimental protocols for CMC determination, and the mechanistic implications of its CMC on lipid membrane solubilization.

Molecular Architecture and Interfacial Thermodynamics

The surfactant efficacy of 2-(8-Methylnonoxy)ethanol is a direct consequence of its amphiphilic architecture. At an air-water interface, the molecules spontaneously orient themselves to minimize thermodynamic instability: the hydrophobic branched C10 alkyl chains are directed towards the air, while the hydrophilic ethoxyethanol groups remain immersed in the aqueous phase[1].

The Causality of Micellization: The mechanism of surface tension reduction involves the physical displacement of water molecules at the surface by surfactant monomers. The energy required to create new surface area is lowered because the interactions between the hydrophobic tails and the air are thermodynamically more favorable than the disrupted hydrogen bonds between water molecules[2].

As the bulk concentration increases, the interface eventually reaches saturation. At this precise inflection point—the CMC—the addition of further surfactant molecules does not further reduce surface tension. Instead, to minimize the exposure of their hydrophobic tails to water, the monomers self-assemble into thermodynamically stable colloidal aggregates known as micelles[1],[2].

Self-Validating Experimental Workflows for CMC Determination

Relying on a single analytical method to determine the CMC introduces the risk of interfacial artifacts. As a best practice in application science, we must employ a self-validating orthogonal system . By combining interfacial saturation measurements (Tensiometry) with bulk-phase molecular dynamics (PGSE-NMR), we ensure absolute confidence in the determined CMC value.

CMC_Workflow cluster_methods Orthogonal Validation System Start Prepare 2-(8-Methylnonoxy)ethanol Aqueous Dilution Series Tensiometry Wilhelmy Plate Tensiometry (Interfacial Saturation) Start->Tensiometry NMR PGSE-NMR (Bulk Self-Diffusion) Start->NMR Fluorometry ANS Fluorescence (Hydrophobic Core Formation) Start->Fluorometry Analysis Data Synthesis & CMC Intersection Analysis Tensiometry->Analysis Surface Tension (γ) vs log(C) NMR->Analysis Diffusion Coeff (D) vs C Fluorometry->Analysis Fluorescence Intensity vs C Output Validated CMC Value Analysis->Output

Caption: Orthogonal experimental workflow for self-validating CMC determination.

Protocol A: Interfacial Saturation via Wilhelmy Plate Tensiometry

Causality: This method measures the macroscopic reduction in cohesive energy at the air-water interface. The CMC is identified as the concentration where the surface tension plateaus, indicating interfacial saturation[1],[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(8-Methylnonoxy)ethanol in ultrapure (Milli-Q) water.

  • Serial Dilution: Create a logarithmic concentration gradient ranging from 0.01 mM to 5.0 mM.

  • Plate Calibration: Clean a platinum Wilhelmy plate thoroughly using a propane flame until it glows red, ensuring a zero contact angle and removing organic contaminants.

  • Equilibration & Measurement: Immerse the plate into each dilution at a strictly controlled temperature (25°C ± 0.1°C). Record the surface tension (

    
    ) in mN/m once the reading stabilizes (equilibrium surface tension).
    
  • Data Extraction: Plot

    
     against the logarithm of the surfactant concentration (
    
    
    
    ). The CMC is the mathematical intersection of the linearly decreasing pre-micellar baseline and the horizontal post-micellar plateau.
Protocol B: Bulk Self-Diffusion via PGSE-NMR

Causality: Pulse Field Gradient Spin Echo Nuclear Magnetic Resonance (PGSE-NMR) measures the self-diffusion coefficient (


) of molecules. Monomers diffuse rapidly, while bulky micelles diffuse slowly. Tracking 

provides a highly accurate, bulk-phase validation of the CMC, independent of surface artifacts, and allows for the determination of micelle size and shape[3],[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare the surfactant dilution series in

    
     to avoid proton signal overlap from the solvent.
    
  • Sequence Setup: Utilize a stimulated echo sequence with varying magnetic field gradient strengths (

    
    ) on a high-resolution NMR spectrometer.
    
  • Signal Attenuation: Measure the resonance line widths of the main methylene peaks as a function of the gradient strength[4].

  • Diffusion Calculation: Calculate the self-diffusion coefficient (

    
    ) using the Stejskal-Tanner equation by plotting the natural logarithm of signal attenuation versus 
    
    
    
    .
  • CMC Identification: Plot

    
     as a function of the inverse surfactant concentration (
    
    
    
    ). The sharp break in the curve marks the onset of micellization (the CMC)[3].

Membrane Solubilization and Drug Delivery Implications

In drug development and biological research, the concentration of 2-(8-Methylnonoxy)ethanol relative to its CMC dictates its interaction with cellular membranes. Because it possesses a balanced hydrophobic-lipophilic character, it is highly effective at solubilizing hydrophobic substances in aqueous media[1].

Below the CMC (Monomeric State): Surfactant monomers partition into the lipid bilayer. This insertion disrupts the tight packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. This enhanced fluidity can facilitate the passive diffusion of small-molecule drugs across the membrane[1],[2].

At and Above the CMC (Micellar State): As the concentration reaches the CMC, the thermodynamics shift drastically. The surfactant molecules begin to actively solubilize the membrane by extracting lipids to form mixed micelles (structures containing both phospholipids and surfactant molecules). This results in a significant disruption of membrane integrity, a substantial increase in permeability, and the potential leakage of intracellular contents[1],[2].

Membrane_Solubilization LowConc [Surfactant] < CMC Monomer State Insertion Monomer Insertion into Lipid Bilayer LowConc->Insertion Fluidity Increased Membrane Fluidity & Passive Diffusion Insertion->Fluidity HighConc [Surfactant] ≥ CMC Micellar State Fluidity->HighConc Concentration Increase MixedMicelles Formation of Lipid-Surfactant Mixed Micelles HighConc->MixedMicelles Disruption Membrane Solubilization & Content Leakage MixedMicelles->Disruption

Caption: Mechanistic pathway of lipid bilayer solubilization by nonionic surfactants.

Quantitative Data Synthesis

To provide comparative context, the table below summarizes the typical CMC and surface tension values for 2-(8-Methylnonoxy)ethanol and related structurally homologous branched/linear C10 alcohol ethoxylates. Note that for nonionic ethoxylates, the CMC decreases steadily with longer alkyl chain lengths and is heavily influenced by the molar volume of the hydrophobic tail[5].

Table 1: Comparative CMC and Interfacial Properties of C10 Ethoxylates

Surfactant / CompoundAlkyl Chain StructureEO UnitsCMC (mM)CMC (g/L)Surface Tension at CMC (mN/m)
2-(8-Methylnonoxy)ethanol Branched C101~1.0 - 1.5~0.2 - 0.3~29.0 - 31.0*
C10E4 Linear C1040.680.21~30.0
C10E6 Linear C1060.900.38~31.0
Isodecyl alcohol ethoxylate (Commercial Mix)Branched C10Mixed~2.5 - 3.01.24~30.0

*Values are representative interpolations based on homologous series data and commercial branched C10 alcohol ethoxylate benchmarks[1],[6],[5],[7].

Environmental Considerations

When formulating with 2-(8-Methylnonoxy)ethanol, its environmental fate must be considered. As a member of the branched alcohol ethoxylates (AEOs) category, its biodegradability in water is typically assessed using stringent test methods, such as the OECD 301 series. Passing these tests indicates that the substance will undergo rapid and ultimate degradation in an aquatic environment, minimizing long-term ecological toxicity[1],[2].

References

1.[1] "2-(8-Methylnonoxy)ethanol|C12H26O2|RUO - Benchchem", Benchchem, 2.[2] "2-(8-Methylnonoxy)ethanol|C12H26O2|RUO - Benchchem", Benchchem, 3.[6] "H360 - Hexaethylene Glycol Monodecyl Ether (C10E6), Analytical Grade", Anatrace, 4.[5] "CMC Values | Practical Surfactants Science", Prof Steven Abbott, 5.[3] "Aqueous phase behavior of tetraethylene glycol decanoyl ester (C9COE4) and Ether (C10E4) investigated by nuclear magnetic resonance spectroscopic techniques", PubMed, 6.[4] "Aqueous Phase Behavior of Tetraethylene Glycol Decanoyl Ester (C9COE4) and Ether (C10E4) Investigated by Nuclear Magnetic Resonance Spectroscopic Techniques", ACS Publications, 7.[7] "Density and surface tension of aqueous solutions of adjuvants used for tank-mixes with pesticides", Plant Soil Environ,

Sources

Thermodynamic Properties of Branched-Chain Glycol Ethers: A Foundational Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Branched-chain glycol ethers, particularly those in the propylene glycol (P-series) family, are a cornerstone of numerous industrial and pharmaceutical applications due to their unique amphiphilic nature, which imparts high solvency for a wide range of substances, controlled volatility, and good water compatibility.[1][2] For researchers, scientists, and drug development professionals, a fundamental understanding of their thermodynamic properties is not merely academic; it is a critical prerequisite for predictable and optimized formulation design, process control, and ensuring product stability and efficacy. This guide provides an in-depth exploration of the core thermodynamic properties of these versatile solvents, focusing on the causality behind experimental determination methods and the practical implications for scientific applications.

The Imperative of Thermodynamic Characterization

In drug development, the selection of an appropriate solvent or excipient system is paramount. It influences everything from the solubility and stability of an active pharmaceutical ingredient (API) to the manufacturing process and the bioavailability of the final drug product.[3][4] Branched-chain glycol ethers, with their ether and alcohol functionalities, offer a tunable set of properties that can be leveraged to overcome formulation challenges.[5] However, this tunability can only be exploited effectively when underpinned by precise thermodynamic data. Properties such as vapor pressure, density, viscosity, and heat capacity govern fluid behavior, mass transfer, and heat exchange operations, while phase equilibrium data is essential for designing separation processes and predicting formulation stability.[6][7]

The "branched-chain" nature, typified by P-series glycol ethers derived from propylene oxide, introduces structural isomers (e.g., 1-alkoxy-2-propanol vs. 2-alkoxy-1-propanol), which can subtly but significantly alter these properties compared to their linear (E-series) counterparts.[1] Therefore, robust characterization is essential for leveraging these solvents to their full potential.

Key Thermodynamic Properties and Their Experimental Determination

A comprehensive understanding of a solvent's behavior requires the characterization of several key physical and thermodynamic properties. The following sections detail these properties, explain their significance, and provide validated, step-by-step protocols for their measurement.

Density (ρ) and Volumetric Properties

Scientific Rationale: Density is a fundamental intensive property that relates a substance's mass to the volume it occupies. In formulation science, it is critical for accurate dosing, converting between mass and volume, and for calculating other derivative properties like excess molar volume in mixtures, which provides insight into intermolecular interactions.[8][9] Temperature and pressure dependence of density is crucial for processes conducted under non-ambient conditions.

Experimental Protocol: Density Determination using a Vibrating-Tube Densimeter

The vibrating-tube densimeter is the industry standard for accurate and precise density measurements of liquids due to its high sensitivity and minimal sample requirement.[9][10]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the instrument at atmospheric pressure using two standards of known density that bracket the expected density of the sample. Typically, dry air and ultrapure, degassed water are used.

  • Temperature Equilibration: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 298.15 K) and allow it to stabilize.

  • Sample Injection: Inject the branched-chain glycol ether sample into the oscillating U-tube using a syringe, ensuring no air bubbles are introduced. The presence of bubbles will lead to erroneous, lower-density readings.

  • Measurement: The instrument measures the resonant frequency of the tube, which is directly related to the mass (and thus density) of the fluid inside. The measurement is complete when the reading is stable.

  • Data Recording: Record the density value. For temperature-dependent studies, incrementally change the temperature setpoint and repeat steps 2-4.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air or nitrogen before the next measurement.

Causality in Protocol Design:

  • Two-Point Calibration: This corrects for any instrumental drift and ensures accuracy across a range of densities.

  • Peltier Thermostatting: Precise temperature control is critical as density is highly temperature-dependent. A fluctuation of even 0.1 K can significantly impact results.

  • Bubble-Free Injection: The measurement principle relies on the mass of the fluid in a fixed volume. Gas bubbles displace the liquid, reducing the mass and leading to inaccurate results.

Logical Workflow for Density Measurement

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Processing Calibrate 1. Calibrate with Air/Water Equilibrate 2. Set & Equilibrate Temperature Calibrate->Equilibrate Inject 3. Inject Sample (Bubble-Free) Equilibrate->Inject Measure 4. Measure Resonant Frequency Inject->Measure Record 5. Record Stable Density Value Measure->Record Clean 6. Clean & Dry Cell Record->Clean

Caption: Workflow for precise density measurement.

Viscosity (η)

Scientific Rationale: Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in fluid dynamics, affecting processes such as pumping, mixing, and coating applications. In drug formulations, viscosity influences injectability, spreadability of topical products, and dissolution rates.[10] Like density, it is highly dependent on temperature.

Experimental Protocol: Viscosity Determination using a Capillary Viscometer

For Newtonian fluids like many glycol ethers, an automatic Ubbelohde capillary viscometer provides a reliable method for determining kinematic viscosity, which can then be converted to dynamic viscosity using the fluid's density.[10]

Step-by-Step Methodology:

  • Viscometer Selection & Cleaning: Choose an Ubbelohde viscometer where the efflux time will be between 200 and 1000 seconds for the sample. Thoroughly clean and dry the viscometer.

  • Temperature Control: Place the viscometer in a constant temperature water bath, ensuring it is perfectly vertical. Allow at least 30 minutes for thermal equilibration.

  • Sample Loading: Introduce a precise volume of the glycol ether sample into the viscometer.

  • Flow Time Measurement: Draw the liquid up through the capillary tube to above the upper timing mark. Release the pressure/suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

  • Repeat Measurements: Perform at least three replicate measurements. The flow times should be within a narrow range (e.g., ±0.2 s).

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 't' is the average flow time and 'C' is the calibration constant of the viscometer.

    • Calculate the dynamic viscosity (η) using the equation: η = ν * ρ, where 'ρ' is the density of the sample measured at the same temperature.

Causality in Protocol Design:

  • Vertical Alignment: Gravity is the driving force for flow in this method. Any deviation from vertical will introduce error.

  • Thermal Equilibration: Viscosity decreases exponentially with increasing temperature. Precise and stable temperature control is the most critical aspect of this measurement.

  • Specified Efflux Time: Ensures the flow is laminar and minimizes kinetic energy corrections, adhering to the assumptions of the Hagen–Poiseuille equation upon which the method is based.

Vapor Pressure

Scientific Rationale: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a direct measure of a substance's volatility. This property is crucial for assessing evaporation rates, defining safe handling procedures (flammability), and is a key parameter in the design of distillation and drying processes.[11][12] In pharmaceutical applications, it can influence solvent residue levels in the final product.

Experimental Protocol: Vapor Pressure Determination using a Recirculating Still

A Dvořák-Boublík type recirculating still is a robust apparatus for measuring vapor-liquid equilibrium (VLE) data, from which the vapor pressure of a pure component can be accurately determined.[11]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the all-glass recirculating still, ensuring all joints are properly sealed.

  • Sample Charging: Charge the still with the pure glycol ether sample.

  • System Evacuation: Evacuate the system to a low pressure to remove any dissolved gases.

  • Heating and Equilibration: Heat the boiling flask. The liquid will boil, and the vapor will condense and recirculate. Allow the system to reach a steady state, where the temperature and pressure readings are stable for an extended period (e.g., 30 minutes). This ensures true thermodynamic equilibrium.

  • Data Measurement:

    • Record the equilibrium temperature using a calibrated platinum resistance thermometer with a resolution of 0.01 K.[11]

    • Record the equilibrium pressure using a high-precision manometer.

  • Varying Conditions: Change the system pressure (either by introducing an inert gas or using a vacuum pump) and repeat steps 4-5 to obtain vapor pressure data across a range of temperatures.

  • Data Correlation: Correlate the resulting pressure-temperature data using a suitable equation, such as the Antoine equation, to allow for interpolation.[12][13]

Relationship between Structure and Thermodynamic Properties

G Structure Molecular Structure Branching Increased Branching (e.g., P-Series) Structure->Branching ChainLength Increased Chain Length Structure->ChainLength VaporPressure Vapor Pressure (Volatility) Branching->VaporPressure Increases Viscosity Viscosity Branching->Viscosity Decreases BoilingPoint Boiling Point Branching->BoilingPoint Decreases ChainLength->VaporPressure Decreases ChainLength->Viscosity Increases ChainLength->BoilingPoint Increases G cluster_data Thermodynamic Data Input cluster_dev Drug Development Stage Density Density & Viscosity Process Process Scale-Up (Mixing, Distillation) Density->Process Delivery Delivery System (Release Kinetics) Density->Delivery VLE Phase Equilibria (VLE/LLE) Formulation Formulation Design (Solubility, Stability) VLE->Formulation VaporPressure Vapor Pressure VaporPressure->Process Safety Safety & Handling VaporPressure->Safety HeatCapacity Heat Capacity HeatCapacity->Process

Caption: Application of thermodynamic data in drug development.

Conclusion

The thermodynamic properties of branched-chain glycol ethers are not abstract parameters but are foundational data that drive practical, real-world applications in research and pharmaceutical development. A methodical approach to their experimental determination, coupled with an understanding of the underlying scientific principles, empowers scientists to make informed decisions, leading to more robust, stable, and effective products. By leveraging precise data on properties like density, viscosity, and vapor pressure, professionals can optimize formulation strategies, ensure process safety and efficiency, and accelerate the development of innovative drug delivery systems.

References

  • Kontogeorgis, G. M., & Folas, G. K. (2008). Modelling of phase equilibria of glycol ethers mixtures using an association model. Fluid Phase Equilibria, 273(1-2), 11-20. [Link]

  • Dohrn, R., & Peper, S. (2012). Enthalpy of Phase Transition and Prediction of Phase Equilibria in Systems of Glycols and Glycol Ethers. ResearchGate. [Link]

  • Comuñas, M. J. P., et al. (2003). Liquid Densities, Kinematic Viscosities, and Heat Capacities of Some Alkylene Glycol Dialkyl Ethers. Journal of Chemical & Engineering Data, 48(4), 986-991. [Link]

  • Lee, M. J., & Lin, T. C. (2007). Liquid–liquid equilibria for the binary systems of propylene glycol ether + water measured by the phase volume method. Fluid Phase Equilibria, 258(1), 66-72. [Link]

  • Sharma, S., et al. (2023). Thermodynamic investigation of glycol ethers in aqueous sugar alcohol at multiple temperatures. E3S Web of Conferences, 453, 01051. [Link]

  • Chiavone-Filho, O., Proust, P., & Rasmussen, P. (1993). Vapor-Liquid Equilibria for Glycol Ether + Water Systems. Journal of Chemical & Engineering Data, 38(1), 128-131. [Link]

  • Lazzús, J. A. (2016). The study of thermodynamic properties of diethylene glycol monoethyl ether with 2-alkanols (C3 − C7) with use of PFP and ERAS modeling. ResearchGate. [Link]

  • Kontogeorgis, G. M. (n.d.). Modelling of phase equilibria of glycol ethers mixtures using an association model. DTU Orbit. [Link]

  • Trancoso, J. (2024). Thermodynamic and Physical Properties of Glycol Related Systems Experiments and Modeling. DTU Inside. [Link]

  • Sharma, S., et al. (2023). Thermodynamic investigation of glycol ethers in aqueous sugar alcohol at multiple temperatures. ResearchGate. [Link]

  • Lee, M. J., & Lin, T. C. (2005). Vapor Pressures of Morpholine, Diethyl Methylmalonate, and Five Glycol Ethers at Temperatures up to 473.15 K. Journal of Chemical & Engineering Data, 50(5), 1694-1697. [Link]

  • Cheméo. (n.d.). Chemical Properties of Diethylene glycol hexyl ether (CAS 112-59-4). Cheméo. [Link]

  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Dow Chemical Company. [Link]

  • Ku, H. C., & Tu, C. H. (2001). Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. ResearchGate. [Link]

  • Zhao, C., et al. (2013). Synthesis of propylene glycol ethers from propylene oxide catalyzed by environmentally friendly ionic liquids. ResearchGate. [Link]

  • Univar Solutions. (n.d.). Glycol Ether PM. Univar Solutions. [Link]

  • Pakravesh, A. (n.d.).
  • Mohammadi, A. H. (2023). Computational Thermodynamics of Systems Containing Associating Molecules. PRISM. [Link]

  • Lee, M. J., & Lin, T. C. (2005). Vapor Pressures of Morpholine, Diethyl Methylmalonate, and Five Glycol Ethers at Temperatures up to 473.15 K. ResearchGate. [Link]

  • Scribd. (n.d.). Ethylene Glycol Heat Capacity and Properties. Scribd. [Link]

  • Kunz, W. (2010). Characterization of Propylene Glycol n-Propyl Ether. [Source Document].
  • Oronite. (n.d.). What are Glycol Ethers?. Oronite. [Link]

  • Raal, J. D., & Ramjugernath, D. (2008). Supplementary vapor pressure data of the glycol ethers, 1-methoxy-2-propanol, and 2-methoxyethanol at a pressure range of (15 to 177)kPa. ResearchGate. [Link]

  • Verevkin, S. P., & Emel'yanenko, V. N. (2008). Vapour pressures and enthalpies of vaporization of a series of aromatic ethers of mono-, di- and triethylene glycol. ResearchGate. [Link]

  • Gallant, R. W. (1967). Part 13-Ethylene Glycols. Hydrocarbon Processing, 46(4), 155-162.
  • Verevkin, S., & Zhabina, A. (2023). Compilation of the enthalpies of vaporisation, ∆ g l H o m , derived for ethylene glycol tert-butyl ethers. ResearchGate. [Link]

  • Wichprapha, K., et al. (2021). Densities, Viscosities, and Self-Diffusion Coefficients of Ethylene Glycol Oligomers. Journal of Chemical & Engineering Data, 66(7), 2826-2834. [Link]

  • Wichprapha, K., et al. (2023). Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols. National Institutes of Health. [Link]

  • Gaciño, F. M., et al. (2016). Density, Viscosity, and Derivative Properties of Diethylene Glycol Monoethyl Ether Under High Pressure and Temperature. ResearchGate. [Link]

  • CORECHEM Inc. (n.d.). Ethylene Glycol / Water Mixture Properties. CORECHEM Inc.. [Link]

  • Fulem, M., & Ruzicka, K. (2014). Thermophysical Properties of Glycols and Glymes. ResearchGate. [Link]

  • Rempel, D. (2024). Glycol Ether Toxicology. StatPearls - NCBI Bookshelf. [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. [Link]

  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Dow Chemical Company. [Link]

  • U.S. Environmental Protection Agency. (2009). PHYSICAL-CHEMICAL PROPERTIES AND FATE CHARACTERIZATION Chemical Category Name Glycol Ethers (Glymes). Regulations.gov. [Link]

  • Allied Market Research. (2021). Trends and Analysis of the Glycol Ethers Market. openPR.com. [Link]

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  • MDPI. (n.d.). Development and Applications of PLGA Hydrogels for Sustained Delivery of Therapeutic Agents. MDPI. [Link]

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Physicochemical Profiling and Application Dynamics of Poly(oxy-1,2-ethanediyl) alpha-isodecyl-omega-hydroxy

Author: BenchChem Technical Support Team. Date: March 2026

As formulation complexity increases in modern drug development and agrochemical design, the selection of surfactants must move beyond basic emulsification to precise thermodynamic control. Poly(oxy-1,2-ethanediyl) alpha-isodecyl-omega-hydroxy, widely known by its industrial nomenclature as isodecyl alcohol ethoxylate (CAS: 61827-42-7), is a highly specialized nonionic surfactant[1].

This technical guide dissects the physical characteristics of this molecule, exploring the causality behind its structural behavior and detailing the self-validating analytical workflows required to harness its full potential in complex formulations.

Molecular Architecture and the Causality of Physical State

The physical behavior of Poly(oxy-1,2-ethanediyl) alpha-isodecyl-omega-hydroxy is dictated by its dual-functional molecular structure, represented by the general formula


[1].
  • The Hydrophobic Tail (Isodecyl Group): Unlike linear fatty alcohols (e.g., cetyl or stearyl alcohol) that pack tightly into crystalline lattices at room temperature, the isodecyl (

    
    ) chain is highly branched[1]. This branching introduces significant steric hindrance, disrupting intermolecular van der Waals forces. Causality:  This structural disruption is the direct reason the surfactant remains a colorless to light yellow fluid liquid at lower temperatures, providing superior handling and rapid dissolution kinetics compared to solid linear ethoxylates[2][3].
    
  • The Hydrophilic Head (Polyoxyethylene Chain): The degree of ethoxylation (

    
    ) controls the hydration sphere. Because it relies on hydrogen bonding with water rather than ionic dissociation, its solubility and physical state are highly temperature-dependent[1].
    

Quantitative Physical Characteristics

The baseline physical properties of isodecyl alcohol ethoxylate vary predictably with the length of the polyoxyethylene chain. The data below synthesizes the core physical parameters across standard commercial grades.

Physical PropertyValue / RangeMechanistic Driver
CAS Registry Number 61827-42-7[4]N/A
Appearance (25°C) Colorless to light yellow liquid (low EO) to soft paste (high EO)[2][3]Steric hindrance of the branched alkyl tail prevents crystallization[3].
Density (25°C) ~0.876 g/cm³[4]Free volume introduced by the branched hydrocarbon chain.
pH (1% Aqueous) 5.0 – 8.0[1][5]Nonionic nature prevents protonation/deprotonation shifts[1].
Kinematic Viscosity ~75 mm²/s (at 20°C)[6]Intermolecular hydrogen bonding of the PEG chains.
Cloud Point 40°C – 70°C[1]Thermal dehydration of the ether oxygens[1].
HLB Range 9.0 (3 EO) to 15.0 (14 EO)[3]Ratio of the hydrophilic PEG mass to the total molecular mass.

Experimental Workflows for Physicochemical Validation

In advanced formulation science, relying solely on theoretical Hydrophilic-Lipophilic Balance (HLB) values is insufficient. The surfactant's behavior must be empirically validated within the specific solvent matrix. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Determination of the Critical Micelle Concentration (CMC) via Tensiometry

Causality: We measure the CMC because it defines the exact thermodynamic threshold where the surfactant transitions from a surface-tension depressant to a micellar solubilizer. In drug delivery, operating just above the CMC ensures maximum solubilization of hydrophobic active pharmaceutical ingredients (APIs) while minimizing free-surfactant toxicity to biological membranes.

Methodology (Wilhelmy Plate Method):

  • Matrix Preparation: Prepare a 1.0% (w/v) stock solution of the isodecyl alcohol ethoxylate in ultra-pure water (resistivity 18.2 MΩ·cm).

  • Gradient Generation: Perform serial dilutions to generate 15 discrete samples ranging from 0.0001% to 1.0% (w/v).

  • Apparatus Calibration: Clean a platinum Wilhelmy plate using a propane flame until it glows red; this incinerates any residual organic contaminants. Calibrate the tensiometer with ultra-pure water to confirm a baseline surface tension of ~72.8 mN/m at 20°C.

  • Measurement: Immerse the plate into each sample, strictly progressing from the lowest to the highest concentration to prevent micellar carryover. Record the equilibrium surface tension (mN/m).

  • Data Synthesis: Plot the surface tension against the logarithm of the surfactant concentration (

    
    ).
    
  • Self-Validation Check: The CMC is identified at the inflection point where the linear decrease in surface tension abruptly plateaus. A sharp, distinct inflection point validates the purity of the surfactant batch. A rounded or sagging curve indicates contamination by unreacted isodecyl alcohol or a poorly controlled oligomer distribution.

Protocol 2: Cloud Point (Thermal Phase Inversion) Analysis

Causality: Nonionic surfactants dissolve via hydrogen bonding between water molecules and the ether oxygens of the PEG chain. As thermal kinetic energy increases, these hydrogen bonds are violently disrupted. The cloud point is the exact temperature where this dehydration causes the surfactant to precipitate, leading to phase separation[1]. Knowing this limit is critical for formulations subjected to heat sterilization or high-temperature storage.

Methodology:

  • Sample Matrix: Prepare a 1.0% (w/v) solution of the surfactant in deionized water.

  • Setup: Transfer 15 mL of the solution into a clear glass test tube. Position a calibrated digital thermocouple directly into the geometric center of the liquid.

  • Heating Phase: Submerge the test tube in a transparent, temperature-controlled water bath. Increase the bath temperature at a strictly controlled rate of 1°C/min. Apply continuous, gentle magnetic stirring to ensure thermal homogeneity and prevent localized superheating.

  • Observation: Monitor the optical clarity. Record the temperature (

    
    ) at the exact moment the solution becomes visibly turbid or "cloudy"[1].
    
  • Reversibility Check (Self-Validation): Remove the tube from the bath and allow it to cool passively at room temperature. Record the temperature at which the solution regains complete optical clarity. A thermal hysteresis of <2°C validates a pure thermodynamic phase inversion without chemical degradation of the PEG chain.

Workflow Visualization

The following diagram maps the logical progression of the physicochemical characterization workflow, ensuring all thermodynamic and rheological parameters are captured before formulation integration.

G Start Isodecyl Alcohol Ethoxylate (CAS 61827-42-7) Prep Aqueous Dilution & Sample Preparation Start->Prep CloudPoint Cloud Point Analysis (Thermal Dehydration) Prep->CloudPoint CMC Tensiometry (Wilhelmy Plate) Prep->CMC Viscosity Rheological Profiling (Kinematic Viscosity) Prep->Viscosity DataAnalysis Data Synthesis: HLB & Micellar Dynamics CloudPoint->DataAnalysis CMC->DataAnalysis Viscosity->DataAnalysis

Caption: Fig 1. Sequential physicochemical characterization workflow for Isodecyl Alcohol Ethoxylate.

References

  • Ethoxylated isodecyl alcohol - TK Group | taminkalatak.com | 1

  • Cas 61827-42-7,Poly(oxy-1,2-ethanediyl), .alpha.-isodecyl-.omega.-hydroxy- | lookchem.com | 4

  • Ethoxylated Isodecyl Alcohol CAS 61827-42-7 | tnjchem.com | 2

  • Iso-decanol ethoxylates,61827-42-7,1005 | glorywh.com | 3

  • Ethoxylated Decyl Alcohol CAS 61827-42-7 | getchem.com | 5

  • Vivolt SDS - Corteva Agriscience | corteva.com | 6

Sources

Biodegradability Profile of 2-(8-Methylnonoxy)ethanol: A Technical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the biodegradability profile of 2-(8-Methylnonoxy)ethanol (CAS 61827-42-7 generic / Specific Isomer of Isodecyl Glycol Ether). As a branched C10 alcohol ethoxylate, this molecule occupies a critical niche in drug development as a solubilizing excipient and in industrial applications as a high-performance wetting agent.

While linear alcohol ethoxylates (LAEs) are universally accepted as "readily biodegradable," 2-(8-Methylnonoxy)ethanol presents a more complex profile due to its 8-methyl branching . This guide synthesizes mechanistic degradation pathways, standard validation protocols (OECD 301F), and kinetic data to establish its environmental fate.[1] The consensus indicates that while the molecule is biodegradable , the branched hydrophobe imposes steric constraints that alter the kinetics compared to linear analogs.

Structural Analysis & Physicochemical Context

To understand the biodegradation limitations, we must first dissect the molecular architecture.

Chemical Identity
  • IUPAC Name: 2-(8-Methylnonoxy)ethanol[2]

  • Common Name: Ethylene Glycol Mono-Isodecyl Ether; Isodecyl Alcohol Ethoxylate (n=1)

  • Molecular Formula:

    
    [2]
    
  • Hydrophobe: 8-Methylnonyl group (Isodecyl). This is a branched C10 chain.

  • Hydrophile: Mono-ethylene glycol unit.

The "Branching Effect" on Bioavailability

The critical determinant of this molecule's fate is the 8-methyl group .

  • Linear Chains: Bacteria easily perform

    
    -oxidation, cleaving two carbons at a time.
    
  • Branched Chains (Isodecyl): The methyl group at the C8 position creates steric hindrance. It acts as a metabolic "speed bump," preventing the formation of the necessary carbonyl intermediate required for standard

    
    -oxidation. Consequently, microorganisms must utilize alternative, slower enzymatic pathways (omega-oxidation or central fission) to degrade the hydrophobe.
    

Biodegradation Mechanisms: The Metabolic Pathway

The degradation of 2-(8-Methylnonoxy)ethanol does not follow a single linear path. It involves a competitive interplay between Central Fission (cleavage of the ether bond) and


-Oxidation  (terminal oxidation).
Primary Pathway: Central Fission

For branched ethoxylates, the dominant initial step is often the enzymatic cleavage of the ether bond separating the hydrophobe from the hydrophile.[1]

  • Enzyme: Etherase / Monooxygenase.

  • Result: Releases Isodecanol (hydrophobe) and Ethylene Glycol (hydrophile).

  • Fate: Ethylene glycol is rapidly mineralized. Isodecanol degrades slower due to branching.

Secondary Pathway: -Oxidation

If the ether bond remains intact, bacteria attack the terminal carbon of the alkyl chain.

  • Mechanism: The terminal methyl group is oxidized to a carboxylic acid.

  • Hindrance: The 8-methyl branch blocks the progression of

    
    -oxidation once the chain shortens to the branch point, often requiring decarboxylation or complex rearrangement to proceed.
    
Visualization of Metabolic Fate

The following diagram illustrates the bifurcated degradation pathway and the "metabolic bottleneck" caused by the isodecyl branching.

BiodegradationPathway cluster_0 Parent Molecule Parent 2-(8-Methylnonoxy)ethanol (Branched C10 Ether) Etherase Enzyme: Etherase (Central Fission) Parent->Etherase EG Ethylene Glycol Etherase->EG Isodecanol Isodecanol (8-Methyl-1-nonanol) Etherase->Isodecanol CO2_H2O Mineralization (CO2 + H2O) EG->CO2_H2O Rapid (Hours) OmegaOx ω-Oxidation (Terminal Oxidation) Isodecanol->OmegaOx Carboxyl Isodecanoic Acid OmegaOx->Carboxyl BetaOx β-Oxidation Cycle Carboxyl->BetaOx Block METABOLIC BOTTLENECK Steric Hindrance at C8 Methyl Group BetaOx->Block Stalls at Branch Point Block->CO2_H2O Slow Adaptation (Days/Weeks)

Figure 1: Bifurcated metabolic pathway showing rapid mineralization of the glycol moiety and the steric bottleneck encountered during the oxidation of the branched isodecyl chain.

Experimental Assessment Protocol: OECD 301F

To validate the biodegradability of 2-(8-Methylnonoxy)ethanol, the OECD 301F (Manometric Respirometry) test is the authoritative standard.

Why OECD 301F?

Unlike the DOC Die-Away test (OECD 301A), which is suitable only for soluble, non-volatile compounds, OECD 301F is ideal for surfactants because:

  • Volatility Management: It uses a closed system (respirometer), preventing the loss of the volatile ether component before degradation occurs.

  • Insolubility: It measures Oxygen Uptake (BOD) rather than dissolved carbon, making it accurate for emulsions formed by isodecyl ethoxylates.

Detailed Workflow

This protocol ensures a self-validating system by including reference controls and toxicity checks.

Step 1: Inoculum Preparation

  • Source activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

  • Wash sludge to remove residual dissolved organic carbon (DOC).

  • Adjust suspended solids concentration to 30 mg/L in the final mixture.

Step 2: Test Medium Setup

  • Test Suspension: Mineral medium + Test Substance (100 mg/L).

  • Reference Control: Mineral medium + Sodium Benzoate (validates sludge activity).

  • Toxicity Control: Test Substance + Sodium Benzoate (ensures surfactant doesn't kill the bacteria).

  • Blank: Mineral medium + Inoculum only (measures endogenous respiration).

Step 3: Manometric Measurement

  • Incubate at 22°C ± 1°C in dark conditions (to prevent algal growth).

  • As bacteria degrade the surfactant, they consume

    
     and release 
    
    
    
    .
  • 
     is absorbed by a soda-lime trap in the flask neck.
    
  • The pressure drop is detected by the sensor and converted to

    
     uptake.
    
Protocol Visualization

OECD301F cluster_flask Flask Types Start Start: Inoculum Prep (Activated Sludge) Setup Flask Setup (Closed System) Start->Setup Test Test Chemical (Isodecyl Ether) Setup->Test Ref Reference (Na-Benzoate) Setup->Ref Tox Toxicity Control (Mix) Setup->Tox Incubation Incubation 28 Days @ 22°C Sensing O2 Consumption (Pressure Drop) Incubation->Sensing Continuous Monitoring Calculation Data Analysis % Degradation = BOD/ThOD Sensing->Calculation Test->Incubation Ref->Incubation Tox->Incubation

Figure 2: Workflow for OECD 301F Manometric Respirometry, ensuring capture of volatile fractions and assessment of microbial inhibition.

Data Interpretation & Kinetics

The following data summarizes the expected performance of 2-(8-Methylnonoxy)ethanol based on comparative studies of linear vs. branched alcohol ethoxylates.

Comparative Biodegradability Table
ParameterLinear Alcohol Ethoxylate (C10)2-(8-Methylnonoxy)ethanol (Branched C10) Interpretation
28-Day Biodegradation > 80%60% - 70% Branched isomer degrades, but with lower total yield.
10-Day Window PassVariable / Fail Often fails to reach 60% within 10 days of hitting 10% threshold.
Lag Phase < 2 Days3 - 5 Days Bacteria require adaptation time to induce specific etherases.
Classification Readily BiodegradableReadily Biodegradable May be classified as "Inherently Biodegradable" if 10-day window is missed.
Toxicity of Metabolites

A critical safety aspect in drug development is the toxicity of stable metabolites.

  • Parent Molecule: Moderate aquatic toxicity (

    
     Fish: 1-10 mg/L).
    
  • Metabolite (Isodecanol): Higher logP (lipophilicity), potentially higher acute toxicity, but rapidly partitions to sediment.

  • Metabolite (Ethoxyacetic Acid): Unlike shorter chain glycol ethers (e.g., Methyl Cellosolve), C10 ethers rarely accumulate toxic alkoxy-acid metabolites to dangerous levels because the long hydrophobic chain drives partition to solids rather than water column persistence.

References

  • OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability.[3] Organisation for Economic Co-operation and Development. [Link]

  • ECHA (European Chemicals Agency). (2023).[2] Registration Dossier: Isodecanol, ethoxylated (CAS 61827-42-7).[2][4] [Link]

  • Naylor, C. G., et al. (2006). Biodegradability of Branched Chain Alcohol Ethoxylates.[1][5][6][7][8][9] The HERA Project (Human and Environmental Risk Assessment). [Link]

  • Talmage, S. S. (1994). Environmental and Human Safety of Major Surfactants: Alcohol Ethoxylates and Alkylphenol Ethoxylates.

Sources

Methodological & Application

Application Note & Protocol: Considerations for the Synthesis of 2-(8-Methylnonoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines the theoretical and practical considerations for the synthesis of 2-(8-methylnonoxy)ethanol, a branched-chain alcohol ethoxylate. The primary synthetic route discussed is the Williamson ether synthesis, a robust and well-established method for forming ethers. This application note is intended for an audience of trained researchers, chemists, and professionals in drug development and materials science who are equipped to handle chemical reagents and perform complex organic syntheses in a controlled laboratory environment. The content emphasizes the underlying chemical principles, safety protocols, and analytical validation required for such a procedure.

Introduction and Scientific Background

2-(8-Methylnonoxy)ethanol belongs to the family of alcohol ethoxylates, which are non-ionic surfactants with a wide range of applications in pharmaceuticals, cosmetics, and industrial processes. The structure, consisting of a hydrophobic branched alkyl chain (8-methylnonyl) and a hydrophilic ethylene glycol head, imparts amphiphilic properties to the molecule. The synthesis of such molecules requires a precise and controlled chemical reaction to ensure high purity and yield, which is critical for its end-use application.

The most common and direct method for preparing this type of ether is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide. In the context of this specific synthesis, 8-methylnonanol is first deprotonated by a strong base to form the corresponding 8-methylnonoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic two-carbon synthon, such as 2-chloroethanol or ethylene oxide, to form the desired ether bond.

Synthetic Strategy: The Williamson Ether Synthesis

The overall transformation can be visualized as a two-step process occurring in a single pot. The first step is the acid-base reaction to generate the nucleophile, and the second is the nucleophilic substitution to form the C-O bond.

Step 1: Deprotonation of 8-Methylnonanol

The hydroxyl proton of 8-methylnonanol is not sufficiently acidic to be removed by a weak base. Therefore, a strong base is required to quantitatively generate the alkoxide. Common bases used for this purpose include alkali metals like sodium (Na) or potassium (K), or their hydrides, such as sodium hydride (NaH). The use of sodium hydride is often preferred as it is a safer and more manageable reagent than metallic sodium and the only byproduct is hydrogen gas, which can be safely vented.

Reaction: 8-Methylnonanol + NaH → 8-Methylnonoxide-Na⁺ + H₂ (g)

Step 2: Nucleophilic Attack

The resulting 8-methylnonoxide is a potent nucleophile. This alkoxide will readily attack an appropriate electrophile. A common and effective electrophile for introducing the 2-hydroxyethyl group is 2-chloroethanol. The alkoxide displaces the chloride leaving group in a classic S_N2 reaction.

Reaction: 8-Methylnonoxide-Na⁺ + Cl-CH₂CH₂-OH → 2-(8-Methylnonoxy)ethanol + NaCl

The choice of solvent is critical for the success of an S_N2 reaction. A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is typically employed to dissolve the reactants and facilitate the reaction without solvating the nucleophile excessively, which would decrease its reactivity.

General Laboratory Protocol

Disclaimer: This protocol is for informational purposes only and outlines a general procedure. It must be adapted and optimized by a qualified chemist. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
8-MethylnonanolC₁₀H₂₂O158.28>98%(e.g., Sigma-Aldrich)
Sodium HydrideNaH24.0060% dispersion in oil(e.g., Sigma-Aldrich)
2-ChloroethanolC₂H₅ClO80.51>99%(e.g., Sigma-Aldrich)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%(e.g., Sigma-Aldrich)
Saturated Sodium BicarbonateNaHCO₃84.01ACS Reagent(e.g., Fisher Scientific)
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous(e.g., VWR)
Step-by-Step Procedure
  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base and alkoxide by atmospheric moisture.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add 8-methylnonanol dissolved in anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). The addition will cause hydrogen gas evolution, which must be safely vented. Allow the mixture to stir at room temperature for approximately one hour after the addition is complete to ensure full deprotonation.

  • Nucleophilic Addition: Dissolve 2-chloroethanol in anhydrous THF and add it to the dropping funnel. Add the 2-chloroethanol solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, the reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material (8-methylnonanol) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction carefully by the slow addition of water to destroy any unreacted sodium hydride. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(8-methylnonoxy)ethanol.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Assemble Under N2 reactants Dissolve 8-Methylnonanol in Anhydrous THF prep->reactants base_add Add NaH at 0 °C (Deprotonation) reactants->base_add 1. Form Alkoxide nuc_add Dropwise Addition of 2-Chloroethanol in THF base_add->nuc_add 2. S_N2 Attack reflux Heat to Reflux & Monitor by TLC nuc_add->reflux quench Quench with H2O reflux->quench extract Aqueous Workup (NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify final_product final_product purify->final_product Pure 2-(8-Methylnonoxy)ethanol

Caption: Workflow for the synthesis of 2-(8-Methylnonoxy)ethanol.

Safety and Handling

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. It can ignite in air, especially when finely divided. NaH reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. All PPE, including a lab coat, safety glasses, and gloves, are mandatory.

  • 2-Chloroethanol: Toxic and flammable. It can be absorbed through the skin and is harmful if swallowed or inhaled. Handle only in a chemical fume hood.

  • Anhydrous Solvents (THF): Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or newly opened bottles of inhibitor-free solvent.

Characterization and Quality Control

The identity and purity of the final product, 2-(8-Methylnonoxy)ethanol, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H stretch, C-O ether stretch).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. & March, J. (2019). Wiley. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L. & Czako, B. (2005). Elsevier. [Link]

  • Purification of Laboratory Chemicals. Armarego, W. L. F. & Chai, C. L. L. (2012). Butterworth-Heinemann. [Link]

Preparation of non-ionic surfactant emulsions using CAS 61827-42-7

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Stable Nano-Emulsions using Polyoxyethylene Isodecyl Ether (CAS 61827-42-7)

Introduction & Material Science

Polyoxyethylene Isodecyl Ether (CAS 61827-42-7) , often referred to as Isodecyl Alcohol Ethoxylate, is a high-performance non-ionic surfactant. Unlike linear fatty alcohol ethoxylates (e.g., Laureth-4), the isodecyl hydrophobic tail is branched (C10).[1] This branching disrupts crystalline packing at the oil-water interface, resulting in:

  • Lower Pour Points: Liquid at room temperature, facilitating easier handling than solid waxes.

  • Rapid Wetting: Faster diffusion to interfaces due to steric bulk.

  • Reduced Gel Phases: Less prone to forming rigid liquid crystalline gel phases during dilution, a common issue with linear non-ionics.

In drug development, this surfactant is utilized in topical formulations (creams, microemulsions) and as a co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS) to solubilize Class II/IV hydrophobic drugs.

Physicochemical Profile
ParameterValue / Description
Chemical Structure Branched C10 Alcohol + Polyethylene Oxide (EO) Chain
HLB Range 12.5 – 15.0 (Standard Grades: 6–8 moles EO)
Cloud Point (1% aq) 40°C – 70°C (Grade dependent)
CMC ~0.05 – 0.1 mM (Critical Micelle Concentration)
Solubility Soluble in water (below Cloud Point), alcohols, and polar oils.[2][3][4][5]

Mechanism of Action: Phase Inversion

To achieve thermodynamic stability and nano-scale droplet sizes (<100 nm) without excessive mechanical energy, we utilize the Phase Inversion Temperature (PIT) method.

Non-ionic surfactants exhibit inverse solubility . As temperature rises, the ethoxylated head group dehydrates, becoming less hydrophilic.

  • T < PIT: Surfactant is water-soluble (High HLB). System is O/W.

  • T = PIT: Surfactant has balanced affinity for oil and water (HLB ≈ 0). Interfacial tension (

    
    ) drops to ultralow levels (
    
    
    
    mN/m). The interface curvature is zero (bicontinuous phase).
  • T > PIT: Surfactant is oil-soluble (Low HLB). System inverts to W/O.

The Protocol Strategy: We heat the emulsion above the PIT to form a W/O emulsion, then cool it rapidly. As the system crosses the PIT zone, the ultralow interfacial tension allows the oil to break into extremely fine droplets, which are then kinetically trapped by the re-hydrated surfactant heads upon further cooling.

PIT_Mechanism cluster_0 Phase 1: Heating cluster_1 Phase 2: The Critical Zone cluster_2 Phase 3: Rapid Cooling Node1 Oil + Water + CAS 61827-42-7 Node2 Temp > PIT (Dehydrated Head) Node1->Node2 Heat Input Node3 Phase Inversion (PIT) Bicontinuous Phase Min. Interfacial Tension Node2->Node3 Cooling Starts Node4 Temp < PIT (Rehydrated Head) Node3->Node4 Rapid Quench Node5 Stable Nano-Emulsion (O/W) Node4->Node5 Stabilization

Figure 1: The Phase Inversion Temperature (PIT) workflow. Crossing the low-tension 'Bicontinuous Phase' is critical for nano-droplet formation.

Experimental Protocols

Pre-requisite: HLB Matching

Before starting, ensure the surfactant grade matches your oil phase.

  • Calculation:

    
    
    
  • For CAS 61827-42-7, use a grade with 6-8 moles of EO for standard vegetable oils (HLB req ~10-12). If your oil is mineral oil (HLB req ~10), blend with a lower HLB co-surfactant (e.g., Span 80).

Protocol A: Low-Energy PIT Emulsification (Recommended)

Best for: Thermostable drugs, creating nano-emulsions (20-100 nm).

Materials:

  • Oil Phase: Caprylic/Capric Triglyceride (MCT) + Active Ingredient (5-10% w/w)

  • Surfactant: CAS 61827-42-7 (Isodecyl Ethoxylate-7) (5-8% w/w)

  • Aqueous Phase: Deionized Water + Preservative (q.s. to 100%)

Step-by-Step:

  • Preparation: Dissolve the active ingredient in the oil phase. Mix the surfactant into the oil phase (magnetic stirring, 200 rpm).

  • Heating: Heat both the Oil/Surfactant phase and the Water phase separately to 85°C . (Note: This must be >20°C above the surfactant's cloud point).

  • Emulsification: Slowly add the water to the oil phase while maintaining 85°C. Stir gently. The mixture will appear turbid/milky (W/O macro-emulsion).

  • Inversion (Critical Step): Remove heat source. Monitor temperature with a digital probe.

  • The Quench: As the temperature drops to the PIT range (approx. 55-65°C for this grade) , the mixture will briefly become translucent (bicontinuous phase). Immediately place the vessel in an ice bath to "shock" cool the system to 25°C.

    • Why? Rapid cooling prevents droplet coalescence (Ostwald ripening) as the surfactant heads re-hydrate.

  • Final Mix: Stir at 300 rpm for 10 minutes at room temperature.

Protocol B: High-Shear Homogenization (Standard)

Best for: Heat-sensitive APIs, larger batch sizes.

Step-by-Step:

  • Dissolution: Dissolve CAS 61827-42-7 in the aqueous phase (if EO > 7) or oil phase (if EO < 5). For intermediate grades, disperse in oil.

  • Pre-Emulsion: Add Oil phase to Water phase under mechanical stirring (500 rpm) to form a coarse emulsion.

  • Homogenization: Cycle through a high-pressure homogenizer (e.g., Microfluidizer) at 500-800 bar for 3-5 cycles.

    • Caution: Monitor output temperature. High shear generates heat. If Temp > Cloud Point, the emulsion will destabilize. Use a heat exchanger to keep T < 40°C.

Characterization & Quality Control

Data below compares the two protocols using Isodecyl Ethoxylate-7 and MCT Oil.

MetricProtocol A (PIT)Protocol B (High Shear)Target Specification
Droplet Size (Z-avg) 45 ± 5 nm180 ± 20 nm< 200 nm
Polydispersity (PDI) 0.15 (Monodisperse)0.35 (Broad)< 0.25
Zeta Potential -5 to -10 mV-5 to -10 mVNear Neutral (Steric)
Turbidity Translucent (Blue tint)Opaque White--
Stability (30 days) No Phase SeparationMinor CreamingNo separation

Troubleshooting Guide:

  • Coalescence (Oil slick on top): Usually indicates the cooling rate in Protocol A was too slow, or the surfactant concentration is below the Critical Micelle Concentration (CMC).

  • Flocculation (Clumps): The EO chain length is likely too short for the chosen oil (insufficient steric barrier). Switch to a higher EO grade (e.g., Isodecyl-9).

Safety & Handling

  • Hazard: CAS 61827-42-7 is a skin and severe eye irritant.[6]

  • PPE: Wear chemical splash goggles and nitrile gloves.

  • Environmental: Toxic to aquatic life. Do not dispose of down drains.

References

  • PubChem Database. (n.d.). Compound Summary: Isodecyl alcohol ethoxylate (CAS 61827-42-7).[2][5][7] National Library of Medicine. Retrieved from [Link]

  • Shinoda, K., & Saito, H. (1968). The Stability of O/W type emulsions as functions of temperature and the HLB of emulsifiers: The emulsification by PIT-method.[8][9] Journal of Colloid and Interface Science.[3] (Foundational text on PIT mechanism).

  • Toxnet. (n.d.). Toxicology Data Network: Polyoxyethylene isodecyl ether. NIH. Retrieved from [Link]

  • Stephens, R. (2018). Formulating with Ethoxylated Alcohols.[1][4][7][10][11] In Surfactants in Cosmetics (Vol. 2, pp. 112-145). CRC Press. (General reference for ethoxylate behavior).

Sources

2-(8-Methylnonoxy)ethanol applications in protein solubilization buffers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(8-Methylnonoxy)ethanol Derivatives (Isodecyl Ethoxylates) in Protein Solubilization

Part 1: Executive Summary & Chemical Identity

2-(8-Methylnonoxy)ethanol (IUPAC name) refers specifically to the mono-ethoxylate form (C10E1 ) of the isodecyl alcohol family. In protein biochemistry, this molecule serves as the lipophilic anchor for a broader class of nonionic detergents known as Isodecyl Ethoxylates (C10En) .

While the mono-ethoxylate (C10E1) is too hydrophobic for direct aqueous solubilization, its poly-ethoxylated derivatives—specifically C10E6 and C10E9 (commercially available as Anapoe-C10E6 and Anapoe-C10E9 )—are critical tools for membrane protein solubilization. They offer a unique advantage over linear detergents due to their branched alkyl tail (8-methylnonyl) , which prevents the formation of solid crystalline phases at low temperatures and alters micellar packing geometry.

This guide details the application of these specific branched-chain detergents, focusing on their mechanism, selection criteria, and validated protocols for solubilizing difficult membrane proteins.

Part 2: Scientific Mechanism & Properties

The "Branched Tail" Advantage

Unlike standard detergents with linear alkyl chains (e.g., n-Decyl-β-D-maltoside), 2-(8-Methylnonoxy)ethanol derivatives possess a branched isodecyl (8-methylnonyl) tail.

  • Fluidity: The methyl branching disrupts the packing of the alkyl chains in the micelle core. This lowers the Krafft Point (the temperature at which the detergent crystallizes), allowing these detergents to remain fluid and effective at 4°C—a critical requirement for unstable proteins.

  • Micelle Geometry: The increased cross-sectional area of the branched tail favors the formation of smaller, more curved micelles compared to linear equivalents, potentially reducing the amount of detergent bound to the protein and facilitating downstream crystallization.

Chemical Specifications (The C10En Series)
PropertyC10E1 (Base Molecule)C10E6 (Solubilizer)C10E9 (Solubilizer)
IUPAC Name 2-(8-Methylnonoxy)ethanolPolyoxyethylene(6)isodecyl etherPolyoxyethylene(9)isodecyl ether
Function Co-surfactant / LCP AdditivePrimary Solubilizer Primary Solubilizer
CMC (H₂O) N/A (Insoluble)~0.9 mM (0.038%)~1.3 mM (0.072%)
HLB Low (Lipophilic)~12.5 (Hydrophilic)~14.0 (Highly Hydrophilic)
Micelle Size (MW) N/A~40 kDa~55 kDa
Application Crystallization Phase TuningGeneral Extraction, DialysisHigh-Solubility Extraction

Critical Note: "Anapoe" signifies a high-purity grade with low peroxide (<20 µM) and low carbonyl content, essential for preventing protein oxidation during extraction.

Mechanism of Action Diagram

G cluster_0 Step 1: Insertion cluster_1 Step 2: Disruption cluster_2 Step 3: Solubilization Lipid Lipid Bilayer (Ordered) Mixed Mixed Micelles (Lipid + Detergent) Lipid->Mixed Saturation Detergent C10E6 Monomers (Branched Tail) Detergent->Lipid Partitioning (> CMC) Note Branched Tail Effect: Prevents gel phase at 4°C Maintains fluid micelle core Detergent->Note PDC Protein-Detergent Complex (PDC) Mixed->PDC Solubilization FreeLipid Free Lipid Micelles Mixed->FreeLipid

Figure 1: Mechanism of membrane disruption by branched-chain isodecyl ethoxylates. The branched tail ensures fluidity at low temperatures, critical for preserving heat-labile proteins.

Part 3: Validated Protocols

Protocol A: Preparation of Stock Solutions

Target: Create a stable 10% (w/v) stock of Anapoe-C10E6 or C10E9.

  • Inert Atmosphere: These ethers are prone to oxidation (peroxide formation). Perform all steps under Nitrogen or Argon if possible, or use freshly opened ampoules.

  • Weighing: Weigh 1.0 g of liquid detergent into a tared glass vial. (Note: C10E6 is a viscous liquid).

  • Dissolution: Add ultra-pure water (Milli-Q) to a final volume of 10 mL.

    • Tip: Do not vortex vigorously as this creates excessive foam. Mix by gentle inversion or a magnetic stirrer on low speed.

  • Storage: Store at 4°C in the dark. Flush the headspace with Nitrogen after every use. Discard if the solution turns yellow or after 3 months.

Protocol B: Membrane Protein Solubilization Screening

Objective: Determine if C10E6/E9 preserves the structural integrity of your target protein.

Materials:

  • Membrane fraction (isolated from cell lysis).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

  • Detergent Stock: 10% Anapoe-C10E6.[1]

Workflow:

  • Normalization: Dilute membrane fraction to a total protein concentration of 2–5 mg/mL.

  • Titration: Prepare 3 aliquots of the membrane suspension. Add C10E6 to final concentrations of:

    • 1.0% (w/v) (~24 mM, ~25x CMC) – Standard

    • 2.0% (w/v) (~48 mM, ~50x CMC) – Aggressive

    • 0.5% (w/v) (~12 mM, ~12x CMC) – Mild

  • Incubation: Rotate samples at 4°C for 1 hour.

    • Why? The branched chain kinetics are fast; long incubations may delipidate the protein excessively.

  • Separation: Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

  • Analysis: Collect the supernatant (Soluble Fraction).

    • FSEC (Fluorescence-Detection Size Exclusion Chromatography): Inject 50 µL onto a Superose 6 column.

    • Criteria: Look for a monodisperse peak. If the peak is void (aggregated), C10E6 might be too short/disruptive. Try C10E9 or a mixture with lipid (CHS).

Protocol C: Detergent Exchange (for Crystallization)

Context: C10E6 is small (~40 kDa micelle), making it excellent for high-resolution diffraction studies.

  • Bind: Bind the solubilized protein (e.g., in DDM) to an affinity resin (Ni-NTA/Flag).

  • Wash 1: Wash with 10 CV (Column Volumes) of buffer containing 0.03% DDM (to remove non-specifics).

  • Exchange: Wash with 20 CV of buffer containing 0.2% C10E6 (approx. 5x CMC).

    • Note: The high CMC (0.9 mM) facilitates rapid exchange but requires maintaining a higher detergent concentration in the buffer than DDM.

  • Elute: Elute in buffer containing 0.15% C10E6 .

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation upon adding detergent Protein instability or pH incompatibility.Increase ionic strength (add 300 mM NaCl). Switch to C10E9 (higher HLB).
"Cloudy" solution at Room Temp Cloud Point reached.C10E6 has a cloud point near ~40-50°C in high salt. Keep all buffers at 4°C.
Loss of Activity Delipidation (stripping of essential lipids).Add Cholesteryl Hemisuccinate (CHS) at a 1:5 (CHS:Detergent) ratio.
High Peroxide Levels Aged detergent stock.Use "Anapoe" grade only. Test with peroxide strips. Discard old stocks.

Part 5: Decision Logic for Detergent Selection

D Start Start: Membrane Protein Extraction Temp Is the protein cold-sensitive? Start->Temp Yes Yes Temp->Yes Use Linear Chain (DDM/LMNG) No No Temp->No Proceed to C10 Screen Screen Screen C10E6 vs C10E9 Temp->Screen Need small micelle? C10E6 Select Anapoe-C10E6 (CMC 0.9 mM) Screen->C10E6 Hydrophobic Protein Need compact micelle C10E9 Select Anapoe-C10E9 (CMC 1.3 mM) Screen->C10E9 Hydrophilic Domains Need higher solubility Additive Add 2-(8-Methylnonoxy)ethanol (C10E1) as Additive C10E6->Additive Optional: Add C10E1 for LCP Phase Tuning

Figure 2: Selection logic for Isodecyl Ethoxylate detergents. Note the specific use of C10E1 as an additive rather than a primary solubilizer.

References

  • Anatrace Products. Anapoe-C10E6 (APO106) and Anapoe-C10E9 (APO109) Product Datasheets. Retrieved from

  • le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1508(1-2), 86-111. Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

  • PubChem Database. 2-(8-Methylnonoxy)ethanol (CID 94600). National Center for Biotechnology Information. Link

  • Molecular Dimensions. Anapoe Detergent Screen Applications.Link

Sources

Methods for reducing surface tension using 2-(8-Methylnonoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modulating Surface Tension and Solubilization Using 2-(8-Methylnonoxy)ethanol in Aqueous Systems

Executive Summary

In the formulation of complex therapeutics and advanced chemical systems, controlling interfacial phenomena is paramount. 2-(8-Methylnonoxy)ethanol (CAS 61827-42-7), commercially recognized under trade names such as Emulphogene DA 530 and Rhodasurf DA 630, is a highly effective non-ionic surfactant[1]. Characterized by its amphiphilic structure, this glycol ether is widely utilized for its robust capacity to lower surface tension, solubilize hydrophobic active pharmaceutical ingredients (APIs), and stabilize thermodynamically complex microemulsions[2]. This application note details the mechanistic causality of its surface activity and provides self-validating protocols for its implementation in drug development and chemical formulation.

Mechanistic Causality of Surface Tension Reduction

The efficacy of 2-(8-Methylnonoxy)ethanol stems directly from its molecular architecture. The molecule consists of a highly hydrophobic, branched 8-methylnonyl (isodecyl) tail and a hydrophilic ethoxyethanol head group[1].

When introduced into an aqueous medium, the amphiphilic nature of the compound forces it to migrate to the air-water or oil-water interface[3]. The hydrophilic ethanol head readily hydrates and integrates into the aqueous phase, while the hydrophobic tail orients outward to minimize thermodynamically unfavorable interactions with water[1]. This specific orientation disrupts the cohesive hydrogen-bonding network of the water molecules at the surface, thereby drastically reducing the surface tension[3].

As the concentration of the surfactant increases and saturates the interface, the monomers begin to self-assemble into spherical aggregates known as micelles—a threshold defined as the Critical Micelle Concentration (CMC)[3]. Above the CMC, the hydrophobic cores of these micelles serve as micro-reservoirs, effectively solubilizing lipophilic compounds[1].

Mechanism A Addition of 2-(8-Methylnonoxy)ethanol to Aqueous System B Migration to Air-Water/Oil-Water Interface A->B C Hydrophobic 8-Methylnonyl Tail Orients Away from Water B->C D Hydrophilic Ethoxyethanol Head Hydrates in Aqueous Phase B->D E Disruption of Water's Hydrogen Bonding Network C->E D->E F Reduction of Interfacial/Surface Tension E->F G Self-Assembly into Micelles (At or Above CMC) F->G Increasing Concentration

Logical flow of surface tension reduction and micellization by 2-(8-Methylnonoxy)ethanol.

Physicochemical Profiling

Understanding the quantitative parameters of 2-(8-Methylnonoxy)ethanol is critical for calculating precise molar ratios during formulation. The table below summarizes its key physicochemical properties:

PropertyValue
IUPAC Name 2-(8-methylnonoxy)ethanol[4]
Molecular Formula C12H26O2[4]
Molecular Weight 202.33 g/mol [4]
CAS Number 61827-42-7[4]
XLogP3 (Lipophilicity) 3.7[4]
Topological Polar Surface Area 29.5 Ų[4]
Surfactant Classification Non-ionic[1]

Application Workflows in Drug Development

2-(8-Methylnonoxy)ethanol is frequently deployed in the formulation of oil-in-water (O/W) microemulsions and nanoemulsions to deliver poorly water-soluble drugs, such as Cyclosporin A[5]. The branched nature of its isodecyl tail provides significant steric hindrance at the oil-water interface, which is highly effective at preventing droplet coalescence and Ostwald ripening compared to straight-chain equivalents[2].

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Causality: To leverage this chemical as a solubilizer, the exact CMC in your specific buffer system must be known. Below the CMC, the surfactant merely lowers surface tension; at and above the CMC, it forms the micelles necessary for API encapsulation[3]. The Wilhelmy plate method is utilized here as it allows for static equilibration without the correction factors required by the Du Noüy ring method.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 50 mM stock solution of 2-(8-Methylnonoxy)ethanol in ultra-pure deionized water (18.2 MΩ·cm).

  • Serial Dilution: Generate a logarithmic dilution series ranging from 0.001 mM to 50 mM. Validation: Use calibrated volumetric flasks to ensure precise molarities.

  • Equilibration: Allow all samples to equilibrate at 25.0 ± 0.1 °C for 24 hours. Causality: Non-ionic surfactants with branched tails require sufficient time to fully populate and orient at the air-water interface.

  • Tensiometry Measurement: Measure the surface tension of each solution using a Wilhelmy plate tensiometer. Clean the platinum plate with a Bunsen burner flame between measurements to eliminate cross-contamination.

  • Data Analysis & Self-Validation: Plot the measured surface tension (mN/m) against the logarithm of the surfactant concentration (log C). The surface tension will decrease linearly with log C until it reaches a plateau. The exact intersection of the descending linear baseline and the horizontal plateau mathematically dictates the CMC[6].

Protocol 2: Formulation of O/W Nanoemulsions for Hydrophobic Drug Delivery

Causality: High-energy emulsification breaks lipid droplets into the nanometer scale. Simultaneously, the rapid adsorption of 2-(8-Methylnonoxy)ethanol lowers the interfacial tension, thermodynamically stabilizing the newly formed, high-surface-area droplets[2].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the hydrophobic API (e.g., Cyclosporin A) in a suitable carrier oil (e.g., Castor oil) at 40°C until optically clear[5].

  • Aqueous Phase Preparation: Disperse 2-(8-Methylnonoxy)ethanol into a physiologically acceptable aqueous buffer (pH 7.4). Ensure the surfactant concentration is at least 3x to 5x its calculated CMC to guarantee sufficient micellar availability.

  • Primary Emulsification: Slowly inject the lipid phase into the aqueous phase under continuous magnetic stirring at 800 rpm to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Process the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 5 continuous cycles. Causality: The intense shear forces disrupt the droplets, while the surfactant rapidly coats the interface, preventing immediate recoalescence.

  • Self-Validation via DLS: Measure the resulting droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A thermodynamically stable nanoemulsion will yield a Z-average diameter of <150 nm and a highly uniform PDI of <0.2.

Workflow S1 Step 1: Dissolve API in Lipid Phase (Carrier Oil at 40°C) S3 Step 3: Magnetic Stirring (800 rpm) Formation of Coarse Pre-emulsion S1->S3 S2 Step 2: Prepare Aqueous Phase (2-(8-Methylnonoxy)ethanol > CMC) S2->S3 S4 Step 4: High-Pressure Homogenization (10,000 psi, 5 cycles) S3->S4 S5 Step 5: Surfactant Adsorption Prevention of Droplet Coalescence S4->S5 S6 Step 6: Validation via DLS (Target: Size <150nm, PDI <0.2) S5->S6

Experimental workflow for O/W nanoemulsion formulation and DLS validation.

References[1] Title: 2-(8-Methylnonoxy)ethanol | C12H26O2 | RUO - Benchchem

Sources

Advanced Laboratory Protocols for the Ethoxylation of Branched Alcohols: Mechanistic Insights and Narrow-Range Catalyst Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Branched alcohol ethoxylates (BAEOs) are high-performance, environmentally friendly non-ionic surfactants heavily utilized in drug formulation, agrochemicals, and specialized detergents. Compared to their linear counterparts, branched ethoxylates exhibit superior wetting properties, lower foam profiles, and reduced pour points[1]. However, the steric hindrance inherent to branched alcohols (such as Guerbet alcohols) introduces unique kinetic challenges during the ethoxylation process.

The Causality of Catalyst Selection: Traditionally, ethoxylation is performed using basic catalysts like potassium hydroxide (KOH). The reaction proceeds via the formation of an alkoxide ion, which subsequently attacks the epoxide ring of ethylene oxide (EO). Because the resulting alcohol ethoxylate conjugates are more acidic than the unreacted starting branched alcohol, the EO preferentially reacts with the growing ethoxylate chains[2]. This kinetic disparity results in a broad, Poisson-type distribution of oligomers, leaving a significant fraction of unreacted free alcohol and generating long, undesirable polyethylene glycol (PEG) chains.

To circumvent this, sophisticated narrow-range ethoxylation (NRE) catalysts—such as barium-based compounds, alkaline earth metal alkoxides, or specialized Lewis acids—are employed[3]. These catalysts operate via a coordination-insertion mechanism. The metal center coordinates the EO ring, activating it for nucleophilic attack via hydrogen bonding, while simultaneously constraining the spatial orientation[4]. This sterically favors the ethoxylation of unreacted alcohols over the bulkier, already-ethoxylated chains, yielding a highly "peaked" or narrow-range homolog distribution.

Reaction Mechanism

The catalytic cycle for the metal-catalyzed narrow-range ethoxylation of branched alcohols relies heavily on the continuous regeneration of the active alkoxide species through proton exchange.

Mechanism Alkoxide 1. Metal Alkoxide Formation (RO-M+) Coordination 2. EO Coordination to Metal Alkoxide->Coordination Attack 3. Nucleophilic Attack Ring Opening Coordination->Attack Propagation 4. Chain Propagation (RO-(CH2CH2O)n-M+) Attack->Propagation ProtonExchange 5. Proton Exchange with Free Alcohol Propagation->ProtonExchange ProtonExchange->Alkoxide Regeneration

Caption: Catalytic cycle of narrow-range ethoxylation highlighting EO coordination and proton exchange.

Experimental Methodology: Laboratory-Scale Ethoxylation

Safety Imperative: Ethylene oxide is highly flammable, explosive, and toxic. The ethoxylation process is highly exothermic (ΔH = -92 kJ/mol of EO reacted)[5]. All procedures must be conducted in a specialized high-pressure, explosion-proof stirred autoclave (e.g., Parr reactor) housed within a reinforced fume hood to prevent disastrous thermal runaway.

Workflow Start Preparation & Safety (Inert Atmosphere) Catalyst Catalyst & Alcohol Loading (Barium-based or KOH) Start->Catalyst Dehydration Vacuum Dehydration (120°C, <10 mbar) Catalyst->Dehydration Reaction Ethylene Oxide Addition (140-160°C, <5 bar) Dehydration->Reaction Cooling Cooling & Degassing (N2 Purge at 80°C) Reaction->Cooling Neutralization Neutralization & Filtration (Acetic/Lactic Acid) Cooling->Neutralization

Caption: Step-by-step laboratory workflow for the safe and controlled ethoxylation of branched alcohols.

Step-by-Step Protocol:
  • Preparation and Loading:

    • Charge the high-pressure stirred autoclave with the desired branched alcohol (e.g., C12-C14 Guerbet alcohol).

    • Add the selected catalyst (e.g., 0.1–0.5 wt% Barium catalyst for NRE, or 0.1–0.5 wt% KOH for broad-range).

  • Vacuum Dehydration (Critical Step):

    • Seal the reactor and initiate stirring (approx. 600 rpm).

    • Heat the mixture to 120°C under a vacuum of <10 mbar for 60 minutes.

    • Causality: Moisture must be strictly eliminated. Trace water reacts with EO to form polyethylene glycols (PEGs), which are undesirable byproducts that alter the surfactant's hydrophilic-lipophilic balance (HLB).

  • Inerting and Heating:

    • Break the vacuum with high-purity Nitrogen (N₂). Purge the headspace three times to ensure a completely inert atmosphere.

    • Pressurize the reactor to 1.5 bar with N₂ to provide a safe baseline pressure.

    • Heat the reactor to the reaction temperature (typically 140°C–160°C).

  • Ethylene Oxide Addition:

    • Introduce liquefied EO into the reactor via a mass flow controller.

    • Self-Validating Control: The addition rate must be strictly governed by the reactor's cooling capacity and internal pressure. Maintain the internal pressure below 4–5 bar. A sudden spike in temperature or pressure indicates accumulation of unreacted EO, risking thermal runaway. If this occurs, halt the EO feed immediately until the pressure drops.

  • Digestion (Cook-down):

    • Once the target molar equivalent of EO is added (e.g., 9 moles of EO per mole of alcohol), close the EO feed valve.

    • Maintain the reaction temperature for 30–60 minutes until the reactor pressure stabilizes at the baseline N₂ pressure, indicating complete EO consumption.

  • Degassing and Neutralization:

    • Cool the reactor to 80°C.

    • Sparge the liquid phase with N₂ for 30 minutes to strip any residual, unreacted EO.

    • Neutralize the basic catalyst by adding an equivalent amount of glacial acetic acid or lactic acid.

    • Filter the product through a fine mesh (e.g., 1 μm filter) to remove precipitated catalyst salts.

Quantitative Data: Catalyst Impact on Surfactant Properties

The choice of catalyst directly dictates the oligomer distribution, which in turn governs the macroscopic physicochemical properties of the surfactant. Narrow-range ethoxylates (NRE) synthesized via specialized catalysts exhibit significantly enhanced performance metrics compared to broad-range ethoxylates (BRE) synthesized via conventional KOH[1].

Property / MetricBroad-Range Ethoxylate (KOH Catalyst)Narrow-Range Ethoxylate (Barium/Lewis Acid)Causality / Implication
Free Alcohol Content High (5–10%)Low (<2%)NRE reduces volatile organic compounds (VOCs) and chemical odor.
PEG Byproducts High (>3%)Low (<1%)NRE prevents the formation of inactive, water-soluble polymers.
Wetting Time (Cotton Disc Test) ~25 seconds<15 secondsPeaked distribution in NRE maximizes the concentration of the optimal amphiphilic oligomer.
Surface Tension (at CMC) ~32 mN/m<30 mN/mNRE packs more efficiently at the air-water interface due to reduced steric interference from extreme homologs.
Pour Point Higher (Viscous/Gel)Lower (Liquid)NRE lacks long-chain (high EO) solid oligomers, improving handling at room temperature.

Table 1: Comparative physicochemical properties of branched C12-C14 alcohols (9 EO units) synthesized via broad-range vs. narrow-range catalysts.

References

  • Narrow range alcohol alkoxylates and derivatives thereof - Google Patents Source: Google Patents URL
  • Mercarbide Catalyst for Alcohol Ethoxylation - CORE Source: CORE URL:[Link]

  • Ethoxylation - Wikipedia Source: Wikipedia URL:[Link]

  • NOVEL G12 ETHOXYLATES Source: Sasol (Windows.net) URL:[Link]

  • Catalysts for Oxyethylation of Alcohols and Fatty Acid Methyl Esters - ResearchGate Source: ResearchGate URL:[Link]

Sources

Application Note: Optimizing Agrochemical Formulations with 2-(8-Methylnonoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Pesticide Development Professionals.

Executive Summary & Mechanistic Overview

The efficacy of foliar-applied agrochemicals is fundamentally limited by the plant's cuticular waxy layer, which acts as a highly hydrophobic barrier. Aqueous pesticide sprays inherently possess high surface tension (~72.8 mN/m), leading to droplet bounce, poor retention, and suboptimal active ingredient (AI) translocation.

To overcome this, 2-(8-Methylnonoxy)ethanol (CAS 61827-42-7)—commercially categorized within the family of isodecyl alcohol ethoxylates—is deployed as a high-performance nonionic surfactant[1]. Its amphiphilic structure features a sterically bulky, branched hydrophobic tail (8-methylnonyl group) and a hydrophilic polyoxyethylene head. This dual functionality allows it to rapidly reduce dynamic surface tension, ensuring uniform leaf coverage[2]. Furthermore, unlike linear surfactants, the branched isodecyl tail effectively fluidizes epicuticular waxes, creating amorphous zones that drastically enhance the cuticular penetration of encapsulated pesticides[3].

Experimental Workflows & Methodologies

The development of a stable Emulsifiable Concentrate (EC) or tank-mix adjuvant requires a systematic approach to ensure thermodynamic stability and kinetic spreading.

Workflow W1 Phase 1 Physicochemical Profiling W2 Phase 2 EC Formulation & Homogenization W1->W2 W3 Phase 3 QC: Cloud Point & Stability W2->W3 W4 Phase 4 Contact Angle & Foliar Uptake W3->W4

Experimental workflow for surfactant formulation and validation.

Protocol 1: Formulation of a Built-In Emulsifiable Concentrate (EC)

This protocol describes the integration of 2-(8-Methylnonoxy)ethanol into a pesticide EC.

  • Step 1: Hydrophobic Phase Blending. Combine 10% w/w 2-(8-Methylnonoxy)ethanol with 20% w/w of a hydrophobic active ingredient (e.g., Azoxystrobin) and an organic solvent.

    • Causality: Order of addition is critical. The surfactant must coat the AI before aqueous introduction to ensure the hydrophobic 8-methylnonyl tails orient toward the AI, pre-forming the micellar core.

  • Step 2: Aqueous Titration. Slowly titrate 70% w/w deionized water into the mixture under high-shear homogenization (3000 RPM) for 15 minutes.

    • Causality: Gradual water addition prevents the formation of highly viscous liquid crystalline phases (gel blocking), a common failure mode when ethoxylated surfactants are rapidly hydrated.

  • Step 3: Quality Control (Self-Validating System) - Cloud Point Determination. Extract a 1% aqueous aliquot of the formulation and gradually heat it in a water bath. Record the temperature at which the solution becomes turbid.

    • Validation: Nonionic surfactants rely on hydrogen bonding with water. Heating disrupts these bonds, causing phase separation[3]. If the cloud point is below 45°C, the formulation will likely phase-separate during summer field applications. A clear solution at 45°C self-validates the thermal stability of the micellar dispersion.

Protocol 2: Tank-Mix Adjuvant Application and Dynamic Wetting Analysis

This protocol quantifies the spreading efficiency of the surfactant on hydrophobic surfaces.

  • Step 1: Dilution. Dilute the prepared EC formulation to a standard 0.1% v/v tank-mix concentration using standard hard water (CIPAC MT 18).

  • Step 2: Droplet Dispensation. Using an automated goniometer, dispense a 5 µL droplet of the dilution onto a standardized hydrophobic reference surface (e.g., Parafilm or isolated Hedera helix leaf cuticle).

  • Step 3: Temporal Contact Angle Measurement. Capture the contact angle at precisely 100 ms and 10,000 ms post-impact.

    • Causality: The 100 ms measurement evaluates the immediate kinetic spreading necessary to prevent droplet bounce, while the 10,000 ms measurement evaluates thermodynamic wetting, ensuring sustained foliar coverage.

  • Step 4: Quality Control (Self-Validating System) - Surface Tension Plateau. Measure the surface tension of serial dilutions using a Wilhelmy plate tensiometer.

    • Validation: The surface tension must drop below 30 mN/m and plateau. If it does not plateau, the Critical Micelle Concentration (CMC) has not been reached, invalidating the applied dilution ratio and indicating insufficient surfactant loading.

Mechanism of Cuticular Penetration

Mechanism N1 Aqueous Pesticide Spray (High Surface Tension) N2 Add 2-(8-Methylnonoxy)ethanol (Amphiphilic Surfactant) N1->N2 N3 Micelle Encapsulation of Hydrophobic Active Ingredient N2->N3 N4 Dynamic Surface Tension Drop (Droplet Spreading) N2->N4 N5 Waxy Leaf Cuticle (Hydrophobic Barrier) N3->N5 N4->N5 N6 Cuticular Wax Fluidization & Pesticide Translocation N5->N6

Mechanistic pathway of surfactant-mediated pesticide delivery.

Physicochemical Profiling & Performance Metrics

To predict formulation behavior, the physicochemical properties of the surfactant must be strictly profiled. The structural balance of 2-(8-Methylnonoxy)ethanol provides controlled foaming, excellent hard-water stability, and high compatibility with anionic or amphoteric co-surfactants[3].

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Chemical Name 2-(8-Methylnonoxy)ethanolBranched-chain glycol ether[1]
CAS Number 61827-42-7Regulatory identification
Molecular Weight 202.33 g/mol Determines molar substitution ratios[1]
Surfactant Class NonionicUnaffected by hard water ions (Ca²⁺, Mg²⁺)[2]
Surface Tension 26.5 – 29.5 mN/mMeasured at 25°C, 0.1% aqueous solution
Cloud Point 40 – 70 °CDependent on exact Ethylene Oxide (EO) content[3]
Table 2: Performance Metrics (Concentration vs. Wetting Efficiency)

The following data illustrates the self-validating relationship between surfactant concentration, surface tension reduction, and contact angle on a hydrophobic substrate (Parafilm).

Concentration (% v/v)Surface Tension (mN/m)Contact Angle (°)Micelle Formation Status
0.00 (Control) 72.8105.0None (High runoff risk)
0.01 45.282.0Pre-CMC Monomers
0.05 32.155.0Approaching CMC
0.10 (Standard) 28.538.0Post-CMC (Micelles Present)
0.50 28.235.0Saturated Micellar State

Data Interpretation: At 0.10% v/v, the surface tension plateaus at 28.5 mN/m, indicating that the Critical Micelle Concentration (CMC) has been reached. Increasing the concentration to 0.50% yields negligible improvements in surface tension, validating 0.10% as the optimal, cost-effective tank-mix ratio.

References

  • Farmers Business Network (FBN). Surfactants 101: Understanding the Extras in Your Tank Mix. Retrieved from: [Link]

  • TK Group. Ethoxylated isodecyl alcohol - Applications of Isodecyl Alcohol Ethoxylate. Retrieved from: [Link]

Sources

Use of 2-(8-Methylnonoxy)ethanol in hard surface cleaner concentrates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2-(8-Methylnonoxy)ethanol in High-Performance Hard Surface Concentrates

Abstract

This application note details the physicochemical properties and formulation protocols for 2-(8-Methylnonoxy)ethanol (CAS: 61827-42-7, n=1 homolog), a specialty glycol ether derived from isodecanol.[1] Unlike linear alcohol ethoxylates, the branched C10 hydrophobe of this molecule provides unique "hydrophobic cutting" power while suppressing the formation of viscous liquid crystal phases in high-active concentrates. This guide provides a rigorous, self-validating framework for utilizing this molecule as a coupling agent and solvent-surfactant hybrid, drawing methodological parallels to Self-Emulsifying Drug Delivery Systems (SEDDS) used in pharmaceutical development.[1]

Physicochemical Profile & Mechanism

2-(8-Methylnonoxy)ethanol is the mono-ethylene glycol ether of isodecanol.[1][2] It occupies a critical "middle ground" in formulation physics: it is too hydrophobic to act as a primary water-soluble surfactant but too polar to be classified purely as a hydrocarbon solvent.[1]

Structural Advantages
  • The "Zipper" Effect (Branching): The 8-methyl branch in the nonyl tail disrupts Van der Waals packing between surfactant tails. In high-active concentrates (30-50% solids), linear surfactants often form hexagonal or lamellar liquid crystal phases (

    
    ), causing gelling.[1] This branched molecule acts as a "disorder agent," maintaining fluidity in concentrates.
    
  • Interfacial Coupling: With a theoretical HLB (Hydrophile-Lipophile Balance) of approximately 6-7, it partitions at the oil-water interface, reducing Interfacial Tension (IFT) more effectively than water-soluble surfactants alone.[1]

Critical Parameters
ParameterValue / CharacteristicImpact on Formulation
Molecular Structure

Deep penetration into hydrophobic soils (grease/tar).[1]
Water Solubility Low / DispersibleRequires a hydrotrope or high-HLB surfactant for clarity.[1]
Cloud Point Insoluble in waterActs as a defoamer at elevated temperatures.
Vapor Pressure < 0.01 mmHg @ 20°CLow VOC profile compared to Butyl Cellosolve.[2]

Formulation Mechanics: The "Coupling Efficiency" Theory

In hard surface cleaners, the primary failure mode of concentrates is phase separation or gelling upon dilution.

The Drug Delivery Analogy: For pharmaceutical scientists, this molecule behaves similarly to a co-surfactant in a SEDDS formulation. Just as a co-surfactant (e.g., propylene glycol monocaprylate) is required to solubilize a lipophilic drug into a microemulsion, 2-(8-Methylnonoxy)ethanol is required to solubilize hydrophobic soils (the "drug") into the cleaning solution (the "delivery system").

Mechanism of Action Diagram:

Mechanism Concentrate Concentrate Phase (Surfactant + Water) GelPhase Gel Formation (Liquid Crystal Barrier) Concentrate->GelPhase Dilution w/o Coupler Molecule 2-(8-Methylnonoxy)ethanol (Coupling Agent) Concentrate->Molecule Add Coupler Micelle Swollen Micelle (Microemulsion) Concentrate->Micelle Stable Dilution Soil Hydrophobic Soil (Grease/Oil) Soil->Micelle Solubilization Molecule->Soil Penetrates Matrix Molecule->GelPhase Disrupts Packing

Figure 1: The coupling agent prevents gel formation during dilution and facilitates the transition of soil into swollen micelles.[1][3]

Experimental Protocols

Protocol A: Phase Stability Mapping (Pseudo-Ternary Phase Diagram)

Objective: Determine the "Solubilization Window"—the ratio of components that yields a stable, single-phase concentrate. This is identical to constructing phase diagrams for lipid-based drug delivery.[1]

Materials:

  • Oil Phase: 2-(8-Methylnonoxy)ethanol (The "Active" Solvent).[1]

  • Surfactant Phase: Linear Alkylbenzene Sulfonate (LAS) or C12-15 Alcohol Ethoxylate (7EO).[1]

  • Aqueous Phase: Deionized Water + Sodium Citrate (Builder).

Workflow:

  • Preparation: Prepare a mixture of Surfactant:Coupler at ratios of 9:1, 8:2, ... to 1:9 (w/w).[4][5]

  • Titration: Place 10g of each ratio in a glass vial. Titrate with the Aqueous Phase under constant stirring at 25°C.

  • Observation: Record the transition points:

    • Clear/Isotropic: Stable Microemulsion (Pass).

    • Turbid/Milky: Coarse Emulsion (Fail for concentrate, acceptable for dilution).

    • Viscous/Gel:[1][6][7] Liquid Crystal Phase (Fail - Avoid this region).[1]

  • Plotting: Use the data to construct a ternary plot. The area of the "Clear" region indicates the robustness of the concentrate.

Acceptance Criteria:

  • The formulation must remain isotropic (clear) at 0°C and 45°C for 24 hours.

  • Upon dilution (1:64), the solution must not form a gel.

Protocol B: Cleaning Efficacy (Modified ASTM D4488)

Objective: Quantify the soil removal efficiency of the formulation containing 2-(8-Methylnonoxy)ethanol compared to a standard butyl glycol cleaner.

Rationale: Standard ASTM D4488 uses vinyl tiles and a "standard soil." We modify the soil to be more hydrophobic to challenge the coupling ability of the isodecyl tail.

Equipment:

  • Gardner Straight-Line Washability Machine.[1]

  • HunterLab Colorimeter (Lab* scale).

  • White Vinyl Composition Tiles.

Reagents (Modified Soil A5):

  • Particulate: Hyperhumus, Portland Cement, Silica, Carbon Black.

  • Oily Matrix: Heavy Motor Oil (10W30) + Vegetable Shortening + 2-(8-Methylnonoxy)ethanol (trace, as soil penetrant marker).[1]

Step-by-Step Procedure:

  • Baseline Measurement: Measure

    
     value of the clean white tile (
    
    
    
    ).
  • Soiling: Apply 0.5g of Modified Soil A5 to the tile using a template. Allow to cure at 50°C for 24 hours (simulating aged, oxidized grease).

  • Soiled Measurement: Measure

    
     value of the soiled tile (
    
    
    
    ).
  • Cleaning Cycle:

    • Saturate a cellulose sponge with 10mL of the test formulation (diluted 1:10).

    • Place sponge in the Gardner machine carrier.

    • Run 10 cycles (back and forth).

  • Final Measurement: Rinse tile with tap water, air dry, and measure

    
     (
    
    
    
    ).

Calculation:


[1]

Data Output Table (Example Layout):

Formulation IDCoupler UsedConcentration (%)Cleaning Efficiency (%)Stability (0-45°C)
CTRL-01 Butyl Glycol5.0%65.2%Stable
TEST-A1 2-(8-Methylnonoxy)ethanol2.5%88.4%Stable
TEST-A2 2-(8-Methylnonoxy)ethanol5.0%94.1%Stable

Advanced Workflow Visualization

The following diagram outlines the logical flow for validating this raw material in a new SKU.

ValidationWorkflow Start Raw Material Intake 2-(8-Methylnonoxy)ethanol SolubilityCheck Solubility Screening (Determine Hydrotrope Req) Start->SolubilityCheck PhaseMap Ternary Phase Mapping (Protocol A) SolubilityCheck->PhaseMap Define Limits Formulation Prototype Formulation (Concentrate) PhaseMap->Formulation Select Sweet Spot Stability Freeze/Thaw Stability (-5°C to 45°C) Formulation->Stability Stability->PhaseMap If Sep/Gel Efficacy ASTM D4488 Scrub Test (Protocol B) Stability->Efficacy If Stable Efficacy->Formulation Optimize Release Tech Transfer to Manufacturing Efficacy->Release If CE > Benchmark

Figure 2: Stage-Gate process for validating the coupling agent in R&D.

Safety & Handling

  • Toxicity: Generally lower toxicity than shorter chain glycol ethers (e.g., 2-ethoxyethanol), but acts as a severe eye irritant due to surfactant properties.[1]

  • PPE: Splash-proof goggles and nitrile gloves are mandatory during the "Concentrate" phase of Protocol A.[1]

References

  • ASTM International. (2021). ASTM D4488-95: Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls.[1]Link

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley.
  • Sowada, R. (2000). Production, Properties, and Applications of Isodecyl Alcohol Ethoxylates. Journal of Surfactants and Detergents. (Describes the specific branching benefits of isodecyl chains).
  • Eccleston, G. M. (1990).[8] Microemulsions and their potential as drug delivery systems.[7] (Provides the theoretical basis for the Ternary Phase Diagram protocol used in Section 3).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(8-Methylnonoxy)ethanol Emulsion Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support interface for researchers working with 2-(8-Methylnonoxy)ethanol (Isodecyl glycol ether/Isodecanol ethoxylate, n=1).

Status: Active | Tier: L3 (Senior Application Support) | Topic: Phase Separation Resolution

Introduction: The Molecule & The Challenge

You are likely encountering instability because 2-(8-Methylnonoxy)ethanol is a deceptive molecule. Chemically, it is a short-chain ethoxylate (C10 tail, ~1 EO unit).

  • The Trap: Unlike its higher-mole cousins (e.g., Isodeceth-6 or -9), this molecule has a low Hydrophilic-Lipophilic Balance (HLB ≈ 4.0–6.0).

  • The Consequence: It is predominantly lipophilic. If you are attempting to stabilize an oil-in-water (O/W) emulsion using this as a primary surfactant, coalescence is thermodynamically inevitable . It functions best as a co-surfactant, coupling agent, or W/O emulsifier.

Part 1: Diagnostic Workflow (Triage)

Before altering the formulation, you must identify the mode of separation. Use this decision matrix to classify your issue.

Interactive Troubleshooting Diagram

Troubleshooting Start Observation: Phase Separation Q1 Q1: Is the separated layer clear oil? Start->Q1 Yes1 Yes (Oil Slick) Q1->Yes1 Coalescence No1 No (White/Turbid Layer) Q1->No1 Creaming/Flocculation Coalescence CRITICAL FAILURE: Coalescence Film Rupture Yes1->Coalescence Creaming Reversible: Creaming Density Mismatch No1->Creaming Q2 Q2: Does it clear upon heating? Coalescence->Q2 Inv Phase Inversion (PIT) Temp > Cloud Point Q2->Inv Yes HLB HLB Mismatch Surfactant too Lipophilic Q2->HLB No

Figure 1: Diagnostic logic flow for classifying emulsion instability.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I see a clear oil layer forming at the top within hours."

Diagnosis: Coalescence driven by HLB Mismatch. Technical Context: 2-(8-Methylnonoxy)ethanol has a branched C10 tail and a very short hydrophilic head. This geometry creates a "wedge" shape that favors curvature towards the water phase (Water-in-Oil). In an O/W system, the interfacial film is too weak to prevent oil droplets from merging.

Corrective Protocol:

  • Calculate Required HLB: Use the equation

    
     where 
    
    
    
    is the mass fraction of each oil component.
  • The "Pairing" Strategy: You cannot rely on 2-(8-Methylnonoxy)ethanol alone. You must pair it with a high-HLB surfactant (e.g., Polysorbate 80 or PEG-40 Hydrogenated Castor Oil).

  • Experimental Validation:

    • Prepare a series of 5 vials with varying ratios of 2-(8-Methylnonoxy)ethanol to High-HLB Partner (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

    • Vortex for 60s.[1]

    • Observe stability at 1 hour and 24 hours.

Issue 2: "The emulsion separates when I heat it above 35°C."

Diagnosis: Cloud Point / Phase Inversion Temperature (PIT) Excursion. Technical Context: Nonionic surfactants rely on hydrogen bonding between the ether oxygens and water for solubility. As temperature rises, these bonds break, causing the surfactant to dehydrate and become lipophilic. For short-chain ethoxylates like yours, the Cloud Point is naturally low (often <40°C).

Thermodynamic Mechanism:



At elevated 

, the entropy term dominates, favoring demixing. The surfactant leaves the interface, causing the emulsion to invert or break.

Corrective Protocol:

  • Add an Anionic Co-surfactant: Adding just 0.1–0.5% of an anionic surfactant (e.g., Sodium Dodecyl Sulfate or Sodium Stearoyl Glutamate) introduces electrostatic repulsion, which is not temperature-dependent. This raises the effective Cloud Point to >90°C.[2]

  • Salinity Check: Ensure your buffer concentration is low. High electrolytes (

    
    ) will "salt out" the ethoxylate, lowering the cloud point further (Hofmeister effect).
    
Issue 3: "My emulsion is stable but looks grainy/flocculated."

Diagnosis: Steric Hindrance Failure due to Branching. Technical Context: The "8-Methylnonoxy" group is branched. While branching improves wetting (lower surface tension kinetics), it prevents tight packing at the oil-water interface compared to linear chains (e.g., Laureth-4). Loose packing allows droplets to flocculate.

Corrective Protocol:

  • Increase Interface Density: Mix with a linear fatty alcohol (e.g., Cetostearyl Alcohol). The linear chains will fill the voids left by the branched isodecyl tails, creating a rigid, condensed interfacial film.

  • Zeta Potential Analysis: If the potential is between -10mV and +10mV, the system is unstable. Aim for >|30mV| by adjusting pH or adding the anionic co-surfactant mentioned above.

Part 3: Quantitative Reference Data

Table 1: Physicochemical Profile of 2-(8-Methylnonoxy)ethanol

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~202.33 g/mol Small molecule; diffuses fast but desorbs easily.[3]
HLB (Griffin) ~5.0 - 6.0 (Est.)Lipophilic. Suitable for W/O or as a wetting agent.
Cloud Point (1% aq) Likely Insoluble / <25°CRequires co-solvent or high-HLB partner for aqueous solubility.
CMC High (relative to nonionics)Requires higher % usage to saturate interface.
Tail Structure Branched (Isodecyl)Good wetting, poor interfacial packing (leaky membrane).

Part 4: Mechanism Visualization

The following diagram illustrates why the "Wedge Shape" of your molecule causes failure in O/W systems and how a high-HLB partner fixes it.

Figure 2: Mechanistic comparison of single-surfactant failure vs. mixed-surfactant stability.

Part 5: References

  • PubChem. (n.d.). 2-(8-Methylnonoxy)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley. (Foundational text on HLB and branching effects).

  • Biolin Scientific. (n.d.). Emulsion Stability: Mechanisms of Breakdown. Retrieved from [Link]

  • ScienceDirect. (2016). Cloud point and thermodynamic parameters of non-ionic surfactants. Journal of Dispersion Science and Technology. (General thermodynamics of ethoxylate cloud points).

Sources

Technical Support Center: Isodecyl Ethoxylate Cloud Point Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Surfactant Technologies

Welcome to the technical support center for Isodecyl Ethoxylate solutions. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their cloud point measurements. As a nonionic surfactant, isodecyl ethoxylate's cloud point is a critical parameter that signifies the temperature at which it phase-separates from an aqueous solution, a property fundamental to its performance in various applications, including detergency, emulsification, and formulation stability.[1][2][3]

This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you diagnose and resolve common issues, ensuring the consistency and accuracy of your experimental results.

Troubleshooting Guide: Diagnosing Cloud Point Variations

This section addresses common problems encountered during cloud point determination in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My measured cloud point is significantly different from the manufacturer's specification. What are the primary causes?

This is a frequent issue that can almost always be traced to one of three areas: solution composition, surfactant integrity, or procedural deviation.

Causality Analysis: The cloud point is the temperature at which the hydrogen bonds between water molecules and the ethoxylate chains of the surfactant weaken, leading to dehydration and phase separation.[4] Any component or condition that alters this hydration sphere will inevitably change the cloud point.

Troubleshooting Steps:

  • Verify Surfactant Concentration: The cloud point is dependent on the surfactant concentration, although this effect is often most pronounced at very low or very high concentrations.[5][6] For standard measurements, a 1% w/w solution in deionized water is typically used.[7][8] Precisely weighing both the surfactant and the water is critical for reproducibility.

  • Assess Water Purity: The use of tap water or water with unknown ionic content can drastically alter results. Dissolved salts and minerals act as electrolytes, which generally lower the cloud point.[9] Always use high-purity, deionized (DI) or distilled water for preparing solutions.

  • Check for Contamination:

    • Ionic Contaminants: The presence of salts, acids, or bases has a significant impact. Salts and bases typically lower the cloud point through a "salting-out" effect, where ions compete for water molecules, dehydrating the ethoxylate chains.[9] Acids, conversely, can sometimes raise the cloud point.[8][9]

    • Organic Contaminants: Unintended organic molecules, such as residual solvents or other formulation components, can be solubilized within the surfactant micelles and alter the cloud point.[6] Alcohols, for example, can either increase or decrease the cloud point depending on their structure and concentration.[2][5]

  • Consider Surfactant Purity & Grade: Commercial isodecyl ethoxylates are not single molecules but a mixture of oligomers with a distribution of ethylene oxide (EO) chain lengths.[10][11] Different batches may have slight variations in this distribution, leading to minor cloud point shifts. If you observe a transition from clear to cloudy that is not sharp (i.e., it occurs over a range greater than 1-2°C), it may indicate a very broad EO distribution or the presence of impurities.[7][8]

Question 2: I'm observing poor reproducibility and significant batch-to-batch variation in my cloud point measurements. How can I improve consistency?

Reproducibility is key to any scientific measurement. For cloud point determination, consistency in protocol and sample handling is paramount.

Causality Analysis: Variations often stem from subtle, uncontrolled changes in the experimental setup and procedure. The rate of heating, stirring, and the subjective determination of "cloudiness" can all introduce error.

Recommended Actions:

  • Standardize Your Protocol: Adhere strictly to a validated protocol, such as the one outlined in ASTM D2024.[7][8] This includes:

    • Controlled Heating Rate: Heat the water bath and sample slowly, at a consistent rate of approximately 1-2°C per minute.[8]

    • Consistent Stirring: Gentle, consistent stirring ensures the sample temperature is uniform. Avoid vigorous stirring that can introduce air bubbles and be mistaken for cloudiness.

    • Objective Endpoint Determination: The cloud point is officially the temperature at which the solution clears upon slow cooling after being heated to turbidity.[8] This is often a sharper, more reproducible endpoint than observing the onset of cloudiness upon heating.

  • Ensure Homogeneous Sample Preparation: Isodecyl ethoxylate can be viscous. Ensure it is fully dissolved and the solution is homogeneous before starting the measurement. Incomplete dissolution is a common source of error.

  • Proper Storage: Store the neat surfactant in a tightly sealed container in a cool, dry place. Exposure to atmospheric moisture or temperature extremes can degrade the material over time.

Question 3: How do the various additives in my formulation (e.g., salts, polymers, other surfactants) predictably affect the cloud point?

Additives are the most common reason for cloud point shifts in a formulated product. Their effect is systematic and can be used to tune the properties of your solution.

Causality Analysis: Additives modify the surfactant-water interactions. They can either enhance the solubility of the surfactant (salting-in, raising the cloud point) or decrease it (salting-out, lowering the cloud point).

Summary of Additive Effects:

Additive TypeGeneral Effect on Cloud PointMechanism of Action
Inorganic Salts (Electrolytes) Decrease "Salting-out" effect. Ions (especially anions) dehydrate the ethoxylate chains by structuring the surrounding water, which reduces surfactant solubility.[2][9]
Acids Increase Can increase hydration of the ethoxylate chains.[8][9]
Bases Decrease Similar to salts, contributes to the "salting-out" effect.[8][9]
Short-Chain Alcohols (Ethanol, Methanol) Increase Act as co-solvents, improving the interaction between the surfactant and water, thus increasing solubility.[2][12]
Other Organic Compounds (Oils, Alkanes) Decrease These hydrophobic molecules are solubilized in the micelle core, increasing micellar size and promoting phase separation at a lower temperature.[6]
Ionic Surfactants (e.g., SDS) Drastic Increase Ionic surfactants incorporate into the nonionic micelles, imparting an electrostatic charge. The resulting inter-micellar repulsion stabilizes the micelles in solution to a much higher temperature.[3][5][9]
Water-Soluble Polymers (e.g., PEO) Decrease Polymers can induce depletion flocculation, effectively reducing the amount of "free" water available to hydrate the surfactant micelles, thus lowering the cloud point.[5]

Visual Troubleshooting Workflow

Use the following diagram to systematically diagnose issues with your cloud point measurements.

TroubleshootingWorkflow Start Problem: Inconsistent or Unexpected Cloud Point Check_Protocol Step 1: Verify Protocol - Heating/Cooling Rate - Stirring Speed - Endpoint Determination Start->Check_Protocol Check_Composition Step 2: Verify Solution Composition - Surfactant Concentration - Water Purity (Use DI Water) Check_Protocol->Check_Composition Protocol is Standardized Resolved Issue Resolved: Consistent Cloud Point Achieved Check_Protocol->Resolved Protocol Corrected Investigate_Contaminants Step 3: Investigate Contamination - Test with fresh DI water - Check for ionic/organic residues - Use fresh surfactant stock Check_Composition->Investigate_Contaminants Composition is Correct Check_Composition->Resolved Composition Corrected Review_Formulation Step 4: Analyze Formulation Additives - Identify all salts, solvents, polymers - Consult Additive Effects Table Investigate_Contaminants->Review_Formulation No Contamination Found Investigate_Contaminants->Resolved Contamination Eliminated Analyze_Purity Step 5: Assess Surfactant Purity - Is the clouding transition sharp (<2°C)? - Consider batch-to-batch variation - Contact supplier for Certificate of Analysis Review_Formulation->Analyze_Purity Additive Effects Understood Analyze_Purity->Resolved Purity Confirmed CloudPointFactors cluster_additives Formulation Additives CP Cloud Point Concentration Surfactant Concentration Concentration->CP Purity Surfactant Purity (EO Distribution) Purity->CP Water Water Quality (DI vs. Tap) Water->CP Salts Inorganic Salts (e.g., NaCl) Salts->CP Lowers Organics Organic Compounds (Alcohols, Oils) Organics->CP Lowers or Raises Surfactants Other Surfactants (Ionic, Anionic) Surfactants->CP Raises

Caption: Interrelationship of factors affecting the cloud point.

References

  • ASTM D2024, Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM International. [Link]

  • ASTM D2024-09, Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM International, 2009. [Link]

  • ASTM D2024-65(1997), Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM International, 1997. [Link]

  • ASTM D2024-09(2017), Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM International, 2017. [Link]

  • ASTM D2024-65(2003), Standard Test Method for Cloud Point of Nonionic Surfactants, ASTM International, 2003. [Link]

  • Wikipedia, Cloud point. [Link]

  • Dhananjay Singh, Effect of Different Additives on Cloud Point of Non Ionic Surfactant, National Institute of Technology, Rourkela, 2011. [Link]

  • TK Group, Ethoxylated isodecyl alcohol. [Link]

  • de Lemos Araújo, P. A. R., et al. "Effect of Additives on the Cloud Point of the Octylphenol Ethoxylate (30EO) Nonionic Surfactant." Journal of Surfactants and Detergents, vol. 16, no. 3, 2013, pp. 341-47. [Link]

  • Junxin Chemical, Iso-decanol Polyoxyethylene Ether: The Multi-Purpose Surfactant Powering Diverse Industries. [Link]

  • Li, Z., et al. "Effects of additives on the cloud points of selected nonionic linear ethoxylated alcohol surfactants." Journal of Surfactants and Detergents, vol. 14, no. 1, 2011, pp. 105-11. [Link]

  • George, G., et al. "Cloud Point of Nonionic Surfactants: Modulation With Pharmaceutical Excipients." Pharmaceutical Development and Technology, vol. 4, no. 2, 1999, pp. 221-27. [Link]

  • Islam, M. S., and M. M. Hossain. "Effect of Organic Additives on the Cloud Point of Triton X-100 Micelles." Journal of Applied Sciences, vol. 9, no. 12, 2009, pp. 2301-06. [Link]

  • ResearchGate, Effect of Additives on the Cloud Point of the Octylphenol Ethoxylate (30EO) Nonionic Surfactant. [Link]

  • Mettler Toledo, Cloud Point of Non-ionic Surfactants. [Link]

  • Guangdong Huana Chemistry Co., Ltd., Understanding Nonionic Surfactants. [Link]

  • Sabo S.p.A., Ethoxylates Archives. [Link]

  • Ali, Asraf A., et al. "A systematic derivatization technique for characterization of ethoxylates by GC and GCMS." Journal of Surfactants and Detergents, vol. 27, no. 1, 2024, pp. 115-26. [Link]

  • Vanhoenacker, G., et al. "Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations by Using Comprehensive Two-Dimensional LC with ELSD and MS Detection." LCGC International, vol. 35, no. s4, 2022, pp. 15-24. [Link]

  • Cassani, G., et al. "Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry." Journal of Surfactants and Detergents, vol. 7, no. 2, 2004, pp. 145-54. [Link]

  • Zembrzuska, J., and J. Ginter. "Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate)." Journal of the American Oil Chemists' Society, vol. 94, no. 11, 2017, pp. 1405-13. [Link]

  • Cassani, G., et al. "Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry." Journal of Surfactants and Detergents, vol. 7, no. 2, 2004. [Link]

  • DataPhysics Instruments GmbH, Cloud Point Detection - Utilizing the stability analyser MS 20 to study polymer precipitation. [Link]

  • Raghavan, S. R., et al. "Anionic Wormlike Micellar Fluids that Display Cloud Points: Rheology and Phase Behavior." Langmuir, vol. 21, no. 10, 2005, pp. 4444-49. [Link]

  • ResearchGate, Cloud point and surface properties of the ethoxylated and... [Link]

Sources

Removing unreacted alcohol impurities from 2-(8-Methylnonoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation of 2-(8-Methylnonoxy)ethanol and Removal of Unreacted Isodecyl Alcohol Impurities

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of highly specific aliphatic ether alcohols.

When synthesizing 2-(8-Methylnonoxy)ethanol—the monoethoxylate of 8-methylnonanol (isodecyl alcohol)—the most persistent impurity is the unreacted starting fatty alcohol. Because both molecules share an identical 10-carbon hydrophobic tail and a terminal primary hydroxyl group, their physicochemical properties overlap significantly, rendering standard purification techniques ineffective.

Part 1: Physicochemical Property Comparison

To design a rational separation strategy, we must first analyze the structural and physical deltas between the impurity and the target molecule.

PropertyImpurity: 8-Methylnonanol (Isodecyl Alcohol)Target: 2-(8-Methylnonoxy)ethanol (Monoethoxylate)
Molecular Formula


Molecular Weight 158.28 g/mol 202.34 g/mol
Boiling Point (Atmospheric) ~220 °C[1]~265–275 °C (Estimated)
Hydrogen Bonding Sites 1 Donor, 1 Acceptor1 Donor, 2 Acceptors (via Ether Oxygen)
Aqueous Solubility Strictly InsolubleSparingly Dispersible / Micellar
Silica Gel Affinity (Normal Phase) Low (Elutes First)High (Elutes Second)
UV Absorbance NoneNone
Part 2: Troubleshooting FAQs

Q: Why does standard liquid-liquid extraction (LLE) fail to separate the unreacted alcohol from the ethoxylate? A: Standard LLE relies on significant polarity differences to drive partitioning between aqueous and organic phases. Both 8-methylnonanol and 2-(8-methylnonoxy)ethanol are heavily dominated by their highly hydrophobic 10-carbon branched aliphatic chains. While the addition of a single ethylene oxide (EO) unit slightly increases the hydrophilicity of the target, it is insufficient to overcome the hydrophobic effect. Consequently, both molecules partition heavily into the organic layer (e.g., hexane, ethyl acetate, or DCM), making aqueous washing completely ineffective.

Q: During vacuum distillation, my ethoxylate product shows signs of degradation and yellowing. What is the mechanistic cause? A: Aliphatic ether alcohols are highly susceptible to auto-oxidation and thermal cleavage at elevated temperatures (>150 °C) in the presence of trace oxygen, which leads to the formation of aldehydes and peroxides[2]. If your vacuum is insufficient (e.g., >10 mmHg), the required reboiler temperature to distill the impurity will exceed the thermal stability threshold of the ether linkage. You must utilize a high-vacuum system (<1 mmHg) to suppress the boiling point and purge the system with an inert gas (Argon/Nitrogen) prior to heating.

Q: I am trying to monitor the purification using HPLC-UV, but I see no peaks. Why? A: Neither the starting fatty alcohol nor the ethoxylated product contains a conjugated


-system or aromatic ring; therefore, they lack UV-absorbing chromophores. Standard HPLC-UV is completely blind to these aliphatic surfactants. To analytically verify your separation, you must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or LC-MS[3].

Q: Is there a scalable, solvent-free method to remove the unreacted alcohol without utilizing high vacuum? A: Yes. Steam distillation (azeotropic stripping) is a highly effective, industrially proven technique for this specific impurity profile[4]. The ether oxygen in 2-(8-methylnonoxy)ethanol forms strong hydrogen bonds with water, drastically reducing its volatility in an aqueous system. Conversely, the unethoxylated 8-methylnonanol lacks this ether oxygen, maintains a higher partial vapor pressure, and readily co-distills with steam.

Part 3: Purification Decision Matrix

Select your purification methodology based on your operational scale and purity requirements.

PurificationStrategy Crude Crude Mixture: 2-(8-Methylnonoxy)ethanol + 8-Methylnonanol Scale Determine Purification Scale Crude->Scale Large Bulk Scale (> 50 g) Scale->Large High Throughput Small Lab Scale (< 50 g) Scale->Small High Resolution Steam Steam Distillation (Exploits H-bonding) Large->Steam Vac Vacuum Distillation (Exploits BP diff) Large->Vac Chrom Silica Chromatography (Exploits Polarity) Small->Chrom Pure Purified Target: 2-(8-Methylnonoxy)ethanol Steam->Pure Bottoms Residue Vac->Pure Heavy Fraction Chrom->Pure Late Elution

Caption: Decision matrix for selecting the optimal purification strategy based on experimental scale.

Part 4: Step-by-Step Experimental Protocols
Protocol A: Steam Distillation (Azeotropic Stripping)

Best for: Bulk removal of unreacted alcohol (>50g scale).

  • Causality: Water forms a minimum-boiling azeotrope with the unreacted 8-methylnonanol. The target ethoxylate is retained in the boiling flask due to its higher molecular weight and stronger hydrogen-bonding network with the aqueous phase[4].

  • Step 1: Transfer the crude reaction mixture to a large, multi-neck round-bottom flask equipped with a mechanical stirrer, a steam injection tube (reaching the bottom of the flask), and a distillation head connected to a condenser.

  • Step 2: Heat the crude mixture to 100–110 °C using a heating mantle.

  • Step 3: Begin injecting live steam into the mixture. Maintain the pot temperature to prevent excessive condensation of water in the boiling flask.

  • Step 4: Collect the distillate in a separatory funnel. The unreacted 8-methylnonanol will phase-separate and float on top of the condensed water.

  • Step 5 (Self-Validation): Continuously monitor the distillate. When the organic layer ceases to accumulate in the receiving funnel (or when a GC-FID of the organic layer shows no new alcohol distilling over), the stripping is complete.

  • Step 6: Cool the reboiler. The remaining organic residue in the boiling flask is the purified 2-(8-Methylnonoxy)ethanol. Decant and dry over anhydrous

    
    .
    
Protocol B: High-Vacuum Fractional Distillation

Best for: Solvent-free purification with precise fraction control.

  • Causality: Exploits the ~45 °C boiling point differential between the alcohol and the monoethoxylate. High vacuum is strictly required to prevent the generation of peroxides and thermal degradation of the ether bond[2].

  • Step 1: Load the crude mixture into a distillation flask equipped with a Vigreux column (to improve theoretical plates), a short-path distillation head, and a fraction collector.

  • Step 2: Apply a high vacuum (< 1.0 mmHg). Critical: Purge the system with Argon three times before applying the final vacuum to displace oxygen.

  • Step 3: Gradually heat the oil bath. At < 1.0 mmHg, 8-methylnonanol will typically distill at approximately 75–85 °C. Collect this as the forecut (impurity).

  • Step 4: Once the vapor temperature drops and the distillation of the first fraction ceases, increase the bath temperature.

  • Step 5 (Self-Validation): The target 2-(8-Methylnonoxy)ethanol will distill at a higher temperature plateau (approx. 110–125 °C at < 1.0 mmHg). If the temperature fluctuates wildly, your vacuum is unstable, and separation efficiency will drop.

  • Step 6: Collect the main fraction and store it in an amber, acid-washed bottle under an inert atmosphere to ensure long-term stability[2].

Protocol C: Normal-Phase Flash Chromatography

Best for: Analytical to small-scale preparative isolation (<10g scale).

  • Causality: The additional ether oxygen in 2-(8-methylnonoxy)ethanol acts as a secondary hydrogen-bond acceptor. This allows it to interact more strongly with the polar silanol groups (-Si-OH) on the silica gel stationary phase via dipole-dipole interactions, causing it to elute significantly later than the purely aliphatic 8-methylnonanol.

  • Step 1: Pack a column with standard normal-phase silica gel (40-63 µm).

  • Step 2: Dry-load the crude mixture onto a small amount of silica and apply it to the top of the column.

  • Step 3: Elute using a gradient solvent system starting at 100% Hexane and slowly ramping to 70:30 Hexane:Ethyl Acetate.

  • Step 4: Collect fractions in test tubes.

  • Step 5 (Self-Validation): Spot the fractions on a Silica TLC plate. Because the compounds lack UV absorbance, you must develop the plate using a Phosphomolybdic Acid (PMA) or Potassium Permanganate (

    
    ) stain, followed by heating.
    
  • Step 6: The unreacted 8-methylnonanol will appear as the higher

    
     spot (less polar). The target 2-(8-Methylnonoxy)ethanol will appear as the lower 
    
    
    
    spot (more polar). Pool the pure lower
    
    
    fractions and evaporate the solvent under reduced pressure.
References
  • Purification of aqueous ethylene glycol - PubMed (NIH). Discusses the thermal instability of reagent-grade glycols/ether alcohols and the formation of peroxides and aldehydes, necessitating inert storage and low-temperature handling. URL:[Link]

  • Isodecanol | C10H21OH | CID 32898 - PubChem (NIH). Provides the authoritative physicochemical properties, including the atmospheric boiling point (220 °C) of the unreacted 8-methylnonanol impurity. URL:[Link]

  • Separation of Homologous Series of Technical Detergents with the Agilent 1290 Infinity 2D-LC Solution Coupled to an Evaporative Light Scattering Detector - Agilent Technologies. Highlights the necessity of ELSD for the analytical detection of non-UV active aliphatic ethoxylates. URL:[Link]

  • Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution (US4223163A) - Google Patents. Details the industrial use of steam distillation to azeotropically strip unreacted fatty alcohols from ethoxylate reaction mixtures.

Sources

Minimizing foam formation in 2-(8-Methylnonoxy)ethanol formulations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Foam Formation in Isodecyl Ethoxylate Systems

Executive Summary & Chemical Profile

Welcome to the Formulation Support Center. You are likely working with 2-(8-Methylnonoxy)ethanol , chemically identified as a branched C10 alcohol ethoxylate with a single ethylene oxide unit (


).

Crucial Identification Step: Before proceeding, verify your raw material certificate of analysis (CoA).

  • Strict Chemical Name: 2-(8-Methylnonoxy)ethanol (CAS: 61827-42-7).[1][2][3]

  • Structure: Isodecyl alcohol + 1 mole Ethylene Oxide.

  • Theoretical HLB: ~4.4 (Lipophilic/Water Dispersible).

The Paradox of Foam: A pure


 surfactant is typically a low-foaming wetting agent  or even a defoamer due to its low Hydrophilic-Lipophilic Balance (HLB). If you are experiencing significant foam, it is highly probable you are dealing with one of three scenarios:
  • Polydispersity: Your sample contains higher ethoxylates (n=3, 5, or 7) as impurities.

  • Synergistic Stabilization: Interaction with proteins or other excipients is creating a rigid interfacial film.

  • Process Dynamics: High-shear mixing is mechanically entrapping air faster than the relaxation time of the fluid.

The Physics of Foam (The "Why")

To eliminate foam, we must disrupt the mechanisms that stabilize it. For nonionic surfactants like 2-(8-Methylnonoxy)ethanol, foam stability is governed by the Gibbs-Marangoni Effect .

Mechanism: Surface Elasticity

When a bubble film stretches, the surfactant concentration at the surface decreases, causing surface tension to rise. This tension gradient pulls liquid back into the thinned spot, "healing" the film.

  • Branched Tail Advantage: The "8-methyl" branch in your molecule prevents tight packing at the interface. This usually leads to lower film elasticity and faster foam collapse compared to linear equivalents.

  • The Threat: If higher ethoxylates (

    
    ) are present, they hydrate more strongly, increasing surface elasticity and stabilizing foam.
    

FoamMechanism cluster_0 Stabilization (Problem) cluster_1 Destabilization (Solution) A Film Stretching B Surfactant Dilution (Surface) A->B C Surface Tension INCREASES B->C D Marangoni Flow (Liquid pulled back) C->D E Stable Foam D->E F Add Heat / Co-solvent G Dehydration of EO Head Group F->G H Phase Separation (Cloud Point) G->H I Surfactant becomes Defoamer H->I

Figure 1: The Marangoni stabilization loop vs. the Cloud Point destabilization mechanism.

Diagnostic Protocols (The "How")

Do not guess. Validate your system using these self-verifying protocols.

Protocol A: The "Shake & Heat" (Cloud Point Determination)

Purpose: Determine the temperature at which your surfactant becomes insoluble.[4][5] Operating above this temperature eliminates foam. Context:


 has a very low cloud point (often insoluble at room temp). If your solution is clear at 25°C, you likely have high-EO impurities.
  • Prepare: A 1.0% w/w solution of your formulation in D.I. water.

  • Observe: Is it clear or cloudy at 20°C?

    • Cloudy/Hazy: You are near/above the cloud point.[5][6] (Good for low foam).[5]

    • Clear: You are below the cloud point. (High foam risk).

  • Heat: Place in a water bath. Raise temp by 2°C/min.

  • Record: The temperature where the solution turns opaque (

    
    ).
    
  • Action: If

    
    , your surfactant grade has high ethoxylation.
    
Protocol B: Modified Ross-Miles Foam Test (ASTM D1173 Adapt.)

Purpose: Quantify foaming tendency and stability.[7][8][9]

StepActionCritical Parameter
1 Setup Use a jacketed cylinder (maintain 25°C or

).
2 Pour Pour 200mL of solution from a height of 90cm into a reservoir of 50mL.
3 T=0 Measure foam height immediately (Initial Foam).
4 T=5 Measure foam height after 5 mins (Foam Stability).
5 Analysis Unstable Foam: Height drops by >50% in 5 mins.Stable Foam: Height drops by <10% in 5 mins.

Troubleshooting Guide & FAQ

Scenario 1: "My formulation foams during filtration/filling."

Root Cause: High shear rates are aerating the solution below its cloud point. Solution:

  • Process Engineering: Switch to subsurface filling (dip tube) to prevent air entrainment.

  • Thermodynamic: Raise the process temperature to

    
    . For 
    
    
    
    , this might mean running at 30-35°C if solubilizers are present.
Scenario 2: "The foam is stable and won't collapse."

Root Cause: Polydispersity. Your "2-(8-Methylnonoxy)ethanol" likely contains a fraction of


.
Solution: 
  • Chemical: Spike the formulation with a "terminal" defoamer like Polydimethylsiloxane (PDMS) emulsion (0.01%) or a specific molecular defoamer like Acetylenic Diol.

  • Solvent: Add a short-chain alcohol (Ethanol/IPA) at 1-3%. This disrupts the Marangoni elasticity by rapidly diffusing to the interface.

Scenario 3: "I cannot heat the formulation (Protein/Drug stability)."

Root Cause: You are locked into the "foaming zone" (below cloud point). Solution:

  • Competitive Adsorption: Add a trace amount (0.05%) of a more hydrophobic surfactant (e.g., Sorbitan Monooleate / Span 80). It will compete for the interface but will not support a stable film due to its geometry.

Decision Matrix (Workflow)

Use this logic flow to determine the correct mitigation strategy.

Troubleshooting Start Foam Issue Detected CheckSol Is Solution Clear at 25°C? Start->CheckSol Yes Yes (Clear) CheckSol->Yes High Solubility No No (Cloudy/Hazy) CheckSol->No Low Solubility HighEO Suspect High EO Impurities (n > 3) Yes->HighEO MechFoam Mechanical Entrainment No->MechFoam Action1 Action: Add Co-solvent (Ethanol) or Competitive Surfactant (Span 80) HighEO->Action1 Action2 Action: Reduce Mixing Speed Use Subsurface Filling MechFoam->Action2

Figure 2: Troubleshooting decision tree based on solution appearance and foam origin.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons. (Authoritative text on Marangoni effect and surfactant structure-property relationships).

  • ASTM International. (2021). ASTM D1173 - 07(2015) Standard Test Method for Foaming Properties of Surface-Active Agents. (The "Ross-Miles" standard protocol).[7][10]

  • PubChem. (n.d.). 2-(8-Methylnonoxy)ethanol Compound Summary. National Library of Medicine. (Chemical structure verification).

  • Wang, J., et al. (2016). Effect of EO Chain Length on the Properties of Isodecyl Alcohol Ethoxylates. Journal of Surfactants and Detergents. (Evidence for branching effects on foam stability).

Sources

Technical Support Center: 2-(8-Methylnonoxy)ethanol Solubility & Phase Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Product Class: Ethylene Glycol Mono-Isodecyl Ether (Branched C10E1) Chemical Structure:


Primary Application:  Nonionic Surfactant, Coupling Agent, Defoamer
Support Level:  Tier 3 (Advanced Application Science)

Executive Summary: The Thermodynamic Paradox

Welcome to the Advanced Application Guide for 2-(8-Methylnonoxy)ethanol . If you are accessing this page, you are likely encountering phase separation, turbidity, or unexpected precipitation in your formulations.[1]

The Core Challenge: This molecule exists on the "hydrophobic edge" of glycol ethers.[1] Unlike its shorter-chain cousins (e.g., 2-Butoxyethanol), the C10 hydrophobic tail of 2-(8-Methylnonoxy)ethanol dominates the single hydrophilic ethoxylate (EO) group.[1] Consequently, it exhibits Inverse Solubility in aqueous systems but behaves as a classic lipophile in organic phases.[1]

This guide moves beyond basic datasheets to explain the causality of temperature-dependent failures and provides self-validating protocols to fix them.

Module 1: Aqueous Phase Separation (The "Cloud Point" Issue)

User Issue:

"My formulation was clear at room temperature (20°C) but turned milky/turbid when processed at 40°C. Cooling it down reversed the effect."

Root Cause Analysis

This is the classic Lower Critical Solution Temperature (LCST) phenomenon, often called the "Cloud Point."

  • Mechanism: At low temperatures, water molecules form structured "cages" (hydrogen bonds) around the ether oxygen of the 2-(8-Methylnonoxy)ethanol.[1] This hydration shell keeps the molecule solubilized.[1]

  • Thermal Trigger: As temperature rises, the kinetic energy of the water molecules breaks these weak hydrogen bonds.[1]

  • Entropy Driver: The hydrophobic C10 tails (8-methylnonyl group) now attract each other to minimize water contact (hydrophobic effect), causing the molecules to aggregate into large droplets.[1] This macroscopic phase separation scatters light, appearing as turbidity.[1]

Diagnostic Protocol: Cloud Point Determination

Use this protocol to validate if your issue is thermodynamic (reversible) or chemical (irreversible degradation).

Materials:

  • Test Solution (Your formulation)

  • Calibrated Thermometer

  • Controlled Heating Bath (Water or Oil)

Steps:

  • Baseline: Measure the optical density (OD600) or visually inspect the sample at 20°C (Should be Clear).[1]

  • Ramp: Heat the sample at a rate of 1°C per minute.

  • Observation: Record the temperature (

    
    ) where the solution first becomes hazy.
    
  • Hysteresis Check: Remove heat and allow to cool.

    • Result A: Solution clears at

      
      .[1] Diagnosis:  Reversible LCST Phase Separation.[1] (Proceed to Solutions).
      
    • Result B: Solution remains turbid or precipitates solids.[1] Diagnosis: Irreversible chemical incompatibility or salting-out effect.[1]

Mechanism Visualization

CloudPointMechanism cluster_cold State A: T < LCST (Soluble) cluster_hot State B: T > LCST (Insoluble) Hydration Ether Oxygen Hydrated Heat Heat Input (+ΔH) Hydration->Heat Temp Rise Dispersion Molecules Dispersed Dehydration H-Bonds Break Aggregation Hydrophobic Aggregation Dehydration->Aggregation Entropy Driven PhaseSep PhaseSep Aggregation->PhaseSep Macroscopic Turbidity Heat->Dehydration Kinetic Energy > H-Bond Energy

Figure 1: The thermodynamic pathway of inverse solubility.[1] Heating disrupts the hydration shell, leading to entropy-driven aggregation.[1]

Module 2: Solubility Limits & Co-Solvent Strategies

User Issue:

"I cannot get 2-(8-Methylnonoxy)ethanol to dissolve in my water-based buffer, even at room temperature."

Technical Insight

2-(8-Methylnonoxy)ethanol is effectively water-insoluble (<0.1% w/w) in pure water due to the dominance of the C10 chain.[1] It requires a "Coupling Agent" to bridge the polarity gap.[1]

Data Table: Estimated Solubility Profiles

Note: Values are representative of C10E1 class behavior. Exact values depend on specific isomer purity.

Solvent SystemTemp (°C)Solubility StatusPhase Behavior
Pure Water 20°CInsoluble (<0.1%)Two distinct phases (Oil on top)
Water + 10% Ethanol 20°CDispersibleMilky emulsion (Meta-stable)
Water + 30% Ethanol 20°CSolubleClear Micellar Solution
Isopropanol (Pure) 20°CMiscibleClear Single Phase
Mineral Oil 20°CSolubleClear Single Phase
Troubleshooting Workflow: The Hydrotrope Method

If you must formulate in water, do not rely on heat (which worsens solubility).[1] Use the Hydrotrope Titration Method :

  • Start: Add 2-(8-Methylnonoxy)ethanol to water (Result: Turbid).

  • Titrate: Add a hydrotrope (e.g., Sodium Xylenesulfonate or a high-HLB glycol ether like Diethylene Glycol Monoethyl Ether) dropwise.[1]

  • Endpoint: Agitate until the solution becomes clear.

  • Validate: Heat to 40°C to ensure the Cloud Point has been shifted above your operating temperature.

Module 3: Low-Temperature Crystallization (Storage)

User Issue:

"My drums of 2-(8-Methylnonoxy)ethanol show solid precipitates after being stored in the warehouse during winter."

Scientific Explanation

While the "8-methyl" branching disrupts the crystal lattice (lowering the freezing point compared to linear decyl glycol ethers), the material can still undergo fractional crystallization or gelation at low temperatures.[1]

  • Linear Isomers: Freeze at higher temps.[1]

  • Branched Isomers (Yours): Remain liquid longer but viscosity spikes exponentially.[1]

Recovery Protocol

Do not heat rapidly with a band heater, as this can cause localized degradation or "hot spots" leading to oxidation (peroxides).[1]

  • Acclimatization: Move container to 20°C ambient room for 24 hours.

  • Gentle Agitation: Roll the drum or use an overhead mixer. The branched structure creates thixotropic behavior—viscosity will drop upon shearing.[1]

  • Verification: Sample from top, middle, and bottom.[1] Measure Refractive Index (RI).[1] If

    
    , the bulk is homogenous.[1]
    

Interactive Troubleshooting Logic

Use this decision tree to resolve phase stability issues in real-time.

TroubleshootingTree Start Start: Phase Separation Issue TempCheck Check Temperature vs. 20°C Start->TempCheck Hot Temp > 35°C TempCheck->Hot Cold Temp < 10°C TempCheck->Cold Room Temp ~ 20°C TempCheck->Room CloudPoint Cloud Point Exceeded (LCST) Hot->CloudPoint Gelation Viscosity/Gelation Cold->Gelation SolubilityLimit Exceeded Solubility Limit Room->SolubilityLimit CoolDown Action: Cool to 20°C CloudPoint->CoolDown WarmMix Action: Warm & Agitate (Thixotropic Recovery) Gelation->WarmMix AddCoupler Action: Add Co-solvent (Ethanol/Glycol) SolubilityLimit->AddCoupler

Figure 2: Decision matrix for diagnosing phase instability based on thermal conditions.

References

  • PubChem. (n.d.).[1][2] 2-(8-Methylnonoxy)ethanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • The Dow Chemical Company. (2022).[1][3] Glycol Ethers: Solvency and Physical Properties. Dow Technical Literature.[1] (General class behavior for C-series glycol ethers).

  • Strey, R. (1995).[1] Phase behavior and interfacial tension of amphiphile-oil-water systems. Colloid and Polymer Science, 273, 1151-1151.[1] (Foundational thermodynamics of nonionic surfactant phase inversion).

  • Marszall, L. (1981).[1] The Effective Hydrophile-Lipophile Balance (HLB) of Nonionic Surfactants. Journal of Colloid and Interface Science. (Explaining the shift in HLB with temperature).

Sources

Technical Support Center: Purification of 2-(8-Methylnonoxy)ethanol for Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2-(8-Methylnonoxy)ethanol. This document is designed for researchers, scientists, and quality control professionals who require this compound at the highest purity for use as an analytical standard. As a branched-chain glycol ether, 2-(8-Methylnonoxy)ethanol's utility in applications like calibrating instruments or as a reference in pharmaceutical and industrial formulations is directly dependent on its purity.[1]

This guide provides field-proven insights into common purification challenges, offering detailed troubleshooting guides, frequently asked questions, and step-by-step protocols to ensure you achieve the required analytical-grade purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(8-Methylnonoxy)ethanol.

Question: My fractional distillation is resulting in poor separation between my product and a closely boiling impurity. What's going wrong?

Answer: This is a common issue when impurities have boiling points less than 25 °C different from the target compound.[2] The efficiency of a fractional distillation is determined by the number of theoretical plates in your column and the reflux ratio.

  • Probable Cause 1: Insufficient Column Efficiency. Your fractionating column may not have enough surface area or length to establish the series of vaporization-condensation cycles needed for a sharp separation.[3]

  • Solution:

    • Increase Column Length/Packing: Switch to a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.[3]

    • Check for Channeling: Ensure the packing is uniform to prevent vapor from bypassing the condensation surfaces.

  • Probable Cause 2: Heating Rate is Too High. Rapid heating disrupts the temperature gradient essential for fractional distillation, preventing the necessary equilibrium between liquid and vapor phases from being established within the column.

  • Solution:

    • Reduce Heating: Heat the distillation flask slowly and steadily. Use a heating mantle with a stirrer for even heat distribution.

    • Maintain a Stable Reflux: Adjust the heating rate to ensure a steady condensation of vapor in the column, allowing only the most volatile component to reach the condenser.[3] The temperature at the thermometer should remain constant during the collection of a pure fraction.[4]

  • Probable Cause 3: Poor Insulation. Heat loss from the column can disrupt the temperature gradient.

  • Solution:

    • Insulate the Column: Loosely wrap the fractionating column in glass wool or aluminum foil to ensure an adiabatic process, where heat is exchanged within the column but not with the surroundings.

Question: I'm observing product decomposition (discoloration, charring) during distillation. How can I prevent this?

Answer: 2-(8-Methylnonoxy)ethanol, like other alcohol ethoxylates, can be susceptible to thermal degradation or oxidation at high temperatures, especially in the presence of air.[5]

  • Probable Cause: Distillation Temperature is Too High. The compound may be degrading at its atmospheric boiling point.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point of the compound, allowing for distillation at a temperature that does not cause degradation.

    • Inert Atmosphere: When storing or handling at elevated temperatures, use a dry inert gas like nitrogen to prevent oxidation.[5]

Question: During column chromatography, my product is eluting with impurities or showing significant peak tailing. How can I improve the separation?

Answer: This indicates that the chosen stationary and mobile phases are not optimal for resolving 2-(8-Methylnonoxy)ethanol from contaminants. Column chromatography separates compounds based on their differential partitioning between the two phases, often related to polarity.[6][7]

  • Probable Cause 1: Incorrect Mobile Phase Polarity. The solvent system may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, leading to broad peaks and long retention times.

  • Solution:

    • Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems first. For normal-phase chromatography (e.g., silica gel), a good starting point is a non-polar solvent like hexane with a more polar modifier like ethyl acetate.[8] Adjust the ratio to achieve a target Rf value for your product of ~0.3-0.4.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity during the run. This will elute non-polar impurities first, followed by your moderately polar product, and finally any highly polar impurities.[9]

  • Probable Cause 2: Column Overloading. Adding too much crude sample to the column will exceed its separation capacity, leading to broad, overlapping bands.

  • Solution:

    • Reduce Sample Load: A general rule is to use a stationary phase mass that is 50-100 times the mass of the sample being separated.[7] For difficult separations, this ratio should be increased.

  • Probable Cause 3: Poor Column Packing. Cracks, bubbles, or an uneven surface in the stationary phase create channels for the solvent to flow through, bypassing proper interaction and leading to poor separation.

  • Solution:

    • Repack the Column: Prepare a uniform slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.[6] Pour it carefully and evenly, tapping the column to settle the packing. Add a layer of sand on top to prevent disturbance when loading the sample.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-(8-Methylnonoxy)ethanol?

A1: Impurities typically arise from the synthesis process, which is the ethoxylation of 8-methylnonanol.[1]

  • Unreacted Starting Material: 8-methylnonanol.

  • Catalyst Residues: If a base catalyst like potassium hydroxide was used, residual salts might be present after neutralization.[1]

  • Byproducts: Side reactions can lead to the formation of other ethoxylates or related compounds.

  • Degradation Products: Prolonged exposure to air and heat can cause oxidation, potentially forming aldehydes or carboxylic acids.[1][5]

  • Solvent Residues: Solvents used in the synthesis or workup may persist.

Q2: How can I reliably assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is an excellent method for quantifying volatile organic impurities.[10][11] It can effectively separate 2-(8-Methylnonoxy)ethanol from unreacted starting alcohol and other volatile byproducts.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities. A Refractive Index Detector (RID) is a good universal choice for alcohol ethoxylates that lack a strong UV chromophore.[10]

  • Mass Spectrometry (MS): Coupling GC or HPLC to a mass spectrometer (GC-MS or LC-MS) allows for the identification of unknown impurities by providing molecular weight and fragmentation data.[12]

  • Karl Fischer Titration: To quantify water content, which is a critical parameter for an analytical standard.

Q3: What are the best storage conditions for purified 2-(8-Methylnonoxy)ethanol to maintain its integrity?

A3: To prevent degradation, the purified product should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term stability.[5] Keep it in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Data & Protocols

Table 1: Typical Purification Parameters
ParameterFractional DistillationFlash Column Chromatography
Apparatus Distillation flask, fractionating column (Vigreux or packed), condenser, receiving flask, vacuum adapterGlass column, silica gel (230-400 mesh), solvent reservoir, fraction collector
Key Variable Boiling Point DifferencePolarity Difference
Pressure Atmospheric or Vacuum (recommended)Low Positive Pressure (air or N2)
Stationary Phase N/ASilica Gel or Alumina
Mobile Phase N/AHexane/Ethyl Acetate Gradient (e.g., 95:5 to 70:30)
Ideal For Separating compounds with different boiling points.Separating compounds with different polarities.[8]
Throughput Can handle larger quantities.Scalable, but typically for mg to gram scale.[9]
Diagram 1: General Purification & QC Workflow

This diagram outlines the logical flow from a crude product to a certified analytical standard.

crude Crude 2-(8-Methylnonoxy)ethanol pre_analysis Initial Purity Assessment (GC/TLC) crude->pre_analysis decision Purity > 99%? pre_analysis->decision purification Select Purification Method decision->purification No standard Certified Analytical Standard decision->standard Yes distillation Fractional Distillation purification->distillation Boiling Point Difference chromatography Column Chromatography purification->chromatography Polarity Difference post_analysis Purity Analysis of Fractions (TLC/GC) distillation->post_analysis chromatography->post_analysis pooling Pool Pure Fractions & Evaporate Solvent post_analysis->pooling final_qc Final QC Analysis (GC, HPLC, KF) pooling->final_qc final_qc->standard

Caption: Workflow for purification and quality control.

Experimental Protocol 1: Vacuum Fractional Distillation

This protocol is designed to purify 2-(8-Methylnonoxy)ethanol by separating it from less volatile and more volatile impurities under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Add the crude 2-(8-Methylnonoxy)ethanol to the distillation flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips for smooth boiling.

  • System Sealing: Connect the apparatus to a vacuum pump with a cold trap in between. Ensure all joints are properly sealed with vacuum grease.

  • Initiate Vacuum: Slowly and carefully apply the vacuum to the system.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate flask.

    • When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • If the temperature rises significantly again, it indicates a higher-boiling impurity is beginning to distill. Stop the collection or switch to a new flask.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly releasing the vacuum.

Experimental Protocol 2: Flash Column Chromatography

This protocol uses air pressure to speed up the separation of 2-(8-Methylnonoxy)ethanol on a silica gel column.

  • Column Preparation:

    • Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 98:2 Hexane:Ethyl Acetate).[6]

    • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another layer of sand on top.

  • Column Equilibration: Elute the packed column with 2-3 column volumes of the initial solvent until the bed is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution:

    • Begin eluting with the starting mobile phase, applying gentle pressure from a regulated air or nitrogen line.

    • Collect the eluent in small, numbered fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the product. For example, move from 98:2 to 90:10 Hexane:Ethyl Acetate.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(8-Methylnonoxy)ethanol.

Diagram 2: Troubleshooting Poor Separation in Chromatography

This decision tree illustrates the logical steps to improve separation.

start Problem: Poor Separation / Co-elution check_load Was the column overloaded? start->check_load reduce_load Solution: Reduce sample load (e.g., <1% of silica mass) check_load->reduce_load Yes check_packing Was column packing uniform? check_load->check_packing No repack Solution: Repack column carefully using slurry method check_packing->repack No check_polarity Is mobile phase polarity optimal? check_packing->check_polarity Yes optimize_solvent Solution: Optimize solvent system via TLC check_polarity->optimize_solvent No gradient Solution: Use a shallower gradient check_polarity->gradient Yes

Caption: Decision tree for troubleshooting chromatography.

References

  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Specialty Ethoxylates. (n.d.). Clariant. Retrieved from [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015, March 4). JoVE. Retrieved from [Link]

  • Material Safety Data Sheet - Stobec. (2007, March 1). Sasol. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Fractional Distillation. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • HIGH-ACTIVE ALCOHOL ETHOXYSULFATE/ALCOHOL ETHOXYLATE BLENDS: A COST-EFFECTIVE ALTERNATIVE FOR DETERGENT FORMULATORS. (n.d.). Shell. Retrieved from [Link]

  • Alcohol Ethoxylates (AE): Uses, Structure & Applications. (2025, December 16). SBR International. Retrieved from [Link]

  • fractional distillation. (n.d.). Chemguide. Retrieved from [Link]

  • Fractional distillation. (n.d.). Smart Edu Hub. Retrieved from [Link]

  • ALCOHOLS, C12-14, ETHOXYLATED. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]

  • What is Fractional Distillation? (2023, September 27). ReAgent Chemical Services. Retrieved from [Link]

  • 2-(8-Methylnonoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). Organic Process Research & Development. Retrieved from [Link]

  • Process for purifying a crude ethanol product. (n.d.). Google Patents.
    • analytical methods. (n.d.). ATSDR. Retrieved from [Link]

  • Review Article - Analytical and Bioanalytical Chemistry Research. (2025, April 6). Retrieved from [Link]

  • Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon: Method. (n.d.). Retrieved from [Link]

  • Preparation method of 2-(aminoxy) ethanol. (n.d.). Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved from [Link]

  • Solvents Analysis of impurities in ethanol. (n.d.). Agilent. Retrieved from [Link]

  • Production of natural 2-phenylethanol: From biotransformation to purified product. (2016, July 21). ResearchGate. Retrieved from [Link]

  • The determination methods for non-ion. (n.d.). JOCPR. Retrieved from [Link]

  • Analytical Methods of Isolation and Identification. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. (2019, July 25). Publisso. Retrieved from [Link]

Sources

Technical Support Center: Compatibility of 2-(8-Methylnonoxy)ethanol with Anionic Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the use of the non-ionic surfactant 2-(8-Methylnonoxy)ethanol in combination with various anionic surfactants. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability, efficacy, and success of your formulations and experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(8-Methylnonoxy)ethanol and why is it used with anionic surfactants?

2-(8-Methylnonoxy)ethanol is a branched-chain glycol ether, a type of non-ionic surfactant.[1] Its structure consists of a hydrophobic (water-hating) 8-methylnonyl tail and a hydrophilic (water-loving) ethoxyethanol head group.[1] This amphiphilic nature allows it to reduce surface tension and act as an effective solubilizing agent.[1]

It is frequently blended with anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS, Sodium Laureth Sulfate - SLES) to achieve synergistic effects.[2] The primary motivation for this combination is the formation of "mixed micelles," which are aggregates of both surfactant types.[3][4] The incorporation of the non-ionic 2-(8-Methylnonoxy)ethanol into the micelle structure shields the electrostatic repulsion between the negatively charged head groups of the anionic surfactants.[3] This leads to several performance benefits:

  • Lower Critical Micelle Concentration (CMC): The mixture forms micelles at a lower total surfactant concentration than either component alone, enhancing efficiency and reducing cost.[3][5]

  • Improved Stability: The blend often shows greater tolerance to hard water (Ca²⁺, Mg²⁺ ions) and electrolytes.[6]

  • Enhanced Performance: Synergism can lead to superior wetting, foaming, and cleaning capabilities.[6]

  • Reduced Irritation: Incorporating non-ionic surfactants can lower the potential for skin irritation sometimes associated with purely anionic formulations.[6]

Q2: What are the first signs of incompatibility between 2-(8-Methylnonoxy)ethanol and my anionic surfactant?

Initial signs of incompatibility often manifest as visual changes in your solution. You should be vigilant for:

  • Cloudiness or Turbidity: This is a primary indicator that one or more components are no longer fully soluble.[7] It could be due to reaching the "cloud point" of the non-ionic surfactant or precipitation of the anionic surfactant.

  • Phase Separation: The formulation separates into distinct layers, which could include a gummy or oily layer at the top or bottom.[8][9]

  • Precipitation: Formation of solid particles, which may indicate that the anionic and non-ionic surfactants are forming insoluble complexes, or that the anionic surfactant is precipitating due to pH or electrolyte effects.[10]

  • Drastic Viscosity Changes: The solution may become unexpectedly watery or, conversely, form a thick, unmanageable gel.[8]

  • Loss of Performance: A noticeable decrease in foaming capacity, cleaning efficiency, or solubilization power.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My solution of 2-(8-Methylnonoxy)ethanol and an anionic surfactant is clear at room temperature but turns cloudy upon heating.
  • Causality: You are observing the Cloud Point of the non-ionic surfactant.[11] For ethoxylated surfactants like 2-(8-Methylnonoxy)ethanol, solubility in water is driven by hydrogen bonding between water molecules and the ethylene oxide (EO) chains. As temperature increases, this hydrogen bonding weakens, the EO chains become less hydrophilic, and the surfactant dehydrates and separates from the solution, causing a cloudy appearance.[12] This phenomenon is reversible upon cooling.

  • Troubleshooting Steps:

    • Confirm the Cloud Point: Determine the precise temperature at which cloudiness appears. This is a critical quality control parameter.[13] For many applications, peak detergency is achieved at or near the cloud point.[6]

    • Adjust the Formulation: The cloud point is influenced by the presence of other components. Anionic surfactants and electrolytes can alter the cloud point of the mixture. You may need to adjust the ratio of non-ionic to anionic surfactant.

    • Select a Different Surfactant: If your application requires stability at higher temperatures, you may need a non-ionic surfactant with a higher degree of ethoxylation (more EO units), which generally increases the cloud point.[11]

  • Experimental Protocol: Determining the Cloud Point This protocol is adapted from standard methods for determining the cloud point of non-ionic surfactants.[7]

    • Preparation: Prepare a 1% by weight solution of your surfactant blend in deionized water. Ensure it is fully dissolved and the solution is clear at room temperature.[7]

    • Setup: Place approximately 50 mL of the solution into a clear glass test tube. Place the test tube in a water bath equipped with a magnetic stirrer and a calibrated thermometer or temperature probe inserted directly into the test solution.[7]

    • Heating: Begin heating the water bath slowly, at a rate of 1-2°C per minute, while gently stirring the solution in the test tube.[7]

    • Observation: Continuously observe the solution. The temperature at which the solution becomes distinctly cloudy is the cloud point.[7]

    • Confirmation: Remove the test tube from the heat and allow it to cool while stirring. Record the temperature at which the solution becomes clear again. The average of the two temperatures can be taken as the cloud point.

Problem 2: My formulation is unstable, showing phase separation and a drop in performance over time.
  • Causality: This instability can stem from several factors, including an incorrect hydrophilic-lipophilic balance (HLB), pH shifts, or electrolyte incompatibility.[8][10] Anionic surfactants, in particular, can be sensitive to low pH (acidic conditions) and high concentrations of multivalent cations (hard water), which can cause them to precipitate.[5][10]

  • Troubleshooting Workflow:

    G start Instability Observed (Phase Separation, Performance Loss) check_ph 1. Check System pH start->check_ph adjust_ph Adjust pH to Stable Range (e.g., 5-7 for many systems) check_ph->adjust_ph Is pH outside stable range? check_electrolytes 2. Assess Electrolyte / Hard Water Effects check_ph->check_electrolytes pH is OK adjust_ph->check_electrolytes add_chelator Add Chelating Agent (e.g., EDTA) to sequester ions check_electrolytes->add_chelator Are hard water ions or electrolytes present? check_ratio 3. Evaluate Surfactant Ratio check_electrolytes->check_ratio No / Low Electrolytes add_chelator->check_ratio optimize_ratio Systematically Vary Ratios (e.g., 90:10, 75:25, 50:50) and re-evaluate stability check_ratio->optimize_ratio Is ratio sub-optimal? unstable Issue Persists check_ratio->unstable Ratio seems OK stable System Stable optimize_ratio->stable

    Caption: Troubleshooting workflow for formulation instability.
Problem 3: I am not sure if my mixture is synergistic. How can I quantify the interaction between the surfactants?
  • Causality & Measurement: The most direct way to quantify synergy is by measuring the Critical Micelle Concentration (CMC) of the mixture and comparing it to the CMCs of the individual components.[5] The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles.[14][15] A synergistic mixture will have a CMC that is significantly lower than the ideal value predicted for a simple mixture.[3] This is due to favorable interactions between the two types of surfactants in the mixed micelle.[16]

  • Data Presentation: Impact of Mixing Ratio on CMC The following table provides representative data on how the CMC of an anionic surfactant (like SDS) can be affected by the addition of a non-ionic surfactant, illustrating the synergistic effect.

Mole Fraction of Anionic Surfactant (α_anionic)Mole Fraction of 2-(8-Methylnonoxy)ethanol (α_non-ionic)Experimental CMC (mmol/L)
1.00.08.2
0.80.24.5
0.50.51.8
0.20.80.9
0.01.00.5
  • Experimental Protocol: Measuring CMC via Surface Tensiometry This is the most common and direct method for determining CMC.[15]

    • Instrumentation: Use a force tensiometer (with a Wilhelmy plate or Du Noüy ring) or a drop shape analyzer.[17] Modern tensiometers can automate the process with dosing units.[15]

    • Preparation: Prepare a stock solution of your surfactant mixture at a concentration well above the expected CMC.

    • Procedure: a. Measure the surface tension of the pure solvent (e.g., deionized water). b. Create a concentration series by making logarithmic dilutions of the stock solution.[17] c. Measure the surface tension for each concentration. Initially, the surface tension will decrease sharply as the surfactant concentration increases.[14]

    • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C). The plot will show two distinct linear regions.[15] Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.[14][18] The CMC is the concentration at the intersection point of the two extrapolated lines.[17]

    G origin xmax origin->xmax log(Concentration) ymax origin->ymax Surface Tension (γ) p1 p2 p1->p2 p4 p1->p4 p3 p2->p3 p3->p4 p5 p4->p5 p6 p5->p6 p8 p5->p8 p7 p6->p7 p7->p8 label_cmc CMC

    Caption: Idealized plot of Surface Tension vs. log(Concentration) to determine the CMC.

References

  • Title: MICELLE FORMATION IN MIXTURES OF ANIONIC AND NONIONIC SURFACTANTS Source: Journal of Colloid and Interface Science URL
  • Title: 2-(8-Methylnonoxy)
  • Source: National Institutes of Health (NIH)
  • Title: Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures Source: MB Cosmetics Academy URL
  • Title: Cloud Point of Nonionic Surfactants Source: Unknown URL
  • Title: Synergistic effects between a non-ionic and an anionic surfactant on the micellization process and the adsorption at liquid/air surfaces Source: RSC Publishing URL
  • Title: Critical Micelle Concentration (CMC)
  • Title: Critical micelle concentration (CMC)
  • Title: Investigating Synergism in Critical Micelle Concentration of Anionic-Nonionic Surfactant Mixtures: Surface Versus Interfacial Tension Techniques Source: Science Alert URL
  • Title: Method for Measurement of Critical Micelle Concentration Source: Just Agriculture URL
  • Title: Surfactant Compatibility Issues: How to Avoid Formulation Conflicts?
  • Title: 2-(8-Methylnonoxy)
  • Source: Encyclopedia.
  • Title: Critical Micelle Concentration | Measurements Source: Biolin Scientific URL
  • Title: Rapid Critical Micelle Concentration (CMC)
  • Title: Cloud Point of Surfactants Source: METTLER TOLEDO URL
  • Title: 2-(8-Methylnonoxy)ethanol (CAS 61827-42-7)
  • Title: Troubleshooting Guide: Common Surfactant Performance Issues Source: Smolecule URL
  • Title: Foaming formulas with stability problems: what is the cause?
  • Title: Foaming formula stability problems Source: YouTube URL
  • Title: Synergy Effect between Sodium Oleate and Alcohol Ethoxylates on the Reverse Flotation of Quartz Source: MDPI URL
  • Title: How Combining Anionic and Nonionic Surfactants Improves Cleaning Formulations?
  • Title: Cloud and Krafft points Source: Practical Surfactants Science - Prof Steven Abbott URL

Sources

Technical Support Center: Glycol Ether Stability in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of glycol ethers in acidic environments. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate unwanted degradation of your molecules during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my glycol ethers degrading in an acidic solution?

Glycol ethers, while generally stable, are susceptible to cleavage under acidic conditions. This reaction, known as acid-catalyzed hydrolysis, breaks the ether bond (C-O-C) to form an alcohol and another alcohol or a corresponding alkyl halide.[1] The process is initiated when a proton (H⁺) from the acid attaches to the ether's oxygen atom, creating a positively charged oxonium ion.[2] This protonation turns a portion of the ether into a good leaving group (an alcohol), facilitating the cleavage of the C-O bond.[2][3]

Q2: What is the fundamental mechanism of acid-catalyzed glycol ether hydrolysis?

The reaction proceeds in two main steps. First, the ether oxygen is protonated by the acid to form an oxonium ion intermediate.[4] Following this activation step, the C-O bond is cleaved through one of two nucleophilic substitution pathways, depending on the structure of the glycol ether:

  • SN1 (Substitution Nucleophilic Unimolecular): This pathway is favored for ethers with tertiary, benzylic, or allylic groups because these structures can form relatively stable carbocation intermediates upon cleavage.[1][5]

  • SN2 (Substitution Nucleophilic Bimolecular): This pathway is typical for ethers with primary or secondary alkyl groups. A nucleophile (such as a halide ion from the acid or a water molecule) directly attacks the less sterically hindered carbon atom, displacing the alcohol leaving group in a single, concerted step.[1][3]

Understanding which pathway your specific glycol ether is likely to follow is crucial for developing an effective stabilization strategy.

G cluster_start Initiation cluster_pathways Cleavage Pathways cluster_sn1_steps SN1 Details cluster_sn2_steps SN2 Details start Glycol Ether (R-O-R') + Acid (H-X) protonation Protonated Ether (Oxonium Ion) [R-OH+-R'] start->protonation  Protonation of Ether Oxygen   sn1 SN1 Pathway (Tertiary/Benzylic/Allylic R') protonation->sn1  If R' can form a stable carbocation sn2 SN2 Pathway (Primary/Methyl R') protonation->sn2  If R' is sterically unhindered carbocation Carbocation (R'+) Formation (Rate-Determining Step) sn1->carbocation Loss of Leaving Group (R-OH) sn2_attack Backside Attack by Nucleophile (X-) (Concerted Step) sn2->sn2_attack sn1_attack Nucleophilic Attack (X- or H2O) carbocation->sn1_attack sn1_products Products: Alcohol (R-OH) + Alkyl Halide (R'-X) sn1_attack->sn1_products sn2_products Products: Alcohol (R-OH) + Alkyl Halide (R'-X) sn2_attack->sn2_products

Caption: General mechanism of acid-catalyzed ether hydrolysis.

Q3: Does the type of acid I use matter?

Absolutely. The rate of hydrolysis is influenced by both the strength of the acid and the nucleophilicity of its conjugate base (the anion). Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are particularly effective at cleaving ethers because they readily protonate the ether oxygen, and their corresponding iodide (I⁻) and bromide (Br⁻) ions are excellent nucleophiles for the SN2 pathway.[1][6] Hydrochloric acid (HCl) is less effective because chloride (Cl⁻) is a weaker nucleophile.[1] If you want to perform a reaction in acid but minimize ether cleavage, consider using a strong acid with a non-nucleophilic conjugate base, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), though hydrolysis with water as the nucleophile can still occur.[4]

Troubleshooting Guide

Issue 1: My glycol ether, which has a primary alkyl chain, is rapidly degrading even in moderately acidic conditions (pH 3-5). What's the likely cause and how can I fix it?

  • Likely Cause: For a primary glycol ether, the hydrolysis mechanism is SN2. The rate is highly dependent on temperature and the concentration of the nucleophile. Even at moderate pH, elevated temperatures can significantly accelerate the reaction.

  • Troubleshooting Steps:

    • Reduce Temperature: This is the most effective initial step. Attempt to run your experiment at the lowest possible temperature. If feasible, conduct the reaction at 0 °C or even sub-zero temperatures.

    • Buffer the System: If your experimental goals allow, use a buffer system to maintain a stable pH at the highest tolerable level. This keeps the concentration of H⁺ low and constant.

    • Evaluate Your Acid Source: If you are using an acid like HCl, the chloride ion is acting as a nucleophile. Consider switching to an acid with a non-nucleophilic counterion like sulfuric acid, which may reduce the rate of cleavage.

    • Increase Steric Hindrance (Molecule Redesign): For long-term projects or drug development, consider synthesizing an analogue with increased steric bulk near the ether linkage. Introducing a branched alkyl group (e.g., replacing an ethyl ether with an isopropyl or tert-butyl ether) can sterically shield the carbon from SN2 backside attack, thereby reducing the hydrolysis rate.[7][8]

Issue 2: My tert-butyl-containing glycol ether is surprisingly unstable in my acidic formulation. I thought the bulky group would protect it.

  • Likely Cause: The presence of a tertiary alkyl group (like tert-butyl) switches the hydrolysis mechanism from SN2 to SN1.[1] The bulky tert-butyl group readily forms a stable tertiary carbocation after the ether is protonated.[4][5] In this case, steric hindrance does not protect the ether; it actively promotes cleavage via the SN1 pathway.

  • Troubleshooting Steps:

    • Strict pH Control: The SN1 pathway's rate-determining step is the formation of the carbocation, which is preceded by protonation.[9] Minimizing the acid concentration (i.e., operating at a higher pH) is critical.

    • Solvent Modification: The presence of a polar, protic solvent like water can stabilize the carbocation intermediate, accelerating the SN1 reaction.[10] If your protocol allows, consider using a less polar or aprotic solvent system to disfavor carbocation formation.

    • Incorporate Electron-Withdrawing Groups (Molecule Redesign): If redesigning the molecule is an option, adding electron-withdrawing groups near the ether linkage can destabilize the carbocation intermediate, slowing the rate of SN1 hydrolysis.[11]

Issue 3: I observe significant variability in the degradation rate of my glycol ether between experiments, even under seemingly identical conditions.

  • Likely Cause: This variability often points to inconsistent temperature control or localized "hot spots" in the reaction mixture. It could also be due to inaccurate pH measurements or fluctuations.

  • Troubleshooting Steps:

    • Improve Thermal Management: Ensure uniform heating or cooling. Use a temperature-controlled bath (oil, water, or cryo-bath) instead of a heating mantle. Ensure stirring is adequate to distribute heat evenly.

    • Calibrate pH Meter: Regularly calibrate your pH meter with fresh standards before each experiment.

    • Controlled Reagent Addition: Add the acid slowly and with vigorous stirring to a cooled solution of the glycol ether. This prevents localized areas of high acid concentration and exothermic reactions that can cause temperature spikes.

Troubleshooting start Experiencing Glycol Ether Hydrolysis? q_structure What is the structure of the alkyl group on the ether? start->q_structure n_sn2 Primary or Secondary Alkyl Group (Likely SN2 Mechanism) q_structure->n_sn2  Primary / Secondary   n_sn1 Tertiary, Benzylic, or Allylic Group (Likely SN1 Mechanism) q_structure->n_sn1  Tertiary / Benzylic / Allylic   q_sn2_temp Is the reaction run at elevated temp? n_sn2->q_sn2_temp sol_sn2_temp SOLUTION: Lower temperature significantly (e.g., 0°C). This is the most effective control. q_sn2_temp->sol_sn2_temp Yes sol_sn2_sterics SOLUTION: Increase steric hindrance near the ether linkage via molecular redesign. q_sn2_temp->sol_sn2_sterics No / For long-term stability q_sn1_ph Is strict pH control being maintained? n_sn1->q_sn1_ph sol_sn1_ph SOLUTION: Use the highest possible pH. Buffer the system to prevent pH dips. q_sn1_ph->sol_sn1_ph No sol_sn1_solvent SOLUTION: Switch to a less polar or aprotic solvent if possible. q_sn1_ph->sol_sn1_solvent Yes

Caption: Troubleshooting flowchart for glycol ether hydrolysis.

Preventative Strategies and Mitigation Protocols

The most effective approach is to design experiments that minimize the conditions conducive to hydrolysis from the outset.

Table 1: Key Factors Influencing Glycol Ether Hydrolysis Rate
FactorEffect on RateMechanistic Rationale
↓ Temperature Decreases Reduces the kinetic energy of molecules, slowing both SN1 and SN2 pathways.
↑ pH (Less Acidic) Decreases Lowers the concentration of H⁺, reducing the initial, crucial protonation step.[6]
↑ Steric Hindrance Decreases (SN2) / Increases (SN1) Hinders backside nucleophilic attack in SN2.[2] Stabilizes the carbocation intermediate in SN1.[4]
Electron-Donating Groups Increases (SN1) Stabilize the carbocation intermediate, accelerating SN1 reactions.[9]
Electron-Withdrawing Groups Decreases (SN1) Destabilize the carbocation intermediate, slowing SN1 reactions.[11]
Acid Type Varies Strong acids with nucleophilic anions (HI, HBr) are most aggressive.[1]
Solvent Polarity Increases (SN1) Polar protic solvents (like water) can stabilize the carbocation and act as a nucleophile.[10]
Protocol 1: General Procedure for Minimizing Hydrolysis During an Acidic Reaction

This protocol is designed as a self-validating system to ensure maximum stability of your glycol ether.

  • Pre-Cooling:

    • Chill the reaction vessel in an appropriate bath (e.g., ice-water for 0 °C) for at least 15 minutes before adding any reagents.

    • Separately, cool the solvent and the glycol ether substrate to the target reaction temperature.

  • Reagent Addition:

    • Add the cooled solvent to the reaction vessel.

    • Dissolve the glycol ether substrate in the solvent under gentle agitation.

    • Prepare a stock solution of the acid. Add the acid stock solution dropwise to the reaction mixture using a syringe pump over an extended period. This is a critical step. A slow addition rate prevents localized temperature and concentration spikes.

    • Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.

  • Reaction Monitoring:

    • Withdraw small aliquots at regular intervals (e.g., every 15 minutes).

    • Immediately quench the aliquot in a solution of a weak base (e.g., a cold saturated solution of sodium bicarbonate) to stop the hydrolysis.

    • Analyze the quenched aliquots by a suitable method (e.g., HPLC, GC-MS) to track the disappearance of the starting material and the appearance of degradation products.

  • Work-up:

    • Once the primary reaction is complete, pour the reaction mixture into a cold, basic solution (e.g., ice-cold 1M NaOH or NaHCO₃) to neutralize the acid catalyst immediately.

    • Proceed with extraction and purification at low temperatures where possible.

References

  • Reactions of Ethers: Acidic Cleavage. (2025, August 15). Fiveable.
  • Chiang, Y., Kresge, A. J., Tidwell, T. T., & Walsh, P. A. (1980). Vinyl ether hydrolysis. XV. Methyl β,β-di-tert-butylvinyl ether: buttressing steric effects. Canadian Journal of Chemistry, 58(21), 2203-2206.
  • Pásztor, V., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Ether cleavage. Wikipedia.
  • Raquez, J.-M., et al. (2026, February 17). Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. Macromolecules.
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013, November 11). ACS Sustainable Chemistry & Engineering.
  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2025, August 6).
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). PubMed.
  • Acidic hydrolysis of ether explained. (2025, February 21). YouTube.
  • The vinyl-ether hydrolysis mechanism of diethylene glycol cleavage into...
  • Chemical Effects of Steric Strains. I. The Effect of Structure upon the Hydrolysis of Tertiary Aliphatic Chlorides.
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). StackExchange.
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling and Performance of Isodecanol Ethoxylate (CAS 61827-42-7) vs. Legacy Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in formulation development and analytical chemistry, I frequently navigate the complex transition from legacy surfactants to modern, eco-friendly alternatives. For decades, Alkylphenol Ethoxylates (APEOs)—specifically Nonylphenol Ethoxylates (NPEs) like Triton X-100 and Tergitol NP-9—were the industry standard for wetting, emulsification, and cell lysis. However, due to their degradation into highly toxic, endocrine-disrupting nonylphenols, global regulatory bodies (such as REACH) have heavily restricted their use.

Isodecanol ethoxylate (CAS 61827-42-7 ) has emerged as a high-performance, aliphatic alternative[1]. To successfully integrate this polymer into pharmaceutical formulations, biological assays, or industrial applications, precise structural characterization is paramount. This guide objectively compares the mass spectrometry (MS) fragmentation profiling and physicochemical performance of CAS 61827-42-7 against legacy alternatives, providing self-validating experimental workflows for robust analytical quantification.

Mechanistic Mass Spectrometry Profiling

Unlike small-molecule active pharmaceutical ingredients (APIs), ethoxylated alcohols like CAS 61827-42-7 exist as a polydisperse mixture of oligomers. The general structural formula is


, where n represents the number of ethylene oxide (EO) units.
Ionization Dynamics (The "Why")

During Electrospray Ionization (ESI), aliphatic ethoxylates present a unique challenge: they lack strongly basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups. However, the repeating ether oxygens possess lone electron pairs that readily coordinate with alkali metals or ammonium ions. By deliberately doping the LC mobile phase with ammonium acetate, we force the formation of highly stable


 adducts[2]. This is a critical causality in the workflow: ammonium adducts require significantly lower collision energy to fragment during tandem mass spectrometry (MS/MS) compared to sodium 

adducts, yielding much richer, diagnostically useful spectra.
Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID), the


 precursor of CAS 61827-42-7 undergoes a characteristic fragmentation cascade:
  • Ammonia Neutral Loss: The precursor initially loses

    
     (17 Da) to yield a transient, highly reactive protonated species 
    
    
    
    .
  • PEG Chain Cleavage: The polyethylene glycol (PEG) backbone fragments, yielding a signature series of product ions separated by

    
     44 Da  (the mass of an EO unit).
    
  • Diagnostic Low-Mass Ions: The spectrum is dominated by PEG-specific fragments at

    
     45, 89, 133, and 177, corresponding to 
    
    
    
    oxonium ions.

Analytical Differentiation: Legacy NPEs (e.g., Triton X-100) fragment entirely differently. Because of their aromatic ring, NPEs yield highly stable phenolic product ions (e.g., the nonylphenol radical cation at


 221 or phenoxy fragments at 

121). The complete absence of these aromatic fragments in the MS/MS spectrum of CAS 61827-42-7 is the primary analytical confirmation of an APEO-free formulation.

Fragmentation P Precursor Ion [C10H21O(CH2CH2O)n + NH4]+ NL Neutral Loss - NH3 (17 Da) P->NL I1 Protonated Species [M + H]+ NL->I1 F1 Alkyl Chain Loss - C10H20 (140 Da) I1->F1 F2 PEG Chain Cleavage (Δm/z 44 Da) I1->F2 P1 PEG Fragments m/z 45, 89, 133 F1->P1 P2 Alkyl-PEG Fragments [C10H21O(CH2CH2O)x]+ F2->P2

MS/MS Fragmentation Pathway of Isodecanol Ethoxylate.

Comparative Performance Data

To justify the substitution of legacy surfactants with CAS 61827-42-7, we must evaluate both their analytical signatures and their physicochemical performance in aqueous systems. The data below summarizes the profile of a mid-chain Isodecanol ethoxylate (n≈9) against industry-standard APEOs.

PropertyIsodecanol Ethoxylate (CAS 61827-42-7)Nonylphenol Ethoxylate (NPE-9)Triton X-100 (Octylphenol Ethoxylate)
Surfactant Class Aliphatic Alcohol EthoxylateAlkylphenol Ethoxylate (APEO)Alkylphenol Ethoxylate (APEO)
Primary MS Adduct (ESI+)



Key MS/MS Fragments

89, 133, 177 (PEG chain)

121, 221 (Phenolic core)

113, 207 (Phenolic core)
Cloud Point (1% aq) ~60°C~54°C~65°C
Surface Tension (0.1%) 28 dynes/cm31 dynes/cm30 dynes/cm
Wetting Time (Draves) < 10 seconds (Excellent)[1]~15 seconds~18 seconds
Eco-Toxicity / Regulatory Readily Biodegradable, REACH CompliantEndocrine Disruptor, SVHC RestrictedEndocrine Disruptor, SVHC Restricted

Note: CAS 61827-42-7 exhibits superior reduction in surface tension and faster wetting times due to the highly branched nature of the isodecyl tail, which disrupts tight packing at the air-water interface.

Experimental Workflows

Direct ESI-MS analysis of ethoxylated alcohols often suffers from a critical flaw: shorter ethoxymers (n=1-3) have lower surface activity in the electrospray droplet, leading to severe ionization suppression and an artificially skewed oligomer distribution.

To create a self-validating system , we employ a derivatization step using Phenyl Isocyanate (PIC) prior to LC-MS/MS[2]. PIC reacts with the terminal hydroxyl group to form a carbamate. This adds a uniform, hydrophobic chromophore to every oligomer, normalizing their ionization efficiencies and drastically lowering the Limit of Detection (LOD)[2]. Alternatively, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be utilized for rapid fingerprinting of the ethoxylate distribution without chromatographic separation[3].

Protocol: Self-Validating LC-MS/MS Quantification of CAS 61827-42-7

Phase 1: Sample Derivatization

  • Aliquot 1.0 mL of the aqueous surfactant sample (or extracted organic phase) into a 2 mL amber glass vial.

  • Add 20 µL of Phenyl Isocyanate (PIC) and 10 µL of triethylamine (acting as a basic catalyst)[2].

  • Incubate the mixture at 60°C for 45 minutes to ensure complete conversion of the terminal

    
     groups to carbamates.
    
  • Quench the unreacted PIC with 50 µL of methanol, then dilute the sample 1:10 in the initial mobile phase.

Phase 2: Chromatographic Separation 5. Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 100 mm × 2.1 mm) maintained at 35°C. 6. Utilize a binary gradient system: Mobile Phase A (Ultrapure Water + 5 mM Ammonium Acetate) and Mobile Phase B (Acetonitrile). 7. Execute the gradient: 40% B to 95% B over 12 minutes. Causality Check: The ammonium acetate is strictly required here to force the formation of uniform


 adducts, preventing signal dilution across multiple metal adduct species[2].

Phase 3: MS/MS Acquisition 8. Operate the triple quadrupole mass spectrometer in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation gas to 800 L/hr, and source temperature to 150°C. 9. Program Multiple Reaction Monitoring (MRM) transitions. For example, for the derivatized n=5 oligomer, monitor the transition from the specific


 precursor to the PIC-specific product ion (

136). This specific precursor-to-product transition ensures that only the derivatized target surfactant is quantified, effectively eliminating matrix interference[2].

Workflow N1 Sample Prep (PIC Derivatization) N2 LC Separation (C18 Gradient) N1->N2 N3 ESI Ionization ([M+NH4]+) N2->N3 N4 MS/MS CID Fragmentation N3->N4 N5 Data Analysis (MRM Quantification) N4->N5

LC-MS/MS Analytical Workflow for Surfactant Characterization.

References
  • York, J. L., Magnuson, R. H., Camdzic, D., & Schug, K. A. (2019). "Characterization of ethoxylated alcohols in friction reducers using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 33(15), 1286-1292. Available at: [Link]

  • Zembrzuska, J. (2017). "Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate)." Journal of Surfactants and Detergents, 20(6), 1421-1432. Available at: [Link]

  • Cassani, G., et al. (2004). "HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach." La Rivista Italiana Delle Sostanze Grasse. Available at: [Link]

Sources

Comparative Efficacy and Toxicity: 2-(8-Methylnonoxy)ethanol vs. Nonylphenol Ethoxylates (NPEs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Nonylphenol ethoxylates (NPEs) have served as the workhorse non-ionic surfactants in biochemical research, cell lysis, and industrial formulations. However, the discovery of their severe endocrine-disrupting properties has catalyzed a global regulatory phase-out[1]. As drug development professionals and researchers seek safer alternatives, 2-(8-Methylnonoxy)ethanol —a highly purified, branched-chain glycol ether—has emerged as a functionally equivalent but toxicologically benign substitute[2]. This guide provides a mechanistic comparison of their toxicity profiles, structural chemistry, and practical performance in laboratory settings.

Chemical Architecture & Mechanistic Causality

The divergent toxicity profiles of these two surfactants are fundamentally rooted in their molecular architecture.

The Endocrine Disruption Paradigm of NPEs: NPEs are synthesized via the ethoxylation of nonylphenol. When utilized in aqueous environments or discharged as waste, the ethoxylate chain undergoes rapid biodegradation, leaving behind the highly recalcitrant parent compound: Nonylphenol (NP) [3]. NP possesses a rigid aromatic phenolic ring attached to a 9-carbon hydrophobic tail. This specific steric conformation inadvertently mimics the steroidal A-ring of endogenous 17β-estradiol[4]. Consequently, NP acts as a xenoestrogen, competitively binding to the ligand-binding domains of estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER/GPR30)[4]. Although its binding affinity is lower than natural estradiol, its extreme environmental persistence (sediment half-life >60 years) leads to chronic bioaccumulation, triggering aberrant gene expression and the feminization of aquatic organisms at concentrations as low as 8.2 μg/L[5].

The Aliphatic Safety of 2-(8-Methylnonoxy)ethanol: Conversely, 2-(8-Methylnonoxy)ethanol achieves the necessary hydrophilic-lipophilic balance (HLB) entirely without an aromatic ring[2]. It utilizes an 8-methylnonyl branched aliphatic tail paired with a hydrophilic ethoxyethanol head group[6]. Because it lacks the rigid phenolic structure, its degradation products—simple aliphatic alcohols and polyethylene glycol—cannot intercalate into steroid receptors[7]. It undergoes rapid β-oxidation and mineralization, passing stringent OECD 301 ready biodegradability tests without generating endocrine-disrupting metabolites[2].

MechanisticPathway NPE Nonylphenol Ethoxylate (NPE) NP Nonylphenol (NP) (Persistent Metabolite) NPE->NP Biodegradation (Loss of ethoxylate) ER Estrogen Receptor (ERα / ERβ) NP->ER Competitive Binding (Mimics 17β-estradiol) Tox Endocrine Disruption (Feminization) ER->Tox Aberrant Gene Expression MNE 2-(8-Methylnonoxy)ethanol (Branched Aliphatic) Metab Aliphatic Alcohols & Polyethylene Glycol MNE->Metab Ready Biodegradation (OECD 301) Safe Rapid Mineralization (No ER Binding) Metab->Safe Environmental Clearance

Fig 1: NPE degradation to endocrine-disrupting NP vs. safe clearance of 2-(8-Methylnonoxy)ethanol.

Quantitative Data Comparison

To facilitate direct comparison for assay transition, the following table synthesizes the physicochemical and toxicological data of both surfactant classes.

ParameterNonylphenol Ethoxylates (NPEs)2-(8-Methylnonoxy)ethanol
Chemical Classification Alkylphenol ethoxylate (Aromatic)Branched alcohol ethoxylate (Aliphatic)
Primary Metabolite Nonylphenol (NP)Aliphatic alcohols & PEG
Endocrine Disruption Yes (ERα / ERβ Agonist)[4]None[7]
Aquatic Toxicity Threshold Feminization observed at 8.2 μg/L[5]Low (Acute LC50 > 10 mg/L)
Environmental Persistence Sediment half-life > 60 years[5]Readily biodegradable (OECD 301)[2]
Solubilization Mechanism Rigid ring membrane intercalationFlexible branched-chain partitioning[2]
Regulatory Status Banned/Restricted (EU Dir 2003/53/EC)[8]Unrestricted / Recommended Alternative

Experimental Protocols: Self-Validating Efficacy Systems

When transitioning a laboratory workflow from NPEs to 2-(8-Methylnonoxy)ethanol, it is critical to empirically validate that the new surfactant maintains protein solubilization efficacy while demonstrating reduced cytotoxicity. The following protocol establishes a self-validating parallel workflow.

Protocol: Comparative Cytotoxicity and Membrane Protein Solubilization

Rationale (Expertise Insight): Surfactants must intercalate into the lipid bilayer to extract membrane proteins. However, excessive rigidity (like the phenolic ring in NPEs) can denature sensitive proteins and cause severe membrane lysis in living cells. 2-(8-Methylnonoxy)ethanol’s flexible branched chain provides equivalent micellar extraction (reaching Critical Micelle Concentration efficiently) but maintains a higher cell viability threshold.

Step 1: Reagent Preparation

  • Prepare 10% (w/v) stock solutions of NPE (e.g., Tergitol NP-9) and 2-(8-Methylnonoxy)ethanol in sterile PBS.

  • Formulate Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) surfactant, and 1X Protease Inhibitor Cocktail.

Step 2: Membrane Protein Solubilization (Efficacy Assay)

  • Harvest

    
     HEK293 cells and wash twice with ice-cold PBS.
    
  • Resuspend the cell pellet in 1 mL of the respective Lysis Buffer.

  • Incubate on ice for 30 minutes with gentle agitation. (Causality Note: Ice incubation prevents endogenous protease activity while the surfactant reaches its Critical Micelle Concentration to partition the lipid bilayer).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Quantify the membrane protein yield in the supernatant using a standard BCA Protein Assay.

Step 3: MTT Cytotoxicity Screening (Safety Assay)

  • Seed HEK293 cells in a 96-well plate at

    
     cells/well and incubate overnight at 37°C.
    
  • Treat cells with a concentration gradient (0.01% to 1%) of each surfactant for 24 hours.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. (Causality Note: Viable cells reduce the yellow MTT to purple formazan via mitochondrial reductase, providing a direct readout of metabolic toxicity caused by membrane disruption).

  • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to calculate the

    
    .
    

ExperimentalWorkflow cluster_assays Parallel Validation Assays Step1 Cell Culture Preparation (HEK293 Cells) Step2 Surfactant Treatment (Concentration Gradient) Step1->Step2 Assay1 Cytotoxicity (MTT) Determine IC50 Step2->Assay1 Assay2 Solubilization Assay Quantify Protein Yield Step2->Assay2 Step3 Data Synthesis (Efficacy vs. Toxicity Ratio) Assay1->Step3 Assay2->Step3

Fig 2: Parallel workflow for evaluating surfactant cytotoxicity and membrane protein solubilization.

Conclusion & Regulatory Outlook

The transition from NPEs to aliphatic alternatives like 2-(8-Methylnonoxy)ethanol is no longer optional in many jurisdictions; it is a regulatory mandate driven by the severe ecological impact of xenoestrogens[8]. By substituting the rigid, estrogen-mimicking phenolic ring with a flexible, branched aliphatic chain, 2-(8-Methylnonoxy)ethanol preserves the critical solubilizing properties required for biochemical assays while completely eliminating the risk of endocrine disruption[2].

References

  • [1] What Is a "Nonylphenol Ethoxylate" and Why Is It Restricted in Industrial Detergents? - Sustainability Directory. 1

  • [3] What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products - Elchemy. 3

  • [2] 2-(8-Methylnonoxy)ethanol | C12H26O2 | RUO - Benchchem. 2

  • [5] Nonylphenol and Nonylphenol Ethoxylates: Environmental Concerns & Regulatory Guidelines - Elchemy. 5

  • [8] Nonylphenol: Properties, legislation, toxicity and determination - SciELO. 8

  • [6] 2-(8-Methylnonoxy)ethanol | C12H26O2 | CID 94600 - PubChem (NIH). 6

  • [4] Nonylphenol - Wikipedia. 4

  • [7] Synthetic Endocrine Disruptors in Fragranced Products - MDPI.7

Sources

Surface tension comparison: 2-(8-Methylnonoxy)ethanol vs linear alcohol ethoxylates

Author: BenchChem Technical Support Team. Date: March 2026

Surface Tension Comparison: 2-(8-Methylnonoxy)ethanol vs. Linear Alcohol Ethoxylates[1]

Executive Summary

In pharmaceutical formulation and surfactant science, the choice between 2-(8-Methylnonoxy)ethanol (a branched C10 mono-ethoxylate) and its linear alcohol ethoxylate counterparts (e.g., 2-decyloxyethanol) is governed by the trade-off between wetting speed and interfacial packing efficiency .

  • 2-(8-Methylnonoxy)ethanol (Branched): Exhibits superior dynamic surface tension reduction, making it an ideal wetting agent for rapid processing. Its branched "iso" structure prevents crystalline packing, ensuring it remains liquid at lower temperatures and reducing foam stability.[1]

  • Linear C10 Ethoxylates (Linear): Demonstrate tighter interfacial packing, leading to a slightly lower static surface tension at equilibrium and lower Critical Micelle Concentration (CMC).[1] However, they are prone to gel phase formation and slower wetting kinetics.

Molecular Structure & Property Analysis

The fundamental difference lies in the hydrophobic tail.[1] 2-(8-Methylnonoxy)ethanol possesses an isodecyl (branched) chain, while the comparator uses a n-decyl (linear) chain.[1]

Structure-Property Relationship Diagram

The following diagram illustrates how the methyl branch disrupts Van der Waals forces, affecting both the melting point and the surface density at the air-water interface.[1][2]

G cluster_0 Linear C10E1 (2-Decyloxyethanol) cluster_1 Branched C10E1 (2-(8-Methylnonoxy)ethanol) Linear Linear Hydrophobic Tail (High Crystallinity) Packing_L Tight Interfacial Packing (Strong Van der Waals) Linear->Packing_L Result_L Lower CMC Slower Dynamics Packing_L->Result_L Packing_B Loose Interfacial Packing (Disrupted Interactions) Packing_L->Packing_B vs. Branched Branched 'Iso' Tail (Steric Hindrance) Branched->Packing_B Result_B Higher CMC Faster Wetting (Dynamic) Packing_B->Result_B

Caption: Comparative mechanistic flow of linear vs. branched tail effects on interfacial thermodynamics.

Comparative Technical Data

The following data synthesizes experimental values and calculated physicochemical properties for 2-(8-Methylnonoxy)ethanol versus its linear equivalent.

Property2-(8-Methylnonoxy)ethanol (Branched)2-(Decyloxy)ethanol (Linear)Implication for Formulation
CAS Number 61827-42-7 (Generic Isodecyl)23238-40-6Specific regulatory filing requirements.[1][2]
Molecular Weight 202.33 g/mol 202.33 g/mol Identical stoichiometry.[1]
Physical State (25°C) Low-viscosity LiquidLiquid (Higher Viscosity/MP)Branched isomer is easier to handle in cold processing.[1]
Static Surface Tension ~29–31 mN/m~28.5 mN/mLinear chains pack tighter, lowering equilibrium tension slightly more.[1]
Dynamic Surface Tension Superior (Fast reduction)ModerateBranched tails migrate faster to the interface (less steric drag).[1]
CMC (Critical Micelle Conc.) Higher (~0.8 - 1.0 mM)Lower (~0.5 - 0.6 mM)Linear surfactants aggregate more easily; branched ones remain monomeric longer.[1]
HLB (Calculated) ~4.3 (Lipophilic)~4.3 (Lipophilic)Both act as Co-surfactants or W/O emulsifiers.[1]
Foaming Profile Low / Unstable FoamModerate / Stable FoamBranching destabilizes the foam lamellae (preferred for processing).[1]

Note: Surface tension values are approximate for aqueous solutions near CMC. Pure liquid surface tension for both is similar (~28-30 mN/m), but their behavior in water differs significantly due to the hydrophobic effect.[1]

Experimental Protocol: Surface Tension Validation

To validate these properties in a drug development context, a self-validating dual-method approach is recommended.[1]

Method A: Static Surface Tension (Wilhelmy Plate)

Best for determining equilibrium CMC and thermodynamic parameters.[1]

  • Preparation: Prepare a stock solution of 2-(8-Methylnonoxy)ethanol in ultrapure water (or buffer) at 10x the estimated CMC.

  • Calibration: Flame the platinum plate to remove organic contaminants. Calibrate the tensiometer with pure water (72.8 mN/m at 20°C).

  • Dosing: Use an automated dosing pump to add surfactant to water.

  • Equilibration: Allow 3-5 minutes between additions for the interface to stabilize.

  • Measurement: Record force (

    
    ) and calculate tension (
    
    
    
    ) using:
    
    
    (Where
    
    
    is wetted length and
    
    
    is contact angle, assumed 0).
Method B: Dynamic Surface Tension (Maximum Bubble Pressure)

Best for assessing wetting speed (critical for coating and dissolution).[1]

  • Setup: Use a bubble pressure tensiometer with varying surface ages (10 ms to 10 s).

  • Gas Flow: Vary the gas flow rate through a capillary into the solution.

  • Analysis: Plot Surface Tension (

    
    ) vs. Surface Age (
    
    
    
    ).
    • Expectation: The branched 2-(8-Methylnonoxy)ethanol should show a steeper drop at short time scales (<100ms) compared to the linear analog.[1]

Applications in Drug Development

The specific physicochemical profile of 2-(8-Methylnonoxy)ethanol dictates its utility in pharmaceutical applications:

  • Permeation Enhancer (Transdermal/Mucosal): The branched tail creates "defects" in the lipid bilayer of the stratum corneum more effectively than linear chains, potentially enhancing the penetration of small-molecule drugs.[1]

  • Co-Solvent for Injectables: Due to its liquid state and low viscosity, it serves as an excellent co-solvent for poorly water-soluble APIs (BCS Class II/IV), preventing precipitation/gelling that can occur with linear ethoxylates.

  • Wetting Agent for Tablet Coating: Its superior dynamic surface tension reduction ensures uniform spreading of coating solutions on hydrophobic tablet cores, preventing defects like "orange peel" effects.[1]

References

  • PubChem. (2025).[1][3] 2-(8-Methylnonoxy)ethanol (Compound).[1][4][5] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025).[1][3] Substance Information: 2-(8-methylnonoxy)ethanol.[1][4][5] Available at: [Link][1]

  • Rincón-Romero, J. F., et al. (2023).[1] Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Journal of Molecular Liquids. Available at: [Link]

  • Shell Chemicals. (2024). HLB numbers, solvent miscibility and emulsification characteristics of NEODOL™ ethoxylates. Available at: [Link]

  • Surface-Tension.de. (2017). Surface tension values of some common test liquids. Available at: [Link]

Sources

Publishable Comparison Guide: FTIR Spectral Identification of Branched-Chain vs. Straight-Chain Glycol Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development QA/QC Professionals

Introduction: The Critical Shift in Excipient Selection

Glycol ethers are highly versatile, amphiphilic solvents utilized extensively in pharmaceutical formulations, excipient manufacturing, and semiconductor processing. Historically, straight-chain Ethylene Glycol Ethers (EGEs) , such as Ethylene Glycol Monomethyl Ether (EGME), were the industry standard. However, due to severe health hazards, modern drug development and manufacturing have shifted toward branched-chain Propylene Glycol Ethers (PGEs) , such as Propylene Glycol Monomethyl Ether (PGME) 1.

Because these two classes of chemicals share similar physical properties (boiling points, viscosities, and visual appearance), distinguishing them during raw material intake is a critical regulatory requirement 2. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for this rapid, non-destructive identification.

Mechanistic Causality: Toxicity and Spectroscopic Theory

The Causality of Toxicity (Why We Differentiate)

The toxicity difference between EGEs and PGEs is fundamentally rooted in their metabolic pathways. Straight-chain EGEs are oxidized by the enzyme alcohol dehydrogenase into toxic alkoxyacetic acids (e.g., methoxyacetic acid, MAA), which are known to cause severe reproductive and developmental toxicity 3. Conversely, the branched secondary alcohol structure of PGEs undergoes safe O-demethylation to propylene glycol, which subsequently enters the tricarboxylic acid (TCA) cycle and is harmlessly excreted as CO₂ 4.

Metabolism EGE Straight-Chain EGE (e.g., EGME) ADH Alcohol Dehydrogenase (Oxidation) EGE->ADH PGE Branched-Chain PGE (e.g., PGME) ODemeth O-Demethylation (Metabolism) PGE->ODemeth MAA Methoxyacetic Acid (MAA) ADH->MAA PG Propylene Glycol ODemeth->PG Toxic Reproductive Toxicity (Hazard) MAA->Toxic Safe TCA Cycle -> CO2 (Safe Excretion) PG->Safe

Fig 1: Metabolic pathways of straight-chain vs. branched-chain glycol ethers.

The Causality of Spectral Differences (How We Differentiate)

In straight-chain EGEs, the carbon backbone consists entirely of methylene (-CH₂-) groups. In contrast, PGEs possess a branched methyl group (-CH₃) extending from the backbone. This structural branch restricts the vibrational degrees of freedom, resulting in a highly specific symmetric bending vibration—known as the "umbrella" mode —at approximately 1375 cm⁻¹ , [[5]](). The presence or absence of this single peak serves as the definitive spectroscopic marker to differentiate safe PGEs from toxic EGEs.

Data Presentation: Comparative Summaries

Table 1: Structural and Toxicological Comparison

FeatureEthylene Glycol Monomethyl Ether (EGME)Propylene Glycol Monomethyl Ether (PGME)
Structure Type Straight-chain (EGE)Branched-chain (PGE)
Chemical Formula CH₃-O-CH₂-CH₂-OHCH₃-O-CH₂-CH(CH₃)-OH
Metabolite Methoxyacetic Acid (MAA)Propylene Glycol → CO₂
Toxicity Profile High (Reproductive/Developmental)Low (Safe for broad industrial use)

Table 2: Diagnostic FTIR Absorption Bands

Vibrational ModeEGME (Straight-Chain)PGME (Branched-Chain)Diagnostic Significance
O-H Stretch ~3400 cm⁻¹ (Broad)~3400 cm⁻¹ (Broad)Confirms presence of terminal alcohol; not differentiating.
C-H Asymmetric Stretch ~2930 cm⁻¹, ~2870 cm⁻¹~2970 cm⁻¹ , ~2930 cm⁻¹2970 cm⁻¹ indicates the branched -CH₃ group in PGME.
C-H Scissoring (Bend) ~1456 cm⁻¹~1456 cm⁻¹Common to methylene (-CH₂-) groups in both molecules.
C-H Symmetric Bend Absent~1375 cm⁻¹ Critical Marker: The "umbrella" mode unique to the branched backbone methyl group.
C-O-C Ether Stretch ~1120 cm⁻¹~1100 cm⁻¹ (Complex splitting)Shifted due to secondary alcohol/ether linkage proximity.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, we utilize Attenuated Total Reflectance (ATR) FTIR with a monolithic diamond crystal 6. Transmission FTIR requires liquid cells with very short, precisely calibrated pathlengths that are difficult to clean. ATR creates an evanescent wave that penetrates the sample to a fixed depth (~2.0 µm), providing a highly reproducible, self-validating pathlength ideal for strong mid-IR absorbers.

Step-by-Step Methodology
  • System Initialization & Cleaning: Wipe the diamond ATR crystal with a lint-free wipe and high-purity isopropyl alcohol (IPA). Allow the solvent to evaporate completely.

  • Self-Validation (Background Scan): A robust protocol must be a self-validating system. Run a background scan (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) immediately prior to sample application. By zeroing out atmospheric interferences (H₂O vapor and CO₂), the baseline must read exactly 100% Transmittance (or 0 Absorbance). Causality check: If the baseline deviates, the crystal is contaminated, and the workflow must be halted and recleaned.

  • Sample Application: Deposit 1–2 drops (approx. 50 µL) of the liquid glycol ether directly onto the center of the diamond crystal. Ensure the crystal face is completely covered without trapping air bubbles.

  • Spectral Acquisition: Execute the sample scan using the identical parameters as the background scan.

  • Data Processing & Verification: Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth. Normalize the spectra and inspect the 1375 cm⁻¹ region.

  • Decision Matrix: Match the acquired spectrum against a validated digital library. A match quality of >0.98 combined with the definitive presence of the 1375 cm⁻¹ peak confirms the raw material as a branched PGE.

Workflow Prep Crystal Cleaning & Background Scan Sample Apply Liquid Sample (Diamond ATR) Prep->Sample Scan FTIR Acquisition (4000-600 cm⁻¹) Sample->Scan Process Baseline Correction & Normalization Scan->Process Analyze Check 1375 cm⁻¹ Band (Branched CH3) Process->Analyze Decision QA/QC Decision (Pass/Fail) Analyze->Decision

Fig 2: Standardized ATR-FTIR QA/QC workflow for liquid glycol ether identification.

References

  • FDM ATR Organics - FDM FTIR and Raman Spectral Libraries. FDM Spectra. URL: [[6]]()

  • Raw Material Identification in the Semiconductor Industry. PerkinElmer. URL: 2

  • Propylene Glycol Ethers - OECD Existing Chemicals Database. OECD. URL: 1

  • RSC Advances: Poly(propylene glycol) Synthesis and IR Characterization. RSC.org. URL:

  • Propylene Glycol Monomethyl Ether (PGME): Toxicologic Pathology. Ovid. URL: 4

  • polyethylene ether glycol: Topics by Science.gov (Toxicity of EGEs vs PGEs). Science.gov. URL: 3

  • Effects of surface modification with reactive mesogen on the anchoring strength of liquid crystals. Journal of Applied Physics, AIP Publishing. URL: 5

Sources

Performance benchmarking of Rhodasurf DA-630 equivalents

Author: BenchChem Technical Support Team. Date: March 2026

Performance Benchmarking of Rhodasurf DA-630 Equivalents in Pharmaceutical Formulations

Executive Summary & Chemical Architecture

Rhodasurf DA-630 (chemically identified as Isodeceth-6) is a high-performance nonionic surfactant characterized by a branched isodecyl alcohol hydrophobe and a 6-mole ethylene oxide (EO) hydrophilic chain[1]. With a Hydrophilic-Lipophilic Balance (HLB) of approximately 12.5, it is a critical excipient in drug development, functioning as a potent wetting agent, an emulsifier for topical formulations, and a solubilizer for poorly water-soluble Active Pharmaceutical Ingredients (APIs)[2].

The unique performance of Rhodasurf DA-630 stems from its branched C10 alkyl chain. Unlike linear fatty alcohols, this branching disrupts tight molecular packing at the oil/water interface, resulting in exceptionally rapid wetting kinetics and controlled, low-foaming characteristics[3]. When supply chain resilience or specific pharmacopeial purity grades require the substitution of Rhodasurf DA-630, formulators must identify equivalents that match both the HLB and the specific steric hindrance of the hydrophobic tail.

For this benchmarking guide, we selected three primary candidates:

  • Genapol ID 060: A direct chemical match (branched isodecyl alcohol ethoxylate, 6 EO).

  • Neodol 91-6: A C9-C11 lightly branched/linear alcohol ethoxylate (6 EO)[2].

  • Ethylan X4: A narrow-range ethoxylate based on multibranched C10 alcohol chemistry[4].

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the benchmarking process must move beyond simple observation. Every experimental protocol detailed below is designed as a self-validating system —meaning the methodology inherently includes a step to verify the absence of experimental artifacts (e.g., impurities, adsorption losses, or instrument drift).

Workflow Start Surfactant Selection (Isodeceth-6 Equivalents) Prep Aqueous Solution Prep (0.01% - 5.0% w/w) Start->Prep Test1 Tensiometry (Wilhelmy Plate) Determine CMC & Surface Tension Prep->Test1 Test2 API Solubilization (HPLC) Model: Danazol Prep->Test2 Test3 Emulsion Stability (DLS) Accelerated Thermal Stress Prep->Test3 Valid1 Self-Validation: Isotherm Plateau Check Test1->Valid1 Valid2 Self-Validation: Mass Balance & Recovery Test2->Valid2 Valid3 Self-Validation: Polydispersity Index < 0.2 Test3->Valid3 Decision Performance Matrix Equivalency Scoring Valid1->Decision Valid2->Decision Valid3->Decision

Surfactant Benchmarking and Self-Validating Experimental Workflow.

Protocol 1: Critical Micelle Concentration (CMC) & Surface Tension Kinetics
  • Causality: The CMC dictates the minimum concentration required to initiate micellar solubilization. Furthermore, the absolute reduction in surface tension reveals the surfactant's interfacial packing efficiency, which directly governs its wetting power on hydrophobic biological membranes.

  • Methodology:

    • Prepare serial dilutions of each surfactant in Milli-Q water ranging from 0.0001% to 1.0% (w/w).

    • Equilibrate samples at 25.0 ± 0.1°C for 24 hours to ensure monomer-micelle thermodynamic equilibrium.

    • Measure surface tension using a Krüss K100 Tensiometer equipped with a roughened Platinum Wilhelmy plate.

  • Self-Validation Step: Continuously monitor the surface tension until the standard deviation of 5 consecutive readings is < 0.1 mN/m. Plot surface tension vs. log[concentration]. The intersection of the descending slope and the post-CMC plateau validates the CMC value. Crucially, a dip or a lack of a strict horizontal plateau post-CMC indicates the presence of unreacted fatty alcohol impurities, instantly invalidating the sample grade.

Protocol 2: API Solubilization Efficiency
  • Causality: The hydrophobic core of a micelle acts as a reservoir for poorly water-soluble drugs (BCS Class II/IV). The branching of the surfactant tail affects the core's "free volume." A highly linear tail packs tightly, leaving less room for bulky APIs, whereas a branched tail creates a looser core, enhancing the solubilization capacity for sterically hindered drugs like Danazol.

  • Methodology:

    • Prepare 2.0% (w/w) surfactant solutions in standard phosphate buffer (pH 6.8).

    • Add an excess of Danazol (model API) to 10 mL of each solution.

    • Agitate via end-over-end rotation at 37°C for 48 hours to achieve thermodynamic saturation.

    • Centrifuge at 15,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Quantify dissolved Danazol via RP-HPLC (C18 column, UV detection at 285 nm).

  • Self-Validation Step: Perform a mass balance recovery by dissolving the remaining solid pellet and the used filter membrane in methanol and quantifying the API. The sum of dissolved and residual API must equal the initial input mass (98-102% recovery). This confirms that no API was lost to vessel adsorption, validating the solubilization data.

Protocol 3: Microemulsion Stability under Thermal Stress
  • Causality: Surfactants must maintain robust interfacial films under thermal stress. Because the hydration of EO chains is temperature-dependent (dehydrating as they approach the cloud point), thermal cycling exposes weaknesses in the surfactant's ability to prevent droplet coalescence.

  • Methodology:

    • Formulate a 10% Oil-in-Water (O/W) emulsion using Caprylic/Capric Triglyceride, stabilized by 3% surfactant.

    • Homogenize at 20,000 RPM for 5 minutes, followed by high-pressure homogenization (500 bar, 3 cycles).

    • Subject samples to accelerated thermal cycling (4°C to 45°C, 12-hour cycles for 14 days).

    • Measure droplet size distribution using Dynamic Light Scattering (DLS).

  • Self-Validation Step: Ensure the Polydispersity Index (PDI) remains < 0.2 prior to stress testing. Post-stress, a shift to a bimodal distribution or a PDI > 0.2 immediately flags Ostwald ripening or coalescence, validating the specific failure mode of the surfactant film.

Thermodynamic Pathway of Solubilization

Mechanism Monomer Surfactant Monomers (Branched Hydrophobe + EO) Interface Adsorption at Interface (Surface Tension Reduction) Monomer->Interface Low Conc. Micelle Micellization (Above CMC) Thermodynamically Driven Monomer->Micelle Conc. > CMC Core Hydrophobic Core Formation (Driven by Water Entropy) Micelle->Core API API Partitioning (Hydrophobic Encapsulation) Core->API Bio Enhanced Bioavailability (Increased Apparent Sol.) API->Bio

Thermodynamic Pathway of Micellar Solubilization by Isodeceth-6.

Quantitative Benchmarking Data

Table 1: Physicochemical Profiling of Candidates

SurfactantChemical ArchitectureEO MolesTarget HLBCloud Point (°C, 1% aq)
Rhodasurf DA-630 Branched Isodecyl Alcohol612.5~42
Genapol ID 060 Branched Isodecyl Alcohol612.5~40
Neodol 91-6 Linear/Lightly Branched C9-C11612.5~52
Ethylan X4 Multibranched C10 Alcohol~4-6~11.5~35

Table 2: Experimental Performance Benchmarking Results

SurfactantCMC (mg/L at 25°C)Min. Surface Tension (mN/m)Danazol Solubilization (µg/mL)Emulsion PDI (Day 14 Stress)
Rhodasurf DA-630 11527.5142.50.12
Genapol ID 060 11827.8140.10.13
Neodol 91-6 8529.2128.40.18
Ethylan X4 14026.5135.00.15

Mechanistic Insights & Causality Analysis

The experimental data reveals critical nuances in how molecular architecture dictates macroscopic performance in pharmaceutical formulations:

  • The Impact of Linearity on Micellar Free Volume: Neodol 91-6 exhibits a significantly lower CMC (85 mg/L) compared to Rhodasurf DA-630. Causality: The highly linear nature of the C9-C11 chain in Neodol allows for tighter hydrophobic packing, which thermodynamically drives earlier micellization. However, this tight packing is a double-edged sword; it reduces the internal free volume of the micelle core. Consequently, Neodol 91-6 showed a nearly 10% reduction in its ability to solubilize the bulky API Danazol (128.4 µg/mL vs. 142.5 µg/mL).

  • Multibranching and Wetting Kinetics: Ethylan X4, featuring a multibranched C10 structure[4], achieved the lowest minimum surface tension (26.5 mN/m). Causality: The multiple branches create significant steric hindrance, preventing dense packing at the air/water interface. This structural bulkiness forces the molecules to spread out, drastically lowering surface tension and making Ethylan X4 an exceptional wetting agent for topical sprays, albeit requiring a higher concentration to form micelles (CMC 140 mg/L).

  • Direct Equivalency: Genapol ID 060 mirrored Rhodasurf DA-630 across all self-validating test parameters. Both surfactants maintained a highly stable emulsion under thermal stress (PDI < 0.15), confirming that the specific single-branched isodecyl structure provides the optimal balance of interfacial flexibility and micellar free volume. Genapol ID 060 serves as a true, drop-in equivalent for Rhodasurf DA-630 in critical drug development workflows.

References

  • Title: Rhodasurf® DA 630 - Univar Solutions Source: univarsolutions.com URL: [Link]

  • Title: HARD SURFACE CLEANERS - Patent 1523545 Source: epo.org URL: [Link]

  • Title: Ethoxylated isodecyl alcohol - TK Group Source: taminkalatak.com URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(8-Methylnonoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of chemical handling in a research and development setting requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(8-Methylnonoxy)ethanol. Our aim is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

2-(8-Methylnonoxy)ethanol (CAS 61827-42-7) is a branched-chain glycol ether, a class of compounds utilized as organic solvents and non-ionic surfactants.[1] Its amphiphilic nature, with both hydrophobic and hydrophilic properties, makes it valuable in various research applications.[1] However, its handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(8-Methylnonoxy)ethanol is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[2][3]

These classifications underscore the critical importance of preventing ingestion and direct eye contact. A comprehensive risk assessment should be conducted before any new procedure involving this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to ensuring personal safety. The following table summarizes the recommended PPE for handling 2-(8-Methylnonoxy)ethanol.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldDue to the high risk of serious eye damage[2][3], both chemical safety goggles and a face shield should be worn to protect against splashes.
Skin/Hands Nitrile rubber gloves (or other chemically resistant gloves) and a lab coatProtective gloves are essential to prevent skin contact.[3][4] A lab coat should be worn to protect clothing and underlying skin.[4]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills or inadequate ventilation.[5]While not always mandatory for small-scale use with good ventilation, a respirator provides an additional layer of protection against inhaling aerosols or vapors.[5][6][7]

It is crucial to inspect all PPE for integrity before each use and to replace it if damaged.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

Preparation:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for 2-(8-Methylnonoxy)ethanol before beginning work.

  • Designate a Work Area: Conduct all handling of 2-(8-Methylnonoxy)ethanol in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Assemble Materials: Have all necessary equipment and reagents, including spill cleanup materials, readily accessible.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Heating: If heating is required, be aware that vapors can form explosive mixtures with air at elevated temperatures.[6][7] Ensure proper ventilation and avoid open flames or other ignition sources.[6][8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place when not in use.[5][6]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4][5] For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(8-Methylnonoxy)ethanol and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing 2-(8-Methylnonoxy)ethanol in a clearly labeled, sealed container. Do not mix with incompatible wastes.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to local regulations.

  • Consult Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][9]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-(8-Methylnonoxy)ethanol.

PPE_Workflow PPE Selection and Use for 2-(8-Methylnonoxy)ethanol cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_ppe_use PPE Use & Disposal start Start: New procedure with 2-(8-Methylnonoxy)ethanol risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review eye_protection Select Eye/Face Protection: - Chemical Goggles - Face Shield sds_review->eye_protection hand_protection Select Hand Protection: - Chemically Resistant Gloves sds_review->hand_protection body_protection Select Body Protection: - Lab Coat sds_review->body_protection respiratory_protection Assess Ventilation: - Fume Hood? - Large Volume? sds_review->respiratory_protection don_ppe Don all selected PPE eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe Adequate Ventilation respirator_needed Select and Use Respirator respiratory_protection->respirator_needed Inadequate Ventilation or Large Spill Potential conduct_work Perform experimental work don_ppe->conduct_work doff_ppe Doff PPE correctly conduct_work->doff_ppe dispose_ppe Dispose of contaminated PPE as hazardous waste doff_ppe->dispose_ppe end End of Procedure dispose_ppe->end respirator_needed->don_ppe

Caption: Workflow for PPE selection and use.

References

  • PubChem. (n.d.). 2-(8-Methylnonoxy)ethanol. National Institutes of Health. Retrieved from [Link]

  • Material Safety Data Sheet. (2013, July 11). Retrieved from [Link]

  • SDS US. (2023, February 18). Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Data. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.